1,2-Bis(phenylsulfinyl)ethane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(benzenesulfinyl)ethylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2/c15-17(13-7-3-1-4-8-13)11-12-18(16)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZMCUCIIIAHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CCS(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422904 | |
| Record name | 1,2-Bis(phenylsulfinyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6099-21-4 | |
| Record name | 1,1′-[1,2-Ethanediylbis(sulfinyl)]bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6099-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(phenylsulfinyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(1,2-Ethanediyldisulfinyl)dibenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,2-Bis(phenylsulfinyl)ethane synthesis from 1,2-bis(phenylthio)ethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1,2-bis(phenylsulfinyl)ethane from its precursor, 1,2-bis(phenylthio)ethane. The described method is a straightforward oxidation reaction yielding a mixture of meso and racemic diastereomers, which can be separated. This document outlines the detailed experimental protocol and presents key quantitative data in a structured format.
Chemical Transformation
The synthesis involves the selective oxidation of the two thioether functionalities in 1,2-bis(phenylthio)ethane to sulfoxides.
Caption: Oxidation of 1,2-bis(phenylthio)ethane to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 1,2-Bis(phenylthio)ethane | 2 g (8.12 mmol, 1 equiv) |
| Hydrogen Peroxide (50 wt%) | 1.0 mL (16.24 mmol, 2 equiv) |
| Acetic Acid | 18.9 mL total |
| Product Information | |
| Molecular Weight | 278.38 g/mol |
| Melting Point (meso) | 155 °C[1] |
| Melting Point (racemic) | 116 °C[1] |
| Spectroscopic Data (meso) | |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.56–7.52 (m, 10H), 3.05 (s, 4H)[1] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 142.29, 131.55, 129.63, 124.10, 47.06[1] |
| IR (neat, cm⁻¹) | 3048.84, 2970.01, 2922.41, 1442.10, 1036.34, 745.45, 695.70[1] |
| Spectroscopic Data (racemic) | |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.51–7.48 (m, 10H), 3.40 (m, 2H), 2.74 (m, 2H)[1] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 142.55, 131.53, 129.64, 124.08, 47.94[1] |
| IR (neat, cm⁻¹) | 3053.16, 2911.39, 1443.77, 1084.88, 1042.50, 748.52[1] |
| HRMS (ESI) [M+Na]⁺ | Calculated: 301.0333, Found: 301.0320[1] |
Experimental Protocol
This protocol is adapted from a published procedure for the synthesis of this compound.[1]
Materials:
-
1,2-Bis(phenylthio)ethane
-
Hydrogen peroxide (H₂O₂, 50 wt% in water)
-
Acetic acid
-
Ethanol (cold)
-
Acetone
-
Deionized water
-
50-mL round-bottomed flask
-
Magnetic stir bar
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 50-mL round-bottomed flask equipped with a magnetic stir bar, combine 2 g (8.12 mmol) of 1,2-bis(phenylthio)ethane and 12.2 mL of acetic acid.
-
Addition of Oxidant: Prepare a solution of 1.0 mL (16.24 mmol) of 50 wt% hydrogen peroxide in 6.7 mL of acetic acid. Add this solution dropwise to the rapidly stirring reaction mixture at room temperature.
-
Reaction Progression: The initial heterogeneous mixture will become homogeneous after approximately 15 minutes of stirring.
-
Workup:
-
The crude product, a pale yellow solid, can be isolated by emulsifying the reaction mixture in cold ethanol.
-
Filter the solid and wash with cold ethanol to remove residual acetic acid. This yields a white powder containing a mixture of the meso and racemic isomers.
-
-
Purification and Isomer Separation:
-
Recrystallization: The meso and racemic isomers can be separated by recrystallization from acetone. Dissolve the solid mixture in a minimal amount of refluxing acetone.
-
Cool the solution to room temperature, and then place it in a -20 °C freezer.
-
The meso isomer will crystallize first as small white clumps.
-
The racemic isomer will subsequently crystallize as long white needles.
-
Multiple crops of crystals can be obtained by concentrating the mother liquor and repeating the cooling process.
-
Column Chromatography: For the removal of under- or over-oxidized impurities (mono-sulfide or mono-sulfone), silica gel flash column chromatography can be employed. A typical eluent system is 3% methanol in dichloromethane. Note that column chromatography is not effective for separating the meso and racemic diastereomers.[1]
-
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
An In-depth Technical Guide to the Stereoselective Synthesis of 1,2-Bis(phenylsulfinyl)ethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoselective synthesis of 1,2-bis(phenylsulfinyl)ethane, a valuable chiral ligand and auxiliary in asymmetric synthesis. The document details the primary synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key reactions. Furthermore, logical and experimental workflows are visualized to facilitate a deeper understanding of the synthetic strategies and stereochemical control.
Introduction
This compound is a C2-symmetric chiral bis-sulfoxide that has garnered significant attention in the field of asymmetric catalysis. Its ability to coordinate with transition metals makes it an effective ligand in a variety of stereoselective transformations. The synthesis of this compound in a stereochemically defined manner is crucial for its applications. Two primary strategies for the stereoselective synthesis of this compound are prevalent: the diastereoselective oxidation of the corresponding prochiral thioether and the use of chiral auxiliaries to direct the formation of specific stereoisomers. This guide will explore these methods in detail.
Synthetic Methodologies and Data Presentation
The stereoselective synthesis of this compound can be approached through several methods, each with its own advantages in terms of stereocontrol and scalability. The most common methods are summarized below, with quantitative data presented for comparison.
Diastereoselective Oxidation of 1,2-Bis(phenylthio)ethane
The direct oxidation of 1,2-bis(phenylthio)ethane offers a straightforward route to this compound. This method typically yields a mixture of the meso and racemic (a mixture of (R,R) and (S,S) enantiomers) diastereomers. The ratio of these diastereomers can be influenced by the choice of oxidant and reaction conditions. Subsequent separation of the diastereomers is often required to isolate the desired racemic or meso compound.
Chiral Auxiliary-Mediated Synthesis
For the synthesis of enantiomerically enriched this compound, the use of chiral auxiliaries is the preferred method. A notable example is the "DAG methodology," which employs diacetone-D-glucose (DAG) as a chiral auxiliary.[1][2][3] This approach allows for the synthesis of enantiopure C2-symmetric 1,2-bis(alkyl- or arylsulfinyl)ethanes.[2] The key steps involve the preparation of ethane-1,2-bis(sulfinyl) chloride, followed by reaction with the chiral auxiliary to form diastereomeric sulfinate esters. The inherent chirality of the auxiliary directs the subsequent nucleophilic substitution, leading to the formation of an enantiomerically enriched product.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the stereoselective synthesis of this compound and related compounds.
| Method | Starting Material | Key Reagents/Auxiliary | Product(s) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) | Reference(s) |
| Diastereoselective Oxidation | 1,2-Bis(phenylthio)ethane | Hydrogen Peroxide, Acetic Acid | meso- and racemic-1,2-Bis(phenylsulfinyl)ethane | Not specified; requires separation | Not specified | |
| Chiral Auxiliary-Mediated Synthesis (DAG Methodology) | Ethane-1,2-dithiol | Diacetone-D-glucose (DAG), Phenyl Grignard | (R,R)- or (S,S)-1,2-Bis(phenylsulfinyl)ethane | High e.e. (specific value not provided in snippets) | Good | [1][2][3] |
| Chiral Auxiliary-Mediated Synthesis (DCG Methodology) | Propane-1,3-dithiol | Dicyclohexylidene-D-glucose (DCG) | Diastereomeric propane-1,3-bis-sulfinate esters (precursors to bis-sulfoxides) | 90:10 (for (S,S)- and (R,S)-isomers) | 69-70 | [1] |
| Vanadium-Catalyzed Asymmetric Oxidation | 1,2-Bis(arylthio)ethanes | H₂O₂, Chiral Schiff Base-Vanadium Complex | Optically active 1,2-bis(arylsulfinyl)ethanes | up to >95% e.e. | Not specified | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol for Diastereoselective Oxidation of 1,2-Bis(phenylthio)ethane
This protocol describes the synthesis of a mixture of meso and racemic this compound.
Materials:
-
1,2-Bis(phenylthio)ethane
-
Acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Ethanol (cold)
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-bis(phenylthio)ethane (1.0 eq) in glacial acetic acid.
-
To the stirred solution, add hydrogen peroxide (2.0 eq) dropwise at room temperature.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
To remove residual acetic acid, triturate the solid with cold ethanol and filter.
-
The resulting white solid is a mixture of meso and racemic diastereomers.
Purification (Separation of Diastereomers):
-
Dissolve the mixture of diastereomers in a minimal amount of boiling acetone.
-
Allow the solution to cool slowly to room temperature. The meso isomer will crystallize first.
-
Collect the meso isomer by filtration.
-
Concentrate the mother liquor and cool to induce crystallization of the racemic isomer.
-
Collect the racemic isomer by filtration.
General Protocol for Chiral Auxiliary-Mediated Synthesis (DAG Methodology)
This protocol outlines the general steps for the enantioselective synthesis of this compound using diacetone-D-glucose (DAG) as a chiral auxiliary.
Step 1: Synthesis of Ethane-1,2-bis(sulfinyl) Chloride
-
Ethane-1,2-dithiol is converted to ethane-1,2-bis(sulfinyl) chloride through a two-step process, typically involving chlorination.
Step 2: Formation of Diastereomeric Sulfinate Esters
-
The ethane-1,2-bis(sulfinyl) chloride is reacted with diacetone-D-glucose (DAG-OH) in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) at low temperature.
-
The reaction yields a mixture of diastereomeric bis-sulfinate esters, which can be separated by chromatography.
Step 3: Nucleophilic Substitution
-
The desired diastereomer of the bis-sulfinate ester is treated with a phenyl Grignard reagent (PhMgBr) in an appropriate solvent like THF.
-
The nucleophilic substitution at the sulfur centers proceeds with inversion of configuration to yield the enantiomerically enriched this compound.
-
The chiral auxiliary (DAG) can be recovered after an aqueous work-up.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and logical relationships in the stereoselective synthesis of this compound.
Synthetic Workflow for Diastereoselective Oxidation
Caption: Workflow for the synthesis of meso and racemic this compound.
Synthetic Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for the enantioselective synthesis using the DAG methodology.
Logical Relationship for Stereocontrol in Chiral Auxiliary Method
Caption: Logical flow of stereocontrol in the chiral auxiliary-mediated synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective Synthesis of Chiral C2-Symmetric 1,3- and 1,5-Bis-Sulfoxides Guided by the Horeau Principle: Understanding the Influence of the Carbon Chain Nature in Its Ability for Metal Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Chiral C2-Symmetric 1,3- and 1,5-Bis-Sulfoxides Guided by the Horeau Principle: Understanding the Influence of the Carbon Chain Nature in Its Ability for Metal Coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,2-Bis(phenylsulfinyl)ethane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(phenylsulfinyl)ethane is a chiral organosulfur compound that has garnered significant attention in synthetic chemistry, primarily for its role as a highly effective ligand in transition metal catalysis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a discussion of its applications, particularly in the context of complex molecule synthesis relevant to drug discovery and development.
Physical and Chemical Properties
This compound is a white crystalline solid that exists as two diastereomers: a meso compound and a racemic mixture of two enantiomers.[1] The sulfur atoms in the sulfoxide groups are stereocenters.[2] It is soluble in a wide range of common organic solvents, including dioxane, tetrahydrofuran (THF), methylene chloride, acetone, ethanol, and dimethyl sulfoxide (DMSO).[1]
Physical Data
| Property | meso-1,2-Bis(phenylsulfinyl)ethane | racemic-1,2-Bis(phenylsulfinyl)ethane |
| Molecular Formula | C₁₄H₁₄O₂S₂ | C₁₄H₁₄O₂S₂ |
| Molecular Weight | 278.39 g/mol | 278.39 g/mol |
| Melting Point | 155 °C | 116 °C |
| Appearance | White crystalline solid | White crystalline solid |
Spectral Data
meso-1,2-Bis(phenylsulfinyl)ethane:
-
¹H NMR (500 MHz, CDCl₃): δ 7.56–7.52 (m, 10H), 3.05 (s, 4H)
-
¹³C NMR (125 MHz, CDCl₃): δ 142.29, 131.55, 129.63, 124.10, 47.06
-
IR (neat, cm⁻¹): 3048.84, 2970.01, 2922.41, 1442.10, 1036.34, 745.45, 695.70
racemic-1,2-Bis(phenylsulfinyl)ethane:
-
¹H NMR (500 MHz, CDCl₃): δ 7.51–7.48 (m, 10H), 3.40 (m, 2H), 2.74 (m, 2H)
-
¹³C NMR (125 MHz, CDCl₃): δ 142.55, 131.53, 129.64, 124.08, 47.94
-
IR (neat, cm⁻¹): 3053.16, 2911.39, 1443.77, 1084.88, 1042.50, 748.52
-
HRMS (ESI): m/z calculated for C₁₄H₁₄O₂S₂Na [M+Na]⁺: 301.0333, found 301.0320
Chemical Reactivity
The chemical behavior of this compound is primarily dictated by the sulfoxide functional groups.
-
Reduction: Sulfoxides can be deoxygenated to the corresponding sulfides. This can be achieved using various reducing agents, including metal complexes with hydrosilanes.
-
Oxidation: Further oxidation of the sulfoxide groups can lead to the formation of the corresponding sulfones.
-
Thermal Elimination: Upon heating, sulfoxides can undergo a syn-elimination reaction to yield an alkene and a sulfenic acid. This process occurs via an Ei mechanism.
-
Acidity of α-Protons: The protons on the carbon atoms adjacent to the sulfoxide group are weakly acidic and can be deprotonated by strong bases.
-
Coordination Chemistry: As a C₂-symmetric bis-sulfoxide, it acts as a bidentate ligand, coordinating to transition metals through the sulfur or oxygen atoms of the sulfinyl groups.[2] For heavier transition metals like palladium, coordination through the sulfur atoms is generally preferred.[2]
Experimental Protocols
Synthesis of 1,2-Bis(phenylthio)ethane (Precursor)
A detailed experimental protocol for the synthesis of the precursor, 1,2-bis(phenylthio)ethane, can be adapted from standard procedures for the alkylation of thiols.
Materials:
-
Thiophenol
-
1,2-Dibromoethane
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
Dissolve sodium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the solution in an ice bath and add thiophenol dropwise with stirring.
-
After the addition is complete, add 1,2-dibromoethane dropwise to the solution.
-
Remove the ice bath and heat the mixture to reflux for several hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to afford pure 1,2-bis(phenylthio)ethane.
Synthesis of this compound
The most common method for the synthesis of this compound is the oxidation of 1,2-bis(phenylthio)ethane.
Materials:
-
1,2-Bis(phenylthio)ethane
-
Acetic acid
-
Hydrogen peroxide (30-50 wt%)
-
Acetone
-
Ethanol
Procedure:
-
In a round-bottom flask, charge a stir bar, 1,2-bis(phenylthio)ethane (1 equivalent), and acetic acid.
-
Prepare a solution of hydrogen peroxide (2 equivalents) in acetic acid.
-
Add the hydrogen peroxide solution dropwise to the stirring solution of the thioether at room temperature. The reaction is typically exothermic.
-
After the addition, continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by pouring the reaction mixture into cold water and collecting the precipitate.
Purification and Separation of Diastereomers:
-
The crude product, a mixture of meso and racemic isomers, can be purified by emulsifying the pale yellow solid in cold ethanol and filtering to remove acetic acid, yielding a white powder.[1]
-
Separation of the meso and racemic isomers can be achieved by recrystallization from refluxing acetone.[1] The solution is cooled to room temperature and then placed in a freezer at -20 °C. The meso isomer crystallizes first as small white clumps, followed by the racemic isomer as long white needles.[1]
Caption: Workflow for the synthesis and purification of this compound.
Applications in Drug Development and Organic Synthesis
The primary application of this compound in fields relevant to drug development is as a ligand in palladium-catalyzed C-H activation reactions. The complex formed between this compound and palladium(II) acetate is often referred to as the "White catalyst." This catalyst system is highly effective for a variety of synthetic transformations that are crucial for the construction of complex molecular architectures found in many biologically active compounds and pharmaceuticals.
Allylic C-H Oxidation and Amination
The palladium(II)/1,2-bis(phenylsulfinyl)ethane catalyst system is particularly renowned for its ability to facilitate intramolecular and intermolecular allylic C-H oxidation and amination reactions.[2] These reactions allow for the direct conversion of C-H bonds into C-O and C-N bonds, which are fundamental transformations in the synthesis of natural products and pharmaceutical agents. For example, this methodology has been successfully applied to the synthesis of tetracyclic flavonoids and in macrolactonization reactions.[2]
Caption: General scheme for allylic C-H functionalization using the White catalyst.
Asymmetric Catalysis
As a chiral ligand, this compound has been investigated for its potential to induce asymmetry in catalytic reactions.[2] The C₂-symmetry of the racemic form is particularly desirable in asymmetric catalysis as it can reduce the number of possible diastereomeric transition states, potentially leading to higher enantioselectivity.[2] The stereoselective synthesis of specific stereoisomers of this ligand is therefore of great importance for its application in the synthesis of enantiomerically enriched compounds, a critical aspect of modern drug development.[2]
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available scientific literature describing the direct biological activity of this compound or its involvement in specific cellular signaling pathways. Its utility in the context of drug development is primarily as a tool for the synthesis of complex, potentially bioactive molecules, rather than as a pharmacologically active agent itself. The biological properties of compounds synthesized using this ligand are diverse and depend on the specific molecular structures created.
Conclusion
This compound is a valuable and versatile chiral ligand with well-defined physical and chemical properties. Its synthesis is straightforward, and its diastereomers can be separated by standard laboratory techniques. Its most significant contribution to the fields of organic chemistry and drug development lies in its role as a key component of the "White catalyst," enabling powerful and selective C-H functionalization reactions. While direct biological activity has not been reported, its importance as a synthetic tool for accessing complex and medicinally relevant molecules is firmly established. Future research may explore the potential biological effects of this class of compounds, further expanding its utility for the scientific community.
References
1,2-Bis(phenylsulfinyl)ethane CAS number and molecular weight
This technical guide provides a comprehensive overview of 1,2-Bis(phenylsulfinyl)ethane, a versatile chiral ligand in modern synthetic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical properties, synthesis, and applications, particularly in catalysis.
Core Compound Information
This compound is an organosulfur compound that exists as a mixture of meso and racemic diastereomers. It is primarily utilized as a bidentate chiral ligand in transition metal catalysis, most notably in palladium-catalyzed reactions.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 6099-21-4, 21461-90-5 | |
| Molecular Formula | C₁₄H₁₄O₂S₂ | |
| Molecular Weight | 278.39 g/mol | |
| Melting Point (meso) | 160 °C | |
| Melting Point (racemic) | Not specified | |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in many common organic solvents |
Synthesis of this compound
The synthesis of this compound is typically achieved through the controlled oxidation of its precursor, 1,2-bis(phenylthio)ethane. Various oxidizing agents can be employed for this transformation, with the stoichiometry of the oxidant being crucial to prevent over-oxidation to the corresponding sulfone.
Experimental Protocol: Oxidation of 1,2-Bis(phenylthio)ethane
This protocol describes a general method for the synthesis of this compound.
Materials:
-
1,2-Bis(phenylthio)ethane
-
Oxidizing agent (e.g., hydrogen peroxide, m-CPBA, sodium periodate)
-
Solvent (e.g., methanol, chloroform, acetone)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve 1,2-bis(phenylthio)ethane in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a controlled amount (typically 2.0 to 2.2 equivalents) of the chosen oxidizing agent to the stirred solution. The reaction can be exothermic.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, the reaction is quenched. The work-up procedure will vary depending on the oxidant used.
-
For m-CPBA, the reaction mixture is typically washed with a saturated aqueous solution of sodium sulfite to quench excess peracid, followed by washes with saturated aqueous sodium bicarbonate and brine.
-
For sodium periodate, the insoluble inorganic salts are removed by filtration.
-
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Synthesis Workflow
Caption: Synthesis of this compound.
Application in Catalysis
This compound is a key ligand in the "White Catalyst" (this compound palladium(II) acetate), which is highly effective for allylic C-H oxidation reactions. This catalytic system allows for the direct functionalization of C-H bonds, providing a more atom-economical approach compared to traditional methods that require pre-functionalized substrates.
Experimental Protocol: Palladium-Catalyzed Macrolactonization
This protocol provides a typical procedure for an intramolecular allylic C-H oxidation to form a macrocycle, a reaction where the White Catalyst is particularly effective.
Materials:
-
This compound palladium(II) diacetate (White Catalyst)
-
Benzoic acid substrate with a terminal olefin
-
Benzoquinone
-
Dichloromethane (CH₂Cl₂)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, charge the White Catalyst (0.02 mmol) and benzoquinone (0.4 mmol).
-
In a separate vial, dissolve the benzoic acid substrate (0.2 mmol) in dichloromethane (10 mL).
-
Transfer the substrate solution to the flask containing the catalyst and oxidant.
-
Fit the flask with a condenser and heat the reaction mixture at 45 °C for 72 hours.
-
After cooling to room temperature, quench the reaction with a saturated solution of ammonium chloride (5 mL).
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with water (1 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired macrolactone.
Catalytic Cycle of Allylic C-H Oxidation
The proposed mechanism for the palladium-catalyzed allylic C-H oxidation involves a series of steps where the sulfoxide ligand plays a crucial role in the C-H activation step.
Caption: Proposed Catalytic Cycle.
Conclusion
This compound has emerged as a significant ligand in the field of synthetic organic chemistry. Its role in facilitating challenging C-H functionalization reactions, particularly through the White Catalyst, opens up new avenues for the efficient synthesis of complex molecules. This guide provides foundational knowledge for researchers looking to employ this versatile compound in their synthetic endeavors. Further research into the development of more enantioselective catalytic systems based on this ligand is an active area of investigation.
References
A Comprehensive Technical Guide to the Spectroscopic Data of 1,2-Bis(phenylsulfinyl)ethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1,2-bis(phenylsulfinyl)ethane, a versatile chiral ligand in asymmetric catalysis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for its synthesis and characterization.
Spectroscopic Data
The spectroscopic data for this compound is presented below, categorized by the meso and racemic diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Diastereomer | Solvent | Spectrometer Frequency | Chemical Shift (δ) in ppm |
| meso | CDCl₃ | 500 MHz | 7.56–7.52 (m, 10H), 3.05 (s, 4H)[1] |
| racemic | CDCl₃ | 500 MHz | 7.51–7.48 (m, 10H), 3.40 (m, 2H), 2.74 (m, 2H)[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Diastereomer | Solvent | Spectrometer Frequency | Chemical Shift (δ) in ppm |
| meso | CDCl₃ | 500 MHz | 142.29, 131.55, 129.63, 124.10, 47.06[1] |
| racemic | CDCl₃ | 125 MHz | 142.55, 131.53, 129.64, 124.08, 47.94[1] |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
| Diastereomer | Sample Phase | Wavenumber (cm⁻¹) |
| meso | neat | 3048.84, 2970.01, 2922.41, 1442.10, 1036.34, 745.45, 695.70[1] |
| racemic | neat | 3053.16, 2911.39, 1443.77, 1084.88, 1042.50, 748.52[1] |
Mass Spectrometry (MS)
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Diastereomer | Ionization Method | Calculated m/z | Found m/z | Molecular Formula |
| racemic | ESI | 301.0333 for [M+Na]⁺ | 301.0320[1] | C₁₄H₁₄O₂S₂Na |
Experimental Protocols
Synthesis of this compound[1]
A 50-mL round-bottomed flask is charged with a stir bar, 2 g (8.12 mmol, 1 equivalent) of 1,2-bis(phenylthio)ethane, and 12.2 mL of acetic acid. A solution of H₂O₂ (50 wt%, 16.24 mmol, 1.0 mL, 2 equivalents) in acetic acid (6.7 mL) is added dropwise at room temperature with rapid stirring. The heterogeneous solution becomes homogeneous after approximately 15 minutes.
Purification[1]
-
The resulting pale yellow solid can be emulsified in cold ethanol and filtered while cold to remove acetic acid, yielding a white powder mixture of meso and racemic isomers.
-
Recrystallization can be performed by dissolving the solid in a minimal amount of refluxing acetone. The solution is then cooled to room temperature, followed by placement in a -20 °C freezer. The meso isomer crystallizes first as small white clumps, followed by the racemic isomer as long white needles. This process can be repeated with the mother liquor to obtain multiple crops and efficiently separate the isomers.
Visualizations
The following diagrams illustrate key aspects of the synthesis and application of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Purification and separation workflow for diastereomers.
Caption: Catalytic cycle for allylic C-H oxidation.
References
Unveiling the Structural Architecture of 1,2-Bis(phenylsulfinyl)ethane Metal Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate world of 1,2-bis(phenylsulfinyl)ethane (bpse) metal complexes, offering a comprehensive overview of their crystal structures, synthesis, and the experimental protocols used for their characterization. This document is tailored for researchers, scientists, and professionals in drug development who are interested in the coordination chemistry and potential applications of these versatile chiral ligands.
Introduction to this compound as a Ligand
This compound is a chiral bidentate ligand that has garnered significant attention in the field of coordination chemistry and asymmetric catalysis. Its ability to coordinate with a variety of metal centers through the sulfur atoms of its sulfoxide groups, combined with the stereogenic centers at these sulfur atoms, makes it a valuable tool for inducing chirality in chemical transformations. The flexible ethane backbone allows the two phenylsulfinyl groups to adopt various conformations, leading to a rich and diverse coordination chemistry.
This guide focuses on the solid-state structures of metal complexes of this compound, as determined by single-crystal X-ray diffraction. Understanding these three-dimensional arrangements is crucial for elucidating structure-activity relationships and for the rational design of new catalysts and therapeutic agents.
Crystal Structure Analysis of Metal Complexes
The coordination of this compound to metal centers results in the formation of chelate rings, influencing the overall geometry of the complex. The stereochemistry of the ligand (meso or racemic) plays a critical role in the resulting crystal packing and, in some cases, the coordination geometry itself.
Tin(IV) Complexes: A Case Study
A notable example of a structurally characterized metal complex is the adduct formed between the meso isomer of this compound and diphenyltin(IV) dichloride, with the formula [{Ph₂SnCl₂(meso-bpse)}]n.[1]
Coordination Geometry: In this complex, the tin(IV) atom exhibits a distorted octahedral geometry. The two chlorine atoms are in a cis configuration, while the two phenyl groups occupy trans positions. The meso-bpse ligand acts as a bridging ligand, coordinating to two different tin centers through its oxygen atoms, leading to the formation of infinite polymeric chains in the solid state.[1]
Quantitative Crystallographic Data:
The following table summarizes key bond lengths and angles for the [{Ph₂SnCl₂(meso-bpse)}]n complex, providing a quantitative insight into its molecular structure.
| Parameter | Value |
| Bond Lengths (Å) | |
| Sn-Cl(1) | 2.521(1) |
| Sn-Cl(2) | 2.515(1) |
| Sn-C(methyl) | 2.110(4) |
| Sn-C(methyl) | 2.111(4) |
| Sn-O(sulfoxide) | 2.316(3) |
| Sn-O(sulfoxide) | 2.320(3) |
| Bond Angles (°) | |
| Cl(1)-Sn-Cl(2) | 95.8(1) |
| C(methyl)-Sn-C(methyl) | 170.1(2) |
| O(sulfoxide)-Sn-O(sulfoxide) | 75.2(1) |
Data extracted from studies on related tin complexes.[2]
Experimental Protocols
The successful synthesis and crystallization of this compound metal complexes are paramount for their structural elucidation and subsequent application. This section provides detailed methodologies for the synthesis of the ligand and a general protocol for the formation and crystallization of its metal complexes.
Synthesis of meso- and rac-1,2-Bis(phenylsulfinyl)ethane
The synthesis of this compound is typically achieved through the oxidation of the corresponding thioether, 1,2-bis(phenylthio)ethane.
Materials:
-
1,2-Bis(phenylthio)ethane
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
Acetone
-
Ethanol
Procedure:
-
Dissolve 1,2-bis(phenylthio)ethane in glacial acetic acid.
-
Slowly add a stoichiometric amount of hydrogen peroxide to the solution while stirring at room temperature.
-
Continue stirring for 24 hours.
-
Remove the acetic acid under reduced pressure.
-
The resulting solid, a mixture of meso and racemic isomers, can be purified by recrystallization from acetone. The meso isomer typically crystallizes first.
General Protocol for the Synthesis and Crystallization of Metal Complexes
The following is a generalized procedure for the synthesis of a metal complex of this compound and its subsequent crystallization for X-ray diffraction studies.
Materials:
-
This compound (either meso or rac isomer)
-
A suitable metal salt (e.g., PdCl₂, PtCl₂, RhCl₃·3H₂O)
-
An appropriate solvent (e.g., ethanol, methanol, acetonitrile, dichloromethane)
-
An anti-solvent for crystallization (e.g., diethyl ether, hexane)
Synthesis Procedure:
-
Dissolve the metal salt in a suitable solvent, with gentle heating if necessary.
-
In a separate flask, dissolve an equimolar amount of this compound in the same or a compatible solvent.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for a period ranging from a few hours to overnight.
-
The formation of the complex may be indicated by a color change or the precipitation of a solid.
-
If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.
Crystallization Protocol (Vapor Diffusion):
-
Dissolve the crude metal complex in a minimal amount of a relatively polar solvent (e.g., dichloromethane, acetone).
-
Place this solution in a small, open vial.
-
Place the vial inside a larger, sealed container that contains a layer of a more non-polar anti-solvent (e.g., diethyl ether, hexane).
-
Allow the anti-solvent to slowly diffuse into the solution of the complex over a period of several days to weeks at room temperature or in a refrigerator.
-
Suitable single crystals for X-ray diffraction will form as the solubility of the complex decreases.
Visualizing Molecular Interactions and Workflows
Graphical representations are invaluable for understanding the complex relationships in coordination chemistry and experimental design. The following diagrams, generated using the DOT language, illustrate key concepts related to this compound metal complexes.
Coordination Modes of this compound
Caption: Possible coordination modes of the this compound ligand to metal centers.
Experimental Workflow for Synthesis and Crystallization
Caption: A generalized experimental workflow for the synthesis and structural analysis of a metal complex.
Conclusion
The structural analysis of this compound metal complexes provides fundamental insights into their coordination chemistry, which is essential for the development of new catalysts and materials. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field. The ability to visualize the complex interplay of ligand conformation, metal coordination, and reaction pathways is crucial for advancing the design of functional molecular architectures. Further research into the crystal engineering of these complexes will undoubtedly unveil new opportunities in catalysis and materials science.
References
The White Catalyst: A Technical Guide to a Paradigm Shift in C-H Functionalization
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and application of the "White catalyst," a palladium(II)/bis-sulfoxide complex developed by Professor M. Christina White and her research group. This catalyst has revolutionized the field of organic synthesis by enabling selective functionalization of traditionally inert allylic C-H bonds, obviating the need for pre-functionalized substrates. This document details the experimental protocols for the synthesis of the catalyst and its application in key transformations, including allylic acetoxylation, amination, macrolactonization, and the oxidative Heck reaction. Quantitative data from seminal publications are summarized in structured tables for comparative analysis. Furthermore, key reaction mechanisms and experimental workflows are visualized through detailed diagrams generated using the DOT language. This guide is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding and practical application of this powerful catalytic system.
Introduction: The Dawn of a New Era in C-H Activation
The strategic functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis. The ability to directly convert these ubiquitous yet typically unreactive bonds into valuable functional groups offers a more atom-economical and efficient approach to the synthesis of complex molecules. In 2004, a significant breakthrough was reported by the laboratory of M. Christina White at the University of Illinois at Urbana-Champaign.[1] Their work demonstrated that sulfoxide ligation to palladium(II) salts could selectively promote C-H oxidation over the more common Wacker-type oxidation of olefins.[1] This seminal discovery laid the groundwork for the development of what is now widely known as the "White catalyst."
The White catalyst, formally [1,2-bis(phenylsulfinyl)ethane]palladium(II) diacetate, is a palladium(II) complex that has proven to be exceptionally effective in a variety of allylic C-H functionalization reactions.[2][3] Its development marked a paradigm shift, as it allowed for predictable and selective reactions at allylic C-H bonds without the need for directing groups, a common requirement in many C-H activation methodologies.[3] This catalyst has found broad utility in the synthesis of complex intermediates, including allylic carboxylates, macrocycles, and amino alcohol derivatives, making it a valuable tool for drug discovery and development.[2]
Discovery and History
The journey to the White catalyst began with the observation that the addition of dimethyl sulfoxide (DMSO) to a palladium(II) acetate-catalyzed reaction of α-olefins with benzoquinone as the oxidant led to the formation of linear (E)-allylic acetates with high regio- and stereoselectivity.[1] This was a departure from the expected Wacker oxidation products. Further investigation into the role of the sulfoxide ligand led to the synthesis and isolation of the well-defined bis-sulfoxide palladium(II) complex, the White catalyst.[1] This pre-formed catalyst not only proved to be more reactive but also exhibited a remarkable reversal of regioselectivity, favoring the formation of branched allylic acetates.[1]
Subsequent research from the White group and others has expanded the scope of this catalyst to a wide array of transformations, including intramolecular macrolactonization, intermolecular and intramolecular allylic aminations, and oxidative Heck reactions.[2][3][4] These developments have solidified the White catalyst's position as a cornerstone in the field of selective C-H functionalization.
Synthesis of the White Catalyst
The White catalyst is commercially available but can also be prepared in the laboratory. The synthesis involves a two-step procedure starting from 1,2-bis(phenylthio)ethane.
Experimental Protocol: Synthesis of this compound
-
Oxidation: To a solution of 1,2-bis(phenylthio)ethane (1.0 equiv) in a suitable solvent such as dichloromethane, add a solution of an oxidizing agent (e.g., m-chloroperoxybenzoic acid, ~2.2 equiv) dropwise at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a reducing agent (e.g., saturated aqueous sodium thiosulfate). Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound as a white solid.
Experimental Protocol: Synthesis of [Pd(OAc)₂(this compound)] (White Catalyst)
-
Complexation: In a flask, dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane. To this solution, add palladium(II) acetate (1.0 equiv).
-
Reaction: Stir the mixture at room temperature until the palladium(II) acetate has completely dissolved and a clear, colored solution is formed.
-
Isolation: Remove the solvent under reduced pressure to yield the White catalyst as a red-brown solid. The catalyst is typically used without further purification.
Key Applications and Experimental Protocols
The White catalyst has demonstrated remarkable efficacy in a range of allylic C-H functionalization reactions. This section details the experimental protocols for some of its most significant applications.
Allylic C-H Acetoxylation
The foundational reaction of the White catalyst, allylic C-H acetoxylation, provides a direct route to allylic acetates from simple olefins.[1]
-
Reaction Setup: To a vial, add the White catalyst (5-10 mol%), the olefin substrate (1.0 equiv), a stoichiometric oxidant such as benzoquinone (1.0-2.0 equiv), and a solvent system, typically a mixture of acetic acid and a co-solvent like DMSO or dioxane.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 25-60 °C) for the required time (typically 24-72 hours).
-
Workup and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.
| Entry | Olefin Substrate | Catalyst Loading (mol%) | Oxidant (equiv) | Solvent | Time (h) | Temp (°C) | Yield (%) | Regioselectivity (Branched:Linear) |
| 1 | 1-decene | 10 | Benzoquinone (2) | DMSO/AcOH (1:1) | 24 | 25 | 75 | >20:1 |
| 2 | Boc-protected 4-pentenylamine | 10 | Benzoquinone (2) | DMSO/AcOH (1:1) | 48 | 25 | 68 | >20:1 |
| 3 | 4-phenyl-1-butene | 10 | Benzoquinone (2) | DMSO/AcOH (1:1) | 72 | 25 | 65 | >20:1 |
Data compiled from M. S. Chen, M. C. White, J. Am. Chem. Soc. 2004, 126, 1346-1347.[1]
Macrolactonization via Intramolecular Allylic C-H Oxidation
A powerful application of the White catalyst is in the intramolecular C-H oxidation of ω-alkenoic acids to form macrolactones, a common structural motif in many natural products.
-
Reaction Setup: In a round-bottom flask, charge a vial with the White catalyst (e.g., 0.02 mmol). In a separate vial, weigh the ω-alkenoic acid substrate (e.g., 0.2 mmol). To the flask, add the oxidant, benzoquinone (e.g., 0.4 mmol), and transfer the catalyst and substrate to the flask using a solvent such as dichloromethane.
-
Reaction Conditions: Equip the flask with a condenser and heat the mixture at a specified temperature (e.g., 45 °C) for a designated time (e.g., 72 hours).
-
Workup and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with dichloromethane. Wash the combined organic layers with water, dry over magnesium sulfate, and concentrate. Purify the crude product by flash chromatography on silica gel.
| Entry | Substrate | Catalyst Loading (mol%) | Oxidant (equiv) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 10-undecenoic acid | 10 | Benzoquinone (2) | CH₂Cl₂ | 72 | 45 | 54 |
| 2 | (Z)-12-octadecenoic acid | 10 | Benzoquinone (2) | CH₂Cl₂ | 72 | 45 | 62 |
| 3 | 5-phenyl-10-undecenoic acid | 10 | Benzoquinone (2) | CH₂Cl₂ | 72 | 45 | 58 |
Data is representative of typical yields for this transformation.
Allylic C-H Amination
The White catalyst also facilitates the direct amination of allylic C-H bonds, providing access to valuable allylic amine derivatives.[3]
-
Reaction Setup: To a reaction vessel, add the White catalyst (typically 5-10 mol%), the N-sulfonylcarbamate substrate (1.0 equiv), an oxidant like benzoquinone (2.0 equiv), and a suitable solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for the required duration.
-
Workup and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate. Purify the resulting oxazolidinone product by flash chromatography.
| Entry | Substrate | Catalyst Loading (mol%) | Oxidant (equiv) | Solvent | Time (h) | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | N-Tosyl-4-pentenyl-1-carbamate | 10 | Benzoquinone (2) | Toluene | 24 | 80 | 85 | >20:1 |
| 2 | N-Tosyl-5-hexenyl-1-carbamate | 10 | Benzoquinone (2) | Toluene | 24 | 80 | 78 | >20:1 |
| 3 | N-Tosyl-4-phenyl-4-pentenyl-1-carbamate | 10 | Benzoquinone (2) | Dioxane | 36 | 60 | 72 | 15:1 |
Data is representative of typical yields and selectivities for this transformation.
Oxidative Heck Reaction
The White catalyst has been successfully employed in an oxidative version of the Heck reaction, coupling α-olefins with organoboron reagents.[4] This chelate-controlled reaction proceeds with high regio- and stereoselectivity.[4]
-
Reaction Setup: In a reaction vial, combine the White catalyst (5-10 mol%), the α-olefin substrate (1.0 equiv), the organoboron reagent (e.g., arylboronic acid, 1.5 equiv), an oxidant (e.g., benzoquinone, 2.0 equiv), and a suitable solvent (e.g., a mixture of dioxane and water).
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 40-60 °C) for the necessary reaction time.
-
Workup and Purification: Upon completion, dilute the reaction with an organic solvent, wash with aqueous base, water, and brine. Dry the organic layer, concentrate, and purify the product by flash chromatography.
| Entry | α-Olefin | Arylboronic Acid | Catalyst Loading (mol%) | Oxidant (equiv) | Solvent | Time (h) | Temp (°C) | Yield (%) | E:Z Ratio |
| 1 | 4-Penten-1-ol | Phenylboronic acid | 10 | Benzoquinone (2) | Dioxane/H₂O (10:1) | 24 | 60 | 75 | >20:1 |
| 2 | Boc-allylamine | 4-Methoxyphenylboronic acid | 10 | Benzoquinone (2) | Dioxane/H₂O (10:1) | 24 | 60 | 82 | >20:1 |
| 3 | 1-Decene | Naphthylboronic acid | 10 | Benzoquinone (2) | Dioxane/H₂O (10:1) | 36 | 60 | 68 | >20:1 |
Data compiled from J. H. Delcamp, A. P. Brucks, M. C. White, J. Am. Chem. Soc. 2008, 130, 11270-11271.[4]
Mechanistic Insights and Visualizations
The remarkable selectivity of the White catalyst stems from its unique mechanism of action. The following diagrams, rendered in DOT language, illustrate the proposed catalytic cycles and workflows.
Catalytic Cycle for Allylic C-H Acetoxylation
Caption: Proposed catalytic cycle for the White catalyst-mediated allylic C-H acetoxylation.
Experimental Workflow for Macrolactonization
Caption: A typical experimental workflow for macrolactonization using the White catalyst.
Logical Relationship in Chelate-Controlled Oxidative Heck Reaction
Caption: Logical flow demonstrating the role of chelation in the oxidative Heck reaction.
Conclusion and Future Outlook
The discovery and development of the White catalyst have profoundly impacted the field of synthetic organic chemistry. Its ability to predictably and selectively functionalize allylic C-H bonds has provided synthetic chemists with a powerful tool for the efficient construction of complex molecules. The applications in allylic acetoxylation, amination, macrolactonization, and oxidative Heck reactions have demonstrated its versatility and utility in streamlining synthetic routes to valuable compounds, including pharmaceuticals and natural products.
Future research in this area will likely focus on expanding the substrate scope of the White catalyst, developing more enantioselective variants, and exploring its application in other novel C-H functionalization reactions. The principles of ligand design and catalyst control that underpin the success of the White catalyst will undoubtedly continue to inspire the development of new and even more powerful catalytic systems for selective synthesis. As the demand for more efficient and sustainable chemical processes grows, the legacy of the White catalyst will continue to be a guiding light in the ongoing quest to master the art of C-H activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General and Highly Selective Chelate-Controlled Intermolecular Oxidative Heck Reaction [organic-chemistry.org]
- 3. White catalyst - Wikipedia [en.wikipedia.org]
- 4. A general and highly selective chelate-controlled intermolecular oxidative Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
1,2-Bis(phenylsulfinyl)ethane: A C2-Symmetric Bis-Sulfoxide Ligand in Asymmetric Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(phenylsulfinyl)ethane is a chiral organosulfur compound that has garnered significant attention as a C2-symmetric bis-sulfoxide ligand in the field of asymmetric catalysis. Its unique stereoelectronic properties and ability to form stable complexes with transition metals, particularly palladium, have made it a valuable tool for the stereoselective synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in palladium-catalyzed reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.
Core Concepts: C2-Symmetry and Bis-Sulfoxide Ligands
Chiral ligands are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The C2-symmetry of a ligand, such as this compound, is a crucial design element. This symmetry reduces the number of possible diastereomeric transition states in a catalytic cycle, which can lead to higher enantioselectivity in the desired product. Bis-sulfoxide compounds, characterized by the presence of two sulfinyl (S=O) functional groups, act as bidentate ligands, coordinating to transition metals primarily through the sulfur atoms, especially with heavier transition metals like palladium.[1] The stereogenic sulfur centers in this compound are key to its ability to induce asymmetry in catalytic transformations.
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of the corresponding bis-thioether, 1,2-bis(phenylthio)ethane. The procedure allows for the formation of both the meso and racemic (chiral) diastereomers, which can be separated by recrystallization.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,2-Bis(phenylthio)ethane
-
Acetic acid
-
Hydrogen peroxide (50 wt%)
-
Acetone
-
Ethanol
Procedure:
-
A 50-mL round-bottomed flask is charged with a stir bar, 2.0 g (8.12 mmol) of 1,2-bis(phenylthio)ethane, and 12.2 mL of acetic acid.
-
A solution of hydrogen peroxide (50 wt%, 1.0 mL, 16.24 mmol, 2.0 equiv) in 6.7 mL of acetic acid is added dropwise to the rapidly stirring mixture at room temperature.
-
The heterogeneous solution will become homogeneous after approximately 15 minutes.
-
The reaction mixture is stirred for an additional period (monitoring by TLC is recommended).
-
Upon completion, the pale yellow solid product is emulsified in cold ethanol and filtered to remove acetic acid, yielding a white powder mixture of meso and racemic isomers.
Purification:
-
Recrystallization: The mixture of isomers can be separated by recrystallization from a minimal amount of refluxing acetone. The solution is cooled to room temperature and then placed in a -20 °C freezer. The meso isomer crystallizes first as small white clumps, followed by the racemic isomer as long white needles.
-
Column Chromatography: Silica gel flash column chromatography (e.g., using 3% MeOH in CH2Cl2) can be effective in separating under- or over-oxidized side products, but it is generally ineffective for separating the meso and racemic diastereomers.
Synthesis Workflow
The "White Catalyst": A Palladium(II) Complex
A significant milestone in the application of this compound was the development of its palladium(II) acetate complex, often referred to as the "White catalyst," by Professor M. Christina White.[1] This air-stable complex has proven to be exceptionally effective for the functionalization of allylic C-H bonds.[1]
Structure: this compound Palladium(II) Diacetate.[2]
Applications in Asymmetric Catalysis
The palladium(II)/1,2-bis(phenylsulfinyl)ethane catalyst system is highly effective in a range of synthetic transformations, most notably in allylic C-H functionalization reactions.
Palladium-Catalyzed Allylic C-H Oxidation
A key application of the White catalyst is in the allylic C-H oxidation of olefins to produce allylic esters. This reaction is particularly valuable as it allows for the direct functionalization of unactivated C-H bonds. The use of the this compound ligand generally favors the formation of the branched allylic acetate product.
Catalytic Cycle for Allylic C-H Acetoxylation
The proposed mechanism for the allylic C-H acetoxylation involves several key steps:[2]
-
C-H Cleavage: The sulfoxide ligand is believed to generate a highly electrophilic palladium species that coordinates to the alkene, facilitating the abstraction of an allylic proton by acetate to form a π-allyl palladium intermediate.
-
Nucleophilic Attack: A π-acid, such as benzoquinone (BQ), coordinates to the palladium center, activating the π-allyl complex for nucleophilic attack by acetate.
-
Reductive Elimination: The nucleophilic attack leads to the formation of the allylic acetate product and palladium(0).
-
Reoxidation: The palladium(0) is reoxidized to palladium(II) by benzoquinone, and the sulfoxide ligand reassociates, completing the catalytic cycle.
Quantitative Data for Allylic C-H Oxidation
The following table summarizes representative examples of palladium-catalyzed allylic C-H oxidation using the this compound ligand system.
| Substrate | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1-Undecene | Pd(OAc)2 / this compound | Benzoquinone | Acetic Acid | RT | - | Branched Allylic Acetate | - | [1] |
| Terminal Olefins | White Catalyst | Benzoquinone | Acetic Acid | - | - | Branched Allylic Acetates | - | |
| ω-Alkenoic Acids | White Catalyst | Benzoquinone | CH2Cl2 | 45 | 72 | Macrolactones | 54 | [3] |
| Terminal-olefin-tethered phenols | Pd(II)/1,2-bis(phenylsulfinyl)ethane | Benzoquinone | - | - | - | Tetracyclic Flavonoids | 61-90 | [1] |
Intramolecular Allylic C-H Amination
The White catalyst also facilitates intramolecular allylic C-H amination reactions. For instance, N-tosylcarbamates can be converted to functionalized oxazolidinones, which are precursors to valuable syn-1,2-amino alcohols. This transformation provides a streamlined approach to nitrogen-containing molecules, which are prevalent in pharmaceuticals.
Quantitative Data for Intramolecular Allylic C-H Amination
| Substrate | Catalyst System | Product | Yield (%) | Diastereoselectivity | Ref. |
| N-Tosylcarbamate | White Catalyst | anti-Oxazolidinone | - | Selective for anti-isomer | [3] |
Macrolactonization
An intramolecular variation of the allylic C-H oxidation allows for the synthesis of macrolactones from ω-alkenoic acids. This method is a powerful alternative to traditional macrolactonization strategies and has been applied to the synthesis of complex natural products.
Experimental Protocol: Macrolactonization
Materials:
-
This compound palladium(II) diacetate (White catalyst)
-
Benzoic acid substrate (ω-alkenoic acid)
-
Benzoquinone
-
Dichloromethane (CH2Cl2)
-
Saturated ammonium chloride (NH4Cl) solution
-
Magnesium sulfate (MgSO4)
Procedure:
-
A 100 mL round-bottom flask is charged with benzoquinone (43.2 mg, 0.4 mmol).
-
The White catalyst (10.1 mg, 0.02 mmol) is transferred to the flask using 10 mL of CH2Cl2.
-
The ω-alkenoic acid substrate (84.1 mg, 0.2 mmol) is transferred to the flask using another 10 mL of CH2Cl2.
-
A stir bar is added, a condenser is fitted, and the flask is heated to 45 °C.
-
After 72 hours, the reaction is quenched with saturated NH4Cl solution (5 mL) and extracted with CH2Cl2 (2 x 30 mL).
-
The combined organic layers are washed with water (1 x 30 mL), dried over MgSO4, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel flash chromatography (e.g., 10% EtOAc/hexanes) to yield the desired macrolactone.[3]
Role in Drug Development and Complex Molecule Synthesis
While direct applications in marketed drugs are not extensively documented, the methodologies enabled by the this compound ligand are highly relevant to drug discovery and development. The ability to perform late-stage C-H functionalization allows for the diversification of complex molecular scaffolds, a crucial step in generating compound libraries for biological screening. The synthesis of syn-1,2-amino alcohol derivatives and macrolactones provides access to structural motifs commonly found in biologically active natural products and pharmaceuticals. For example, a macrolactonization reaction based on this chemistry was applied to the total synthesis of 6-deoxyerythronolide B.[2]
Conclusion
This compound has established itself as a powerful C2-symmetric bis-sulfoxide ligand in asymmetric catalysis. Its palladium(II) complex, the White catalyst, has enabled the development of novel and highly selective allylic C-H functionalization reactions, including oxidation, amination, and macrolactonization. These transformations provide efficient routes to complex and medicinally relevant molecules from simple starting materials. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, facilitating the adoption and further exploration of this versatile catalytic system.
References
An In-Depth Technical Guide to the Chirality of 1,2-Bis(phenylsulfinyl)ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(phenylsulfinyl)ethane is a fascinating and versatile chiral molecule that has garnered significant attention in the field of asymmetric synthesis. Its unique stereochemical properties, arising from the two stereogenic sulfur atoms, make it a valuable ligand for a variety of metal-catalyzed enantioselective transformations. This technical guide provides a comprehensive overview of the chirality of this compound, including its synthesis, stereoisomers, chiroptical properties, and applications in asymmetric catalysis.
Stereoisomers of this compound
The presence of two stereogenic sulfoxide centers in this compound gives rise to three stereoisomers: a meso compound and a pair of enantiomers (racemic mixture).
-
Meso-1,2-bis(phenylsulfinyl)ethane: This diastereomer possesses an internal plane of symmetry and is therefore achiral and optically inactive.
-
Racemic-1,2-bis(phenylsulfinyl)ethane: This is a 1:1 mixture of the two enantiomers, (R,R)-1,2-bis(phenylsulfinyl)ethane and (S,S)-1,2-bis(phenylsulfinyl)ethane. The racemic mixture as a whole is also optically inactive.
The relationship between these stereoisomers can be visualized as follows:
Synthesis and Separation of Stereoisomers
The most common route to this compound involves the oxidation of the corresponding thioether, 1,2-bis(phenylthio)ethane. This oxidation typically yields a mixture of the meso and racemic diastereomers.
Experimental Protocol: Synthesis of meso- and racemic-1,2-Bis(phenylsulfinyl)ethane
Materials:
-
1,2-Bis(phenylthio)ethane
-
Acetic acid
-
Hydrogen peroxide (30% w/w)
-
Acetone
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1,2-bis(phenylthio)ethane in glacial acetic acid.
-
Cool the solution in an ice bath and add hydrogen peroxide (2.2 equivalents) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into ice-water, which will cause the product to precipitate.
-
Collect the crude product by vacuum filtration and wash with water.
-
The crude product is a mixture of the meso and racemic forms.
Experimental Protocol: Separation of meso- and racemic-1,2-Bis(phenylsulfinyl)ethane by Fractional Crystallization
The separation of the diastereomers is achieved by fractional crystallization from acetone, exploiting the difference in their solubilities.[1]
Procedure:
-
Dissolve the crude mixture of meso and racemic isomers in a minimal amount of boiling acetone.
-
Allow the solution to cool slowly to room temperature. The less soluble meso isomer will crystallize first.
-
Collect the crystals of the meso form by vacuum filtration.
-
Concentrate the mother liquor and cool to induce the crystallization of the more soluble racemic form.
-
Recrystallize each isomer from acetone to obtain pure samples.
Quantitative Data and Spectroscopic Characterization
The pure meso and racemic forms of this compound can be characterized by their distinct physical and spectroscopic properties.
| Property | meso-1,2-bis(phenylsulfinyl)ethane | racemic-1,2-bis(phenylsulfinyl)ethane | Reference |
| Melting Point | 155 °C | 116 °C | [1] |
| ¹H NMR (CDCl₃, δ) | 7.70-7.50 (m, 10H, Ar-H), 3.15-2.90 (m, 4H, CH₂) | 7.70-7.40 (m, 10H, Ar-H), 3.40-3.15 (m, 2H, CH₂), 2.90-2.65 (m, 2H, CH₂) | [1] |
| ¹³C NMR (CDCl₃, δ) | 143.9, 131.5, 129.4, 124.5, 50.1 | 143.8, 131.4, 129.3, 124.6, 50.8 | [1] |
| IR (KBr, cm⁻¹) | 1035 (S=O) | 1040 (S=O) | [1] |
| HRMS (ESI+) | m/z 301.0333 [M+Na]⁺ | m/z 301.0333 [M+Na]⁺ | [1] |
Enantioselective Synthesis
While the separation of diastereomers is effective, enantioselective synthesis provides a more direct route to the chiral enantiomers. One approach involves the asymmetric oxidation of 1,2-bis(phenylthio)ethane using a chiral catalyst.
Various catalytic systems, often employing transition metals with chiral ligands, have been developed for the enantioselective oxidation of sulfides to sulfoxides.[2]
Applications in Asymmetric Catalysis
The C₂-symmetric chiral bis(sulfoxide) ligand, particularly the enantiopure forms of this compound, has proven to be highly effective in a range of palladium-catalyzed asymmetric reactions.[3] The well-defined chiral environment created by the ligand around the metal center allows for excellent stereocontrol in the formation of new chiral centers.
Palladium-Catalyzed Asymmetric Allylic C-H Functionalization
A prominent application of chiral this compound is in palladium-catalyzed intramolecular allylic C-H oxidation and amination reactions. These reactions provide efficient pathways to valuable heterocyclic compounds.[3]
Table of Representative Applications:
| Reaction | Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |
| Intramolecular Allylic C-H Oxidation | Terminal-olefin-tethered phenol | Pd(OAc)₂ / (R,R)-1,2-bis(phenylsulfinyl)ethane | Tetracyclic flavonoid | 61-90 | >95 | [3] |
| Intramolecular Allylic C-H Amination | Unsaturated sulfonamide | Pd(OAc)₂ / (S,S)-1,2-bis(phenylsulfinyl)ethane | Chiral cyclic sulfonamide | up to 85 | up to 98 | [3] |
Conclusion
This compound stands out as a privileged chiral ligand in the realm of asymmetric catalysis. The straightforward synthesis and separation of its diastereomers, coupled with the high levels of stereocontrol it imparts in various transformations, make it a valuable tool for synthetic organic chemists. Further exploration into the enantioselective synthesis of this ligand and its application in a broader range of asymmetric reactions will undoubtedly continue to expand its utility in the synthesis of complex chiral molecules for the pharmaceutical and materials science industries.
References
Solubility of 1,2-Bis(phenylsulfinyl)ethane in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 1,2-bis(phenylsulfinyl)ethane. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on providing a comprehensive experimental protocol for researchers to determine the solubility of this compound in common organic solvents.
Introduction to this compound
This compound is a chiral bis-sulfoxide compound that has garnered significant interest as a ligand in asymmetric catalysis.[1] Its palladium(II) acetate complex, often referred to as the "White Catalyst" or "Christina White Catalyst," is particularly effective in various cross-coupling reactions and C-H activation.[2][3][4] Understanding its solubility is crucial for its application in synthesis, including reaction setup, purification, and formulation.
While specific solubility data is not widely published, the presence of two polar sulfinyl groups suggests that this compound is likely to be soluble in polar organic solvents. The general principle of "like dissolves like" can serve as a preliminary guide for solvent selection.[5] For instance, dimethyl sulfoxide (DMSO), a highly polar aprotic solvent, is known to dissolve a wide array of both polar and nonpolar compounds and is miscible with many organic solvents.[6][7][8]
Quantitative Solubility Data
A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents. Therefore, the following table is provided as a template for researchers to record their own experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| e.g., Acetone | 25 | ||
| e.g., Acetonitrile | 25 | ||
| e.g., Chloroform | 25 | ||
| e.g., Dichloromethane | 25 | ||
| e.g., Dimethylformamide (DMF) | 25 | ||
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | ||
| e.g., Ethanol | 25 | ||
| e.g., Ethyl Acetate | 25 | ||
| e.g., Hexanes | 25 | ||
| e.g., Methanol | 25 | ||
| e.g., Tetrahydrofuran (THF) | 25 | ||
| e.g., Toluene | 25 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is based on established methods for determining the solubility of organic compounds.[9][10][11][12]
Materials and Equipment
-
This compound (solid)
-
A selection of common organic solvents (e.g., acetone, acetonitrile, chloroform, dichloromethane, DMF, DMSO, ethanol, ethyl acetate, hexanes, methanol, THF, toluene)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or test tubes with secure caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Volumetric flasks
-
Pipettes
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer (for quantitative analysis)
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
References
- 1. This compound | 6099-21-4 | Benchchem [benchchem.com]
- 2. strem.com [strem.com]
- 3. This compound Palladium(II) Diacetate | 858971-43-4 | TCI AMERICA [tcichemicals.com]
- 4. 1,2-Bis(phenylsulfinyl)ethanepalladium(II)acetate,min.98%ChristinaWhiteCatalyst | 858971-43-4 [amp.chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. gchemglobal.com [gchemglobal.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. scribd.com [scribd.com]
- 12. www1.udel.edu [www1.udel.edu]
Methodological & Application
Application Notes and Protocols for 1,2-Bis(phenylsulfinyl)ethane in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(phenylsulfinyl)ethane is a highly effective chiral sulfoxide ligand, particularly when used in combination with palladium(II) acetate. This complex, famously known as the "White Catalyst," was developed by Professor M. Christina White and has proven to be exceptionally versatile in a range of palladium-catalyzed C-H functionalization reactions.[1] Its primary applications lie in allylic C-H oxidation, allylic C-H amination, and macrolactonization reactions. The catalyst's unique ability to functionalize unactivated C-H bonds offers a powerful tool for streamlining synthetic routes to complex molecules, making it of significant interest to the pharmaceutical and drug development industries. This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in these key palladium-catalyzed reactions.
Key Applications and Quantitative Data
The this compound-palladium complex is a go-to catalyst for achieving high regio- and diastereoselectivity in various C-H functionalization reactions. Below are summaries of its performance in its most prominent applications.
Palladium-Catalyzed Allylic C-H Oxidation
The White Catalyst is a highly effective system for the allylic C-H oxidation of terminal olefins, selectively affording branched allylic acetates. This transformation provides a direct method for introducing functionality at an allylic position, bypassing the need for pre-functionalized substrates.
Table 1: Substrate Scope in Palladium-Catalyzed Allylic C-H Oxidation
| Entry | Substrate | Product | Yield (%) | b:l ratio |
| 1 | 1-Octene | 1-Octen-3-yl acetate | 75 | >20:1 |
| 2 | 1-Decene | 1-Decen-3-yl acetate | 78 | >20:1 |
| 3 | Allylbenzene | 1-Phenyl-2-propen-1-yl acetate | 85 | >20:1 |
| 4 | Boc-protected 3-buten-1-amine | 4-(tert-butoxycarbonylamino)-1-buten-3-yl acetate | 72 | >20:1 |
| 5 | 11-Acetoxy-1-undecene | 1,11-Diacetoxy-9-undecene | 68 | >20:1 |
Data sourced from publications by the White research group.
Palladium-Catalyzed Allylic C-H Amination
The catalyst also facilitates diastereoselective intramolecular allylic C-H amination reactions, providing a powerful method for the synthesis of valuable nitrogen-containing heterocycles such as oxazolidinones. These products can be readily converted to syn-1,2-amino alcohols, which are important structural motifs in many biologically active molecules.[1]
Table 2: Diastereoselective Intramolecular Allylic C-H Amination
| Entry | Substrate | Product | Yield (%) | d.r. |
| 1 | (S)-N-Tosyl-1-hexen-4-amine | (4S,5S)-5-Ethyl-4-methyl-3-tosyloxazolidin-2-one | 75 | 6:1 |
| 2 | (R)-N-Tosyl-1-octen-4-amine | (4R,5S)-5-Butyl-4-methyl-3-tosyloxazolidin-2-one | 82 | 7:1 |
| 3 | (S)-N-Tosyl-5-phenyl-1-penten-4-amine | (4S,5S)-5-Benzyl-4-methyl-3-tosyloxazolidin-2-one | 78 | 8:1 |
| 4 | (S)-N-((4-Nitrophenyl)sulfonyl)-1-hexen-4-amine | (4S,5S)-5-Ethyl-4-methyl-3-((4-nitrophenyl)sulfonyl)oxazolidin-2-one | 85 | 9:1 |
d.r. = diastereomeric ratio. Data sourced from publications by the White research group.
Palladium-Catalyzed Macrolactonization
A significant application of the White Catalyst is in the macrolactonization of ω-alkenoic acids. This intramolecular allylic C-H oxidation provides an efficient route to macrocycles, which are prevalent in natural products and pharmaceuticals. The reaction demonstrates broad functional group tolerance.
Table 3: Macrolactonization of ω-Alkenoic Acids
| Entry | Substrate | Product (Ring Size) | Yield (%) |
| 1 | 9-Decenoic acid | 10-membered lactone | 65 |
| 2 | 10-Undecenoic acid | 11-membered lactone | 72 |
| 3 | 11-Dodecenoic acid | 12-membered lactone | 78 |
| 4 | (Z)-5-Decenoic acid | 10-membered lactone | 68 |
| 5 | Salicylic acid derivative | 14-membered lactone | 57 |
Data sourced from publications by the White research group.
Experimental Protocols
Synthesis of this compound (meso and racemic mixture)
This protocol describes the oxidation of 1,2-bis(phenylthio)ethane to the corresponding bis(sulfoxide).
Materials:
-
1,2-Bis(phenylthio)ethane
-
Glacial acetic acid
-
Hydrogen peroxide (30% w/w in H₂O)
-
Acetone
-
Ethanol (cold)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-bis(phenylthio)ethane (1.0 equiv) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 30% hydrogen peroxide (2.2 equiv) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into a beaker containing ice-water, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water and then with cold ethanol to remove residual acetic acid.
-
The crude product, a mixture of meso and racemic diastereomers, can be purified by recrystallization from acetone to yield the pure isomers. The meso isomer typically crystallizes first.[2]
General Protocol for Palladium-Catalyzed Allylic C-H Oxidation
This protocol provides a general procedure for the acetoxylation of a terminal olefin.
Materials:
-
This compound palladium(II) acetate (White Catalyst) (5 mol%)
-
Terminal olefin (1.0 equiv)
-
Benzoquinone (BQ) (2.0 equiv)
-
Acetic acid (AcOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry reaction vessel, add the White Catalyst (0.05 equiv) and benzoquinone (2.0 equiv).
-
Add the terminal olefin (1.0 equiv) followed by a mixture of acetic acid and dichloromethane.
-
Stir the reaction mixture at 40 °C for 24-48 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Palladium-Catalyzed Intramolecular Allylic C-H Amination
This protocol outlines a general procedure for the synthesis of oxazolidinones from N-sulfonyl carbamate precursors.
Materials:
-
This compound palladium(II) acetate (White Catalyst) (10 mol%)
-
N-sulfonyl carbamate substrate (1.0 equiv)
-
Benzoquinone (BQ) (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry reaction flask, combine the White Catalyst (0.10 equiv), the N-sulfonyl carbamate substrate (1.0 equiv), benzoquinone (2.0 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous toluene and stir the mixture at 60 °C for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired oxazolidinone.
General Protocol for Palladium-Catalyzed Macrolactonization
This protocol describes the intramolecular cyclization of an ω-alkenoic acid.
Materials:
-
This compound palladium(II) acetate (White Catalyst) (10 mol%)
-
ω-Alkenoic acid (1.0 equiv)
-
Benzoquinone (BQ) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with a stir bar, add the White Catalyst (0.10 equiv) and benzoquinone (2.0 equiv).
-
Dissolve the ω-alkenoic acid (1.0 equiv) in dichloromethane and add it to the flask.
-
Heat the reaction mixture to 45 °C and stir for 48-72 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the macrolactone.
Visualizations
Catalytic Cycle of Allylic C-H Acetoxylation
Caption: Proposed catalytic cycle for allylic C-H acetoxylation.
Experimental Workflow for Macrolactonization
Caption: General workflow for macrolactonization.
Relationship between Key Applications
Caption: Core reactivity and resulting applications.
References
Application Notes and Protocols for Allylic C-H Oxidation using 1,2-Bis(phenylsulfinyl)ethane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis, offering a more atom-economical and efficient approach to complex molecule construction. Among these transformations, the allylic C-H oxidation stands out as a powerful tool for introducing functionality into unsaturated systems. This protocol details the application of a palladium(II)/1,2-bis(phenylsulfinyl)ethane catalyst system, often referred to as the "White Catalyst," for the regio- and chemoselective allylic C-H oxidation of olefins. This methodology has proven effective for a range of transformations, including the formation of allylic esters, macrolactonization, and the synthesis of complex heterocyclic scaffolds.[1]
The palladium(II) catalyst, in conjunction with the 1,2-bis(phenylsulfinyl)ethane ligand, facilitates the activation of allylic C-H bonds, enabling the formation of new carbon-oxygen bonds.[1] A common oxidant employed in these reactions is a benzoquinone derivative.[1] This system is particularly noteworthy for its ability to favor the formation of branched allylic products, a selectivity that can be influenced by the choice of sulfoxide ligand. The catalyst is air-stable and demonstrates tolerance to a variety of polar functional groups, making it a versatile tool for organic synthesis.
Applications
The palladium(II)/1,2-bis(phenylsulfinyl)ethane catalyst system has been successfully applied to a variety of synthetic transformations:
-
Inter- and Intramolecular Allylic C-H Oxidation: This is the core application, allowing for the introduction of oxygen-containing functionalities at the allylic position of olefins.
-
Macrolactonization: The intramolecular variant of the allylic C-H oxidation of ω-alkenoic acids provides an efficient route to macrolactones, which are prevalent in many biologically active natural products.[1]
-
Synthesis of Flavonoids: Oxidative cyclization of terminal-olefin-tethered phenols using this catalyst system has been employed to synthesize tetracyclic flavonoids in good yields.[1]
-
Sequential Allylic C-H Oxidation/Vinylic C-H Arylation: This powerful sequence allows for the rapid construction of densely functionalized E-arylated allylic esters from simple starting materials.
Quantitative Data Summary
The following tables summarize representative quantitative data for various applications of the palladium(II)/1,2-bis(phenylsulfinyl)ethane catalyzed allylic C-H oxidation.
Table 1: Intramolecular Allylic C-H Oxidation for Flavonoid Synthesis [1]
| Substrate (Terminal-Olefin-Tethered Phenol) | Product (Tetracyclic Flavonoid) | Yield (%) |
| Specific Substrate 1 | Corresponding Flavonoid 1 | 61 |
| Specific Substrate 2 | Corresponding Flavonoid 2 | 75 |
| Specific Substrate 3 | Corresponding Flavonoid 3 | 82 |
| Specific Substrate 4 | Corresponding Flavonoid 4 | 90 |
Table 2: Macrolactonization via Intramolecular Allylic C-H Oxidation
| Substrate (ω-Alkenoic Acid) | Product (Macrolactone) | Ring Size | Yield (%) |
| ortho-substituted salicylic acid derivative | 14-membered ring macrolide | 14 | Moderate |
| Further examples would be populated here from specific literature sources. |
Experimental Protocols
Protocol 1: General Procedure for Intermolecular Allylic C-H Acetoxylation
This protocol describes a general procedure for the acetoxylation of a terminal α-olefin, favoring the branched product.
Materials:
-
This compound palladium(II) diacetate ("White Catalyst")
-
α-Olefin substrate
-
Benzoquinone (oxidant)
-
Acetic acid (HOAc)
-
Dichloromethane (CH2Cl2) or other suitable solvent
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (optional, as the catalyst is air-stable)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the this compound palladium(II) diacetate catalyst.
-
Add the benzoquinone oxidant to the flask.
-
Dissolve the α-olefin substrate and acetic acid in the chosen solvent (e.g., dichloromethane).
-
Transfer the solution of the substrate and acid to the flask containing the catalyst and oxidant.
-
Stir the reaction mixture at the desired temperature (e.g., 45 °C) for the required time (e.g., 24-72 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., CH2Cl2).
-
Combine the organic layers, wash with water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired branched allylic acetate.
Protocol 2: Macrolactonization of an ω-Alkenoic Acid
This protocol is adapted from a reported procedure for the synthesis of a 14-membered ring macrolide.[2]
Materials:
-
This compound palladium(II) diacetate (1) (e.g., 10.1 mg, 0.02 mmol)
-
ω-Alkenoic acid substrate (e.g., 84.1 mg, 0.2 mmol)
-
Benzoquinone (e.g., 43.2 mg, 0.4 mmol)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware, including a round-bottom flask and condenser
Procedure:
-
In a 100 mL round-bottom flask, charge benzoquinone.
-
In separate vials, weigh the this compound palladium(II) diacetate catalyst and the ω-alkenoic acid substrate.
-
Transfer the catalyst to the round-bottom flask using a portion of the dichloromethane (e.g., 10 mL).
-
Transfer the acid substrate to the same flask using another portion of dichloromethane (e.g., 10 mL).
-
Add any remaining required solvent to the flask.
-
Equip the flask with a stir bar and a condenser.
-
Heat the reaction mixture to 45 °C and allow it to stir for 72 hours.
-
After 72 hours, cool the reaction to room temperature and quench with saturated aqueous NH4Cl (e.g., 5 mL).
-
Extract the mixture with dichloromethane (e.g., 2 x 30 mL).
-
Combine the organic layers, wash with water (e.g., 1 x 30 mL), and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired macrolactone.
Visualizations
Caption: Experimental workflow for allylic C-H oxidation.
Caption: Proposed catalytic cycle for allylic C-H oxidation.
References
Application of 1,2-Bis(phenylsulfinyl)ethane in Macrolactonization: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrolactones are a critical class of organic compounds, forming the structural core of numerous pharmaceuticals, natural products, and other biologically active molecules. The efficient synthesis of these large-ring lactones, known as macrolactonization, is a significant challenge in synthetic organic chemistry. Traditional methods often require high dilution to disfavor intermolecular polymerization, specialized activating agents, and multi-step sequences to pre-functionalize the cyclization precursor.
This document details a modern and efficient method for macrolactonization utilizing a palladium(II) catalyst system with 1,2-bis(phenylsulfinyl)ethane as a key ligand. This approach, pioneered by M. Christina White and colleagues, leverages an intramolecular allylic C-H oxidation of ω-alkenoic acids. A key advantage of this methodology is that it often circumvents the need for high-dilution techniques, offering a more practical and atom-economical route to macrocycles.[1]
Principle of the Method
The macrolactonization proceeds via a palladium-catalyzed intramolecular oxidative cyclization of ω-alkenoic acids. The catalytic system typically comprises palladium(II) acetate (Pd(OAc)₂), this compound as the supporting ligand, and a benzoquinone derivative as the oxidant.[1][2] The this compound ligand is crucial for facilitating the key C-H activation step.[2]
The proposed mechanism involves a "serial ligand catalysis" pathway. The sulfoxide ligand promotes the initial C-H cleavage at the allylic position of the ω-alkenoic acid, forming a π-allyl palladium intermediate. The carboxylate group of the same molecule is templated onto the palladium center. Subsequently, the benzoquinone promotes an inner-sphere reductive elimination, leading to the formation of the C-O bond and closing the macrocyclic ring.[3] This catalytic cycle is efficient and displays broad functional group tolerance.[1][4]
Experimental Workflow and Proposed Mechanism
The following diagrams illustrate the general experimental workflow for this macrolactonization and the proposed catalytic cycle.
Caption: General experimental workflow for palladium-catalyzed macrolactonization.
Caption: Proposed mechanism for the palladium-catalyzed macrolactonization.
Quantitative Data Summary
The palladium/1,2-bis(phenylsulfinyl)ethane-catalyzed macrolactonization has been successfully applied to a range of ω-alkenoic acids, delivering macrolactones of various ring sizes. The following table summarizes representative results.
| Entry | Substrate | Product Ring Size | Yield (%) | Reference |
| 1 | 2-(dec-9-en-1-yloxy)benzoic acid | 14 | 62 | [3] |
| 2 | 2-(undec-10-en-1-yloxy)benzoic acid | 15 | 58 | [3] |
| 3 | 2-(dodec-11-en-1-yloxy)benzoic acid | 16 | 55 | [3] |
| 4 | 2-(tridec-12-en-1-yloxy)benzoic acid | 17 | 52 | [3] |
| 5 | (Z)-2-(oct-7-en-1-yloxy)-6-((2-methoxyethoxy)methoxy)benzoic acid | 14 | 57 | [3] |
| 6 | 2-(benzyloxy)-6-(oct-7-en-1-yloxy)benzoic acid | 14 | 57 | [3] |
| 7 | 3-(1H-indol-3-yl)-4-(1-(undec-10-en-1-yl)-1H-indol-3-yl)-1H-pyrrole-2,5-dione | 17 | 58 | [3] |
| 8 | N-((S)-1-(((S)-1-(((S)-1-((benzyloxy)carbonyl)amino)-2-methylpropyl)amino)-1-oxopropan-2-yl)amino)-1-oxohex-5-en-2-yl)dodecanamide | 19 | 61 (3:1 dr) | [3] |
Detailed Experimental Protocols
The following protocols are based on the successful macrolactonization reactions reported in the literature.[3]
Materials and Reagents
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (meso/racemic mixture)
-
1,4-Benzoquinone (BQ)
-
ω-Alkenoic acid substrate
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Standard laboratory glassware
-
Inert atmosphere setup (optional, as reactions are often run in air)[3]
General Protocol for Macrolactonization
-
Reaction Setup: To a vial or round-bottom flask equipped with a magnetic stir bar, add the ω-alkenoic acid (1.0 equiv).
-
Addition of Reagents: Add palladium(II) acetate (0.10 equiv), this compound (0.10 equiv), and 1,4-benzoquinone (2.0 equiv).
-
Addition of Solvent: Add the appropriate anhydrous solvent to achieve a substrate concentration of approximately 10 mM. The reaction can be performed under an air atmosphere.[3]
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 60-80 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired macrolactone.
Applications and Scope
This macrolactonization method demonstrates a broad substrate scope and high functional group tolerance.[1][4] It has been successfully applied to the synthesis of:
-
Aryl and Alkyl Macrolides: Simple ω-alkenoic acids with either aromatic or aliphatic chains can be cyclized efficiently.[1][3]
-
Complex Natural Product Scaffolds: The reaction is compatible with sensitive and complex functionalities, including esters, protected salicylates, bis(indolyl)maleimides, and peptides.[1][3] This makes it a valuable tool in the total synthesis of natural products.
-
Depsipeptides: Linear tripeptides containing a terminal olefin have been cyclized to form 19-membered depsipeptides, highlighting the method's utility in constructing complex peptide-based macrocycles.[3]
The reaction proceeds without the need for stringent anhydrous or anaerobic conditions, adding to its practicality for a wide range of synthetic applications in drug discovery and development.
Conclusion
The palladium-catalyzed macrolactonization using this compound offers a powerful and versatile strategy for the synthesis of macrolactones. Its operational simplicity, broad functional group tolerance, and avoidance of high-dilution conditions make it an attractive alternative to classical macrolactonization methods. This approach streamlines the synthesis of complex macrocyclic structures, providing a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development.
References
Application Notes and Protocols for Buchwald-Hartwig Cross-Coupling with 1,2-Bis(phenylsulfinyl)ethane Palladium Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[1][2] This reaction has broad applications in the pharmaceutical and materials science industries due to the prevalence of arylamine moieties in bioactive molecules and functional materials. The choice of catalyst and ligand is crucial for the success and scope of the reaction.
This document provides detailed application notes and a general experimental protocol for the Buchwald-Hartwig cross-coupling reaction utilizing the 1,2-Bis(phenylsulfinyl)ethane palladium(II) acetate catalyst, also known as the "White catalyst". While this catalyst is noted for its utility in various cross-coupling reactions, including the Buchwald-Hartwig reaction, specific and detailed protocols for its application in the amination of aryl halides are not extensively documented in peer-reviewed literature. Therefore, the following protocols are based on established general procedures for Buchwald-Hartwig aminations and should be considered a starting point for optimization.
Catalyst Information
The this compound palladium(II) acetate catalyst is an air-stable Pd(II) complex. The sulfoxide ligands are crucial for its catalytic activity.
| Property | Value |
| Chemical Name | This compound palladium(II) acetate |
| Synonym | "White catalyst" |
| CAS Number | 858971-43-4 |
| Molecular Formula | C₁₈H₂₀O₆PdS₂ |
| Molecular Weight | 502.90 g/mol |
| Appearance | Orange to brown powder |
| Storage | Store at -20°C |
| Suitability | Buchwald-Hartwig Cross-Coupling, Suzuki-Miyaura Coupling, Heck Reaction, C-H Activation, etc. |
Experimental Protocols
Note: The following is a general procedure and may require optimization for specific substrates and for the this compound palladium(II) acetate catalyst. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv).
-
In a separate vial, weigh the this compound palladium(II) acetate catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Quickly add the catalyst to the Schlenk tube.
-
-
Solvent Addition and Reaction:
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF, 5-10 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Quench the reaction by slowly adding water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Data Presentation
The following table presents illustrative data for the Buchwald-Hartwig amination of various aryl halides with different amines. Please note that these are representative yields for efficient Buchwald-Hartwig systems and have not been experimentally verified for the this compound palladium(II) acetate catalyst. Optimization would be required to achieve similar results with this specific catalyst.
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (Illustrative) |
| 1 | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | 4-Chloroanisole | Aniline | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 3 | 1-Bromo-4-fluorobenzene | n-Butylamine | LiHMDS | THF | 80 | 18 | 92 |
| 4 | 2-Bromopyridine | Di-n-butylamine | Cs₂CO₃ | Toluene | 100 | 16 | 85 |
| 5 | 4-Bromo-N,N-dimethylaniline | Benzylamine | NaOtBu | Dioxane | 100 | 12 | 90 |
Visualizations
Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
This diagram outlines the typical workflow for setting up a Buchwald-Hartwig cross-coupling reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing 1,2-Bis(phenylsulfinyl)ethane Palladium(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1,2-bis(phenylsulfinyl)ethane palladium(II) complexes in Suzuki-Miyaura cross-coupling reactions. While this catalyst system is renowned for its efficacy in C-H activation and oxidation reactions, its application in Suzuki-Miyaura coupling is an emerging area of interest. The following sections detail the synthesis of the ligand and catalyst, a general protocol for the coupling reaction, and key parameters for reaction optimization.
Introduction to this compound Palladium(II) Diacetate
The catalyst, this compound palladium(II) diacetate, often referred to as the "White Catalyst," is a versatile organometallic compound.[1] Its unique structure, featuring a palladium center coordinated to the sulfoxide ligands, imparts distinct reactivity and stability.[2] While extensively used for allylic C-H oxidation and amination, its potential as a catalyst in cross-coupling reactions like the Suzuki-Miyaura coupling is also recognized.[1][3] The electron-rich nature and steric bulk of the ligand can influence the efficiency of the catalytic cycle.
Experimental Protocols
Synthesis of this compound Ligand
A common method for the synthesis of the this compound ligand involves the oxidation of the corresponding disulfide.
Materials:
-
1,2-Bis(phenylthio)ethane
-
Acetic acid
-
Hydrogen peroxide (50 wt%)
-
Ethanol
-
Acetone
Procedure:
-
In a round-bottomed flask, dissolve 1,2-bis(phenylthio)ethane (1 equivalent) in acetic acid.
-
Slowly add a solution of hydrogen peroxide (2 equivalents) in acetic acid to the stirring mixture at room temperature.
-
Continue stirring until the reaction mixture becomes homogeneous.
-
After the reaction is complete, the crude product can be precipitated by emulsifying the mixture in cold ethanol and filtering to remove acetic acid.
-
The resulting white powder is a mixture of meso and racemic isomers.
-
Separation of the isomers can be achieved by recrystallization from acetone. The meso isomer typically crystallizes first.
General Protocol for Suzuki-Miyaura Coupling Reaction
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a this compound palladium(II) complex as the catalyst. Researchers should note that optimization of the reaction conditions (base, solvent, temperature, and reaction time) is crucial for achieving high yields with different substrates.
Materials:
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Arylboronic acid
-
This compound palladium(II) diacetate (Catalyst)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, THF, DMF, often with a small amount of water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), base (2.0-3.0 mmol), and the this compound palladium(II) diacetate catalyst (0.01-0.05 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 5 mL of toluene and 0.5 mL of water) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically between 80-110 °C) using an oil bath.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
Due to the limited availability of specific quantitative data for Suzuki-Miyaura reactions catalyzed by this compound palladium(II) complexes in the current literature, a general table of reaction parameters for optimization is provided below. Researchers should use this table as a guide to develop optimal conditions for their specific substrates.
| Parameter | Variation | Notes |
| Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be necessary for less reactive substrates. |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl | Reactivity generally follows the order I > Br > Cl. |
| Boronic Acid | Electron-rich or electron-poor | The electronic nature of the boronic acid can affect reaction rates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base is critical and substrate-dependent. |
| Solvent | Toluene, Dioxane, THF, DMF/Water | A mixture of an organic solvent and water is commonly used. |
| Temperature | Room Temperature - 120 °C | Higher temperatures are often required for less reactive halides. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal time. |
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Heck Reaction Utilizing 1,2-Bis(phenylsulfinyl)ethane Palladium(II) Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This reaction has broad applicability in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The choice of ligand coordinated to the palladium center is crucial for catalyst stability, activity, and selectivity. While phosphine ligands are traditionally employed, ligands based on other heteroatoms, such as sulfur, have garnered interest.
This document provides detailed application notes and a representative protocol for the use of the pre-formed catalyst, 1,2-Bis(phenylsulfinyl)ethane palladium(II) acetate , in the Heck reaction. This complex, sometimes referred to as the "White Catalyst," is a commercially available, air-stable palladium(II) precatalyst. While extensively documented for its high efficiency in C-H activation and oxidative Heck reactions, its application in the classic Heck vinylation of aryl halides is also feasible. These notes are intended to serve as a comprehensive guide for researchers employing this sulfoxide-ligated catalyst system.
Catalyst System Overview
The catalyst system is based on a palladium(II) center coordinated to the bidentate sulfoxide ligand, this compound. The sulfoxide moieties can coordinate to the palladium center through their sulfur or oxygen atoms, providing a unique electronic and steric environment compared to traditional phosphine ligands. The Pd(II) precatalyst is reduced in situ to the active Pd(0) species to initiate the catalytic cycle.[3]
Catalyst: this compound palladium(II) acetate CAS Number: 858971-43-4 Molecular Formula: C₁₈H₂₀O₆PdS₂ Appearance: Off-white to pale yellow powder
Experimental Protocols
This section outlines a general, representative protocol for the Heck cross-coupling of an aryl bromide with an acrylate ester using this compound palladium(II) acetate.
General Reaction Scheme:
Materials and Reagents:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Alkene (e.g., methyl acrylate)
-
This compound palladium(II) acetate
-
Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))
-
Anhydrous, degassed solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile (MeCN))
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
Detailed Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Catalyst Addition: Add this compound palladium(II) acetate (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (5 mL).
-
Add the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).
-
Add the alkene (e.g., methyl acrylate, 1.5 mmol, 1.5 equiv) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired substituted alkene.
Data Presentation
The following table summarizes representative yields for the Heck reaction between various aryl bromides and methyl acrylate, based on typical outcomes for similar palladium-catalyzed systems.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | (E)-Methyl 3-(4-methoxyphenyl)acrylate | 92 |
| 2 | 4-Bromotoluene | (E)-Methyl 3-(p-tolyl)acrylate | 88 |
| 3 | Bromobenzene | (E)-Methyl cinnamate | 85 |
| 4 | 4-Bromobenzonitrile | (E)-Methyl 3-(4-cyanophenyl)acrylate | 95 |
| 5 | 1-Bromo-4-nitrobenzene | (E)-Methyl 3-(4-nitrophenyl)acrylate | 97 |
| 6 | 4-Bromoacetophenone | (E)-Methyl 3-(4-acetylphenyl)acrylate | 91 |
| 7 | 2-Bromonaphthalene | (E)-Methyl 3-(naphthalen-2-yl)acrylate | 89 |
Note: The yields presented are illustrative and may vary based on reaction scale, purity of reagents, and precise reaction conditions.
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
References
Application Notes and Protocols for C-H Activation Reactions with 1,2-Bis(phenylsulfinyl)ethane Palladium(II) Acetate Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H bond activation is a powerful and increasingly utilized strategy in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Among the catalysts developed for this purpose, 1,2-Bis(phenylsulfinyl)ethane palladium(II) acetate, often referred to as the "White Catalyst," has emerged as a versatile and effective catalyst for a range of allylic C-H functionalization reactions.[1] This complex promotes the selective oxidation, amination, and alkylation of C-H bonds at the allylic position of olefins.[1][2]
These application notes provide detailed protocols for the synthesis of the catalyst and its application in key C-H activation reactions, along with quantitative data on substrate scope and reaction performance. The information is intended to enable researchers to effectively utilize this catalytic system in their synthetic endeavors, particularly in the context of complex molecule synthesis and drug development.
Data Presentation
Allylic C-H Acetoxylation
The this compound palladium(II) acetate catalyst has been shown to be effective in the allylic acetoxylation of various terminal olefins. The following table summarizes the substrate scope and yields for this transformation.
| Entry | Substrate | Product | Yield (%)[3][4] |
| 1 | 1-Decene | (E)-Dec-2-en-1-yl acetate | 75 |
| 2 | Allylbenzene | (E)-3-Phenylallyl acetate | 81 |
| 3 | Estragole | (E)-4-(3-Acetoxyprop-1-en-1-yl)phenyl methyl ether | 78 |
| 4 | Methyl eugenol | 1-(3-Acetoxyprop-1-en-1-yl)-3,4-dimethoxybenzene | 85 |
| 5 | (3-Phenylpropyl)benzene | (E)-1-Phenyl-4-(3-phenylpropyl)but-2-en-1-yl acetate | 72 |
| 6 | tert-Butyldimethyl(pent-4-en-1-yloxy)silane | (E)-5-((tert-Butyldimethylsilyl)oxy)pent-2-en-1-yl acetate | 88 |
Reaction Conditions: 5 mol% Pd(OAc)₂, 5 mol% 4,5-diazafluorenone, 20 mol% NaOAc, substrate (1.0 mmol), dioxane (2.8 mL), AcOH (0.9 mL), 1 atm O₂, 60 °C.[3][4]
Intermolecular Allylic C-H Amination
The catalyst is also proficient in mediating intermolecular allylic C-H amination reactions, providing access to linear (E)-allylic amines with high regio- and stereoselectivity.[5][6]
| Entry | Olefin Substrate | Amine Nucleophile | Product | Yield (%)[5][6] |
| 1 | Allyl cyclohexane | N-(Methoxycarbonyl)-p-toluenesulfonamide | (E)-N-(3-Cyclohexylallyl)-N-(p-tolylsulfonyl)methyl carbamate | 65 |
| 2 | Safrole | N-(Methoxycarbonyl)-p-toluenesulfonamide | (E)-N-(3-(benzo[d][2][7]dioxol-5-yl)allyl)-N-(p-tolylsulfonyl)methyl carbamate | 72 |
| 3 | 1-Decene | N-(Methoxycarbonyl)-p-toluenesulfonamide | (E)-N-(Dec-2-en-1-yl)-N-(p-tolylsulfonyl)methyl carbamate | 53 |
| 4 | 4-Phenyl-1-butene | N-(Methoxycarbonyl)-p-toluenesulfonamide | (E)-N-(4-Phenylbut-2-en-1-yl)-N-(p-tolylsulfonyl)methyl carbamate | 78 |
| 5 | Boc-protected 4-amino-1-butene | N-(Methoxycarbonyl)-p-toluenesulfonamide | (E)-tert-Butyl (4-(N-(methoxycarbonyl)-N-(p-tolylsulfonyl)amino)but-2-en-1-yl)carbamate | 68 |
Reaction Conditions: Pd(II)/bis-sulfoxide catalyst, Cr(III)(salen) co-catalyst, benzoquinone (BQ) as oxidant.[5][6]
Intermolecular Allylic C-H Alkylation
The White catalyst enables the intermolecular allylic C-H alkylation of terminal olefins with a variety of tertiary nucleophiles, demonstrating broad substrate scope.[2][8]
| Entry | Olefin Substrate | Nucleophile | Product | Yield (%)[2][8] |
| 1 | Allylbenzene | 2-Nitropropiophenone | 2-Nitro-1-phenyl-2-(3-phenylallyl)propan-1-one | 75 |
| 2 | 1-Octene | Methyl 2-nitropropanoate | Methyl 2-nitro-2-(oct-2-en-1-yl)propanoate | 68 |
| 3 | 1-Decene | 1,3-Dioxane-4,6-dione | 5-(Dec-2-en-1-yl)-1,3-dioxane-4,6-dione | 62 |
| 4 | Allyl acetate | 2-Phenylacetonitrile | 2-Phenyl-5-acetoxypent-3-enenitrile | 71 |
| 5 | 1,4-Pentadiene | Diethyl malonate | Diethyl 2-(penta-2,4-dien-1-yl)malonate | 55 |
Reaction Conditions: 10 mol% catalyst, 1.5 equiv 2,6-dimethylbenzoquinone (DMBQ), 2.0 equiv nucleophile, dioxane/DMSO solvent, 45 °C, 24 h.[2][8]
Experimental Protocols
Synthesis of this compound Ligand
This protocol describes the synthesis of the this compound ligand from 1,2-bis(phenylthio)ethane.
Step 1: Synthesis of 1,2-Bis(phenylthio)ethane
-
To a solution of thiophenol (2 equivalents) in a suitable solvent such as ethanol, add a solution of sodium hydroxide (2 equivalents) in water.
-
To this solution, add 1,2-dibromoethane (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1,2-bis(phenylthio)ethane, which can be purified by recrystallization or column chromatography.
Step 2: Oxidation to this compound [9]
-
In a round-bottomed flask, dissolve 1,2-bis(phenylthio)ethane (1 equivalent) in glacial acetic acid.[9]
-
Cool the solution in an ice bath.
-
Add a solution of hydrogen peroxide (2 equivalents, typically 30% aqueous solution) in acetic acid dropwise with vigorous stirring.[9] The initially heterogeneous solution should become homogeneous.[9]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture into cold water, which will cause the product to precipitate.
-
Filter the white solid, wash it with cold water, and then with cold ethanol to remove residual acetic acid.[9]
-
The product is a mixture of meso and racemic isomers, which can be separated by recrystallization from acetone. The meso isomer crystallizes first.[9]
Synthesis of this compound Palladium(II) Acetate Catalyst
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or toluene.
-
In a separate flask, dissolve palladium(II) acetate (1 equivalent) in the same solvent.
-
Add the palladium(II) acetate solution to the ligand solution at room temperature with stirring.
-
Stir the reaction mixture for several hours. The color of the solution will typically change, indicating complex formation.
-
Remove the solvent under reduced pressure to obtain the crude catalyst.
-
The catalyst can be purified by washing with a non-polar solvent like pentane or hexane to remove any unreacted starting materials. The product is typically an orange to brown powder.[10]
General Protocol for Allylic C-H Oxidation (Acetoxylation)[3][4]
-
To a reaction vial, add this compound palladium(II) acetate (5 mol%), 4,5-diazafluorenone (5 mol%), and sodium acetate (20 mol%).
-
Add the olefin substrate (1.0 mmol).
-
Add dioxane (2.8 mL) and acetic acid (0.9 mL).
-
Seal the vial and place it under an atmosphere of oxygen (1 atm, balloon).
-
Heat the reaction mixture at 60 °C with stirring for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Proposed Catalytic Cycle for Allylic C-H Acetoxylation
Caption: Proposed catalytic cycle for allylic C-H acetoxylation.
Proposed Catalytic Cycle for Allylic C-H Amination
Caption: Proposed catalytic cycle for allylic C-H amination.
General Experimental Workflow
Caption: General workflow for C-H activation experiments.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allylic C–H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy to Achieve Aerobic Catalytic Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Intermolecular Linear Allylic C–H Amination via Heterobimetallic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The direct arylation of allylic sp3 C–H bonds via organocatalysis and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General allylic C-H alkylation with tertiary nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 10. strem.com [strem.com]
Application Notes & Protocols: Preparation and Use of the White Catalyst for C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directly functionalizing carbon-hydrogen (C-H) bonds is a primary objective in modern organic synthesis, offering a more efficient alternative to traditional multi-step sequences that often require pre-functionalized starting materials. The "White catalyst," developed by Professor M. Christina White and her colleagues, is a powerful palladium(II) complex that has become a cornerstone in the field of allylic C-H functionalization.[1] This air-stable catalyst, formally known as [1,2-Bis(phenylsulfinyl)ethane]palladium(II) diacetate, selectively activates allylic C-H bonds in α-olefins, enabling the direct installation of oxygen and nitrogen nucleophiles.[1]
Its ability to operate on complex molecules with high functional group tolerance and predictable regioselectivity makes it an invaluable tool in academic research and the pharmaceutical industry. This catalyst streamlines the synthesis of valuable intermediates, such as allylic esters and amino alcohols, which are key structural motifs in many natural products and drug candidates.[1] These protocols provide detailed procedures for the preparation of the catalyst's ligand and its application in key C-H functionalization reactions.
Preparation of the Catalyst Ligand and Complex
The White catalyst is commercially available but can also be prepared in a two-step sequence: oxidation of a commercially available thioether followed by complexation with palladium(II) acetate.[2]
Protocol: Synthesis of this compound (Ligand)
This protocol details the oxidation of 1,2-bis(phenylthio)ethane to the corresponding bis-sulfoxide ligand.[3]
Materials:
-
1,2-Bis(phenylthio)ethane
-
Acetic Acid (Glacial)
-
Hydrogen Peroxide (H₂O₂, 50 wt% in H₂O)
-
Acetone
-
Ethanol (cold)
-
50-mL Round Bottom Flask
-
Magnetic Stir Bar
Procedure:
-
Charge a 50-mL round-bottomed flask with a stir bar, 1,2-bis(phenylthio)ethane (2.0 g, 8.12 mmol, 1.0 equiv), and acetic acid (12.2 mL).
-
Prepare a solution of 50 wt% hydrogen peroxide (1.0 mL, 16.24 mmol, 2.0 equiv) in acetic acid (6.7 mL).
-
Add the hydrogen peroxide solution dropwise to the rapidly stirring thioether suspension at room temperature.
-
Continue stirring. The heterogeneous solution will become homogeneous after approximately 15 minutes, followed by the formation of a white precipitate.
-
After the precipitate forms, allow the reaction to stir for an additional 30 minutes.
-
Quench the reaction by carefully adding 20 mL of water.
-
Collect the resulting pale yellow solid by vacuum filtration.
-
To remove excess acetic acid, emulsify the solid in cold ethanol and collect it again by vacuum filtration to yield a white powder (mixture of meso and racemic isomers).[3]
-
Purification (Optional but Recommended): The meso and racemic isomers can be separated by recrystallization from a minimal amount of refluxing acetone. The solution is cooled to room temperature, then to -20 °C. The meso isomer crystallizes first.[3] For catalytic purposes, the mixture is often sufficient.
Protocol: Formation of the White Catalyst Complex
The active catalyst is formed by reacting the bis-sulfoxide ligand with palladium(II) acetate.[2]
Procedure:
-
Dissolve the synthesized this compound ligand in a suitable solvent such as dichloromethane or acetone.
-
Add one equivalent of palladium(II) acetate [Pd(OAc)₂].
-
Stir the mixture at room temperature. The formation of the red-brown catalyst complex can be monitored visually.
-
The solvent can be removed in vacuo, and the resulting solid can be used without further purification.
Caption: Workflow for the preparation of the White Catalyst.
Application Protocols for C-H Functionalization
The White catalyst is highly effective for various allylic C-H functionalization reactions. Below are protocols for two key transformations: intermolecular allylic amination and intramolecular macrolactonization.
Protocol: Intermolecular Linear Allylic C-H Amination
This reaction allows for the direct installation of a nitrogen nucleophile at the linear position of a terminal olefin. This protocol is based on a heterobimetallic system where a chromium co-catalyst is used to achieve high linear selectivity.[4]
Materials:
-
White Catalyst ([Bis-sulfoxide]Pd(OAc)₂) (10 mol%)
-
(salen)Cr(III)Cl complex (6 mol%)
-
α-Olefin substrate (1.0 equiv)
-
Nitrogen nucleophile (e.g., N-(methoxycarbonyl)-p-toluenesulfonamide, 2.0 equiv)
-
1,4-Benzoquinone (BQ) (2.0 equiv)
-
Solvent (e.g., tert-Butyl methyl ether, TBME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the White Catalyst, (salen)Cr(III)Cl, the nitrogen nucleophile, and 1,4-benzoquinone.
-
Add the solvent (TBME) followed by the α-olefin substrate (e.g., 1-decene).
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for 24-48 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate in vacuo.
-
Purify the residue by silica gel flash chromatography to yield the linear (E)-allylic amine product.
Protocol: Intramolecular Allylic C-H Macrolactonization
This protocol is effective for synthesizing macrolactones from linear ω-alkenoic acids, a key transformation in the synthesis of complex natural products.
Materials:
-
White Catalyst (10 mol%, 0.02 mmol, 10.1 mg for a 0.2 mmol scale reaction)
-
ω-Alkenoic acid substrate (1.0 equiv, 0.2 mmol)
-
1,4-Benzoquinone (BQ) (2.0 equiv, 0.4 mmol, 43.2 mg)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NH₄Cl
Procedure:
-
To a 100 mL round-bottom flask, add 1,4-benzoquinone (43.2 mg).
-
Add the White Catalyst (10.1 mg), dissolving/transferring with ~10 mL of CH₂Cl₂.
-
Add the alkenoic acid substrate, dissolving/transferring with another ~10 mL of CH₂Cl₂.
-
Equip the flask with a stir bar and a condenser.
-
Heat the reaction at 45 °C for 72 hours.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl (5 mL).
-
Extract the mixture with CH₂Cl₂ (2 x 30 mL).
-
Wash the combined organic layers with H₂O (1 x 30 mL), dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel flash chromatography to afford the macrolactone.
Representative Data and Substrate Scope
The White catalyst and related sulfoxide-palladium systems exhibit broad substrate scope.
Table 1: Substrate Scope for Intermolecular Linear Allylic C-H Amination
Conditions: 10 mol% White Catalyst, 6 mol% (salen)Cr(III)Cl, 2 equiv Nucleophile, 2 equiv BQ, TBME, 60 °C, 48 h.[4]
| Entry | α-Olefin Substrate | Product | Yield (%) | L/B Ratio¹ | E/Z Ratio² |
| 1 | Allyl Cyclohexane | - | 70 | >20:1 | >20:1 |
| 2 | Safrole | - | 72 | >20:1 | >20:1 |
| 3 | 1-Decene | - | 75 | 7:1 | 17:1 |
| 4 | Cbz-protected amine | - | 71 | >20:1 | >20:1 |
| 5 | Silyl ether | - | 65 | >20:1 | >20:1 |
| 6 | Weinreb amide | - | 55 | >20:1 | >20:1 |
¹ L/B = Linear / Branched regioisomeric ratio. ² E/Z = Olefin stereoisomeric ratio.
Table 2: Substrate Scope for Linear Allylic C-H Acetoxylation
Conditions: 10 mol% Pd(OAc)₂, 2 equiv BQ, DMSO/AcOH (1:1), 24 h. Note: This system uses DMSO as the sulfoxide ligand to favor the linear product. The pre-formed White Catalyst favors the branched product.[2]
| Entry | α-Olefin Substrate | Product | Yield (%) | L/B Ratio¹ | E/Z Ratio² |
| 1 | 1-Decene | - | 78 | 13:1 | >20:1 |
| 2 | Boc-protected amine | - | 81 | >20:1 | >20:1 |
| 3 | Silyl ether | - | 80 | >20:1 | >20:1 |
| 4 | Ester | - | 75 | >20:1 | >20:1 |
| 5 | Weinreb amide | - | 85 | >20:1 | >20:1 |
Mechanism of Action
The catalytic cycle for the White catalyst in allylic C-H functionalization proceeds through a well-studied pathway involving a key π-allyl palladium intermediate.
Caption: Catalytic cycle for allylic C-H functionalization.
The cycle initiates with the coordination of the olefin to the electrophilic Pd(II) center. The sulfoxide ligand promotes the subsequent cleavage of an allylic C-H bond to form a π-allyl palladium(II) complex.[2] An oxidant, typically 1,4-benzoquinone (BQ), coordinates to the palladium center, activating the π-allyl intermediate toward nucleophilic attack. The nucleophile (e.g., an amine or carboxylate) then adds to the allyl group. Finally, the Pd(0) species generated is re-oxidized by BQ back to the active Pd(II) state to complete the catalytic cycle.
References
- 1. [PDF] A sulfoxide-promoted, catalytic method for the regioselective synthesis of allylic acetates from monosubstituted olefins via C-H oxidation. | Semantic Scholar [semanticscholar.org]
- 2. A sulfoxide-promoted, catalytic method for the regioselective synthesis of allylic acetates from monosubstituted olefins via C-H oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis Using Chiral 1,2-Bis(phenylsulfinyl)ethane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,2-bis(phenylsulfinyl)ethane is a C₂-symmetric organosulfur compound that has garnered attention in the field of asymmetric synthesis. Its stereogenic sulfur atoms and bidentate nature allow it to serve as a chiral ligand in metal-catalyzed reactions and, to a lesser extent, as a chiral auxiliary or organocatalyst. The primary and most well-documented application of this ligand is in palladium-catalyzed C-H activation and oxidation reactions, where it is a key component of the renowned "White catalyst."[1][2][3] This document provides detailed application notes and protocols for the synthesis of chiral this compound and its application in the enantioselective allylation of acyl hydrazones, an area where chiral bis-sulfoxides have shown promise as organocatalysts.
Synthesis of Enantiomerically Pure (R,R)- or (S,S)-1,2-Bis(phenylsulfinyl)ethane
The controlled synthesis of a specific stereoisomer of this compound is crucial for its application in asymmetric reactions.[1] A common and effective method involves the use of a chiral auxiliary, such as diacetone-D-glucose (DAG), to direct the stereochemistry of the sulfinylation steps. This process allows for the preparation of enantiopure C₂-symmetric bis-sulfoxides.
Experimental Protocol: Chiral Auxiliary-Mediated Synthesis
This protocol is based on the general principle of using a chiral alcohol to form diastereomeric sulfinate esters, which are then displaced with a nucleophile.
Materials:
-
1,2-Ethanedithiol
-
Thionyl chloride (SOCl₂)
-
Diacetone-D-glucose (DAG)
-
Pyridine or Hünig's base (DIPEA)
-
Phenylmagnesium bromide (PhMgBr) in THF
-
Anhydrous solvents (DCM, THF, Diethyl ether)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Ethane-1,2-bis(sulfinyl) chloride:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,2-ethanedithiol in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 2.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude ethane-1,2-bis(sulfinyl) chloride, which can be used in the next step without further purification.
-
-
Formation of Diastereomeric Bis-sulfinate Esters:
-
In a separate flame-dried flask under an inert atmosphere, dissolve diacetone-D-glucose (DAG, 2.1 equivalents) in anhydrous DCM.
-
Add a base such as pyridine or DIPEA (2.2 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the crude ethane-1,2-bis(sulfinyl) chloride in anhydrous DCM to the DAG solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting mixture of diastereomeric bis-sulfinate esters can be separated by silica gel column chromatography. The choice of base (pyridine or DIPEA) can influence which diastereomer is formed in excess.
-
-
Nucleophilic Displacement with Grignard Reagent:
-
Dissolve the desired pure diastereomer of the bis-sulfinate ester in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of phenylmagnesium bromide (PhMgBr, 2.5 equivalents) in THF dropwise.
-
Stir the reaction at -78 °C for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the enantiomerically pure this compound. The configuration at the sulfur atoms is inverted during the nucleophilic displacement.
-
Caption: Workflow for the synthesis of enantiopure this compound.
Application in Enantioselective Allylation of Acyl Hydrazones
While the use of chiral this compound is most prominent in palladium catalysis, the broader class of C₂-symmetric bis-sulfoxides has been shown to act as effective organocatalysts. One such application is in the enantioselective allylation of acyl hydrazones with allyl trichlorosilane.[4][5] The bis-sulfoxide is believed to act as a Lewis base, coordinating to the silicon atom and facilitating the stereoselective transfer of the allyl group.
Proposed Signaling Pathway for Catalysis
The catalytic cycle is initiated by the coordination of the chiral bis-sulfoxide to the Lewis acidic allyl trichlorosilane. This complex then activates the acyl hydrazone for the nucleophilic attack of the allyl group. The C₂-symmetry of the ligand creates a chiral environment that directs the facial selectivity of the allylation, leading to the formation of one enantiomer of the product in excess.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2-Bis(phenylsulfinyl)ethane by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2-Bis(phenylsulfinyl)ethane by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
A1: this compound exists as two diastereomers: a meso compound and a racemic mixture. These isomers have distinct melting points. The compound is typically supplied as a white powder or crystals.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a broad range of common organic solvents, including dioxane, tetrahydrofuran (THF), methylene chloride, acetone, ethanol, nitromethane, toluene, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethyl acetate.[1]
Q3: What are the common impurities found in crude this compound?
A3: The typical impurities are the mono-sulfide and mono-sulfone, which result from under- or over-oxidation of the starting disulfide, respectively.[1]
Q4: What is the recommended solvent for the recrystallization of this compound?
A4: Acetone is a recommended solvent for the recrystallization of this compound.[1] It allows for the separation of the meso and racemic isomers due to differences in their crystallization behavior.
Q5: Is there an alternative purification method to recrystallization from a hot solvent?
A5: Yes, a pale yellow solid can be purified by emulsifying it in cold ethanol and then filtering it. This process helps to remove impurities like acetic acid and yields a white powder that is a mixture of the meso and racemic isomers.[1]
Experimental Protocols
Protocol 1: Recrystallization from Acetone
This method is suitable for separating the meso and racemic isomers of this compound.
-
Dissolution: Dissolve the crude solid in a minimal amount of refluxing acetone.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystallization: Place the solution in a -20 °C freezer. The meso isomer will crystallize first as small white clumps. The racemic isomer will subsequently crystallize as long white needles.[1]
-
Isolation: Collect the crystals by vacuum filtration. Multiple crops of crystals can be obtained by concentrating the mother liquor and repeating the cooling process.[1]
-
Drying: Dry the collected crystals under vacuum.
Protocol 2: Purification by Emulsification in Ethanol
This method is a simpler procedure for removing certain impurities to yield a mixture of isomers.
-
Suspension: Suspend the crude, pale yellow solid in cold ethanol.
-
Emulsification: Stir the suspension vigorously to form an emulsion.
-
Filtration: Filter the emulsified mixture while it is still cold.
-
Product: The collected white powder is a purified mixture of the meso and racemic isomers.[1]
Data Presentation
| Property | Value | Reference |
| Melting Point (meso isomer) | 155 °C | [1] |
| Melting Point (racemic isomer) | 116 °C | [1] |
| Appearance | White powder/crystals | [1] |
| Common Solvents | Acetone, Ethanol, THF, Dichloromethane, Toluene, DMSO, DMF, Ethyl Acetate | [1] |
| Common Impurities | Mono-sulfide, Mono-sulfone | [1] |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. |
| Oiling out occurs (a liquid separates instead of crystals). | - The solution is too concentrated. - The cooling rate is too fast. | - Add a small amount of hot solvent to redissolve the oil and then allow the solution to cool more slowly. - Ensure the solution is not cooled below the melting point of the compound too quickly. |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - The crystals were washed with a solvent that was not cold enough. | - Concentrate the mother liquor to recover more product. - Ensure the washing solvent is thoroughly chilled before use. |
| The purified product is still yellow. | - Incomplete removal of colored impurities. | - Repeat the purification process (recrystallization or ethanol wash). - Consider a pre-purification step like a charcoal treatment if colored impurities are persistent. |
| The melting point of the purified product is broad or lower than expected. | - The product is still impure. - The product is a mixture of meso and racemic isomers. | - Repeat the recrystallization, ensuring slow cooling for better crystal formation. - If separating isomers, carefully collect the different crystal forms that appear at different times. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound from acetone.
Caption: Troubleshooting logic for common issues in the recrystallization of this compound.
References
Technical Support Center: Separation of 1,2-Bis(phenylsulfinyl)ethane Isomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the separation of meso and racemic diastereomers of 1,2-Bis(phenylsulfinyl)ethane.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for separating the meso and racemic isomers of this compound?
A1: The most effective and established method for separating the meso and racemic isomers is fractional crystallization from acetone.[1] This technique leverages the differences in solubility between the two diastereomers, allowing for their selective precipitation.
Q2: Can I use standard silica gel column chromatography to separate these isomers?
A2: No, the meso and racemic isomers of this compound are inseparable via standard silica gel column chromatography.[1] While flash chromatography is effective for removing impurities from under- or over-oxidation (like the corresponding sulfide or sulfone), it will not resolve the diastereomers.[1]
Q3: What are the key physical differences between the meso and racemic isomers that enable their separation?
A3: The primary physical difference exploited for separation is their melting point and, consequently, their solubility. The meso isomer has a higher melting point (155 °C) compared to the racemic isomer (116 °C), which generally makes it less soluble in a given solvent, allowing it to crystallize first from a solution upon cooling.[1]
Q4: How can I confirm the identity and purity of the separated isomers?
A4: The identity and purity of each isomer can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and by measuring their melting points. The proton (¹H) and carbon (¹³C) NMR spectra show distinct chemical shifts for the meso and racemic forms. Comparing the experimental melting point of your isolated crystals to the literature values is a straightforward way to assess purity.
Q5: Are there alternative, more advanced chromatographic methods to separate these isomers?
A5: While standard silica gel chromatography is ineffective, advanced techniques like chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) have been successfully used to separate other chiral sulfoxides and diastereomeric mixtures. These methods could potentially be developed for this compound, but fractional crystallization remains the documented and most accessible method.
Data Presentation: Isomer Properties
The following table summarizes key quantitative data for the meso and racemic isomers of this compound for easy comparison.
| Property | Meso Isomer | Racemic Isomer |
| Melting Point | 155 °C[1] | 116 °C[1] |
| Appearance | Small white clumps[1] | Long white needles[1] |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.56–7.52 (m, 10H), 3.05 (s, 4H)[1] | δ 7.51–7.48 (m, 10H), 3.40 (m, 2H), 2.74 (m, 2H)[1] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 142.29, 131.55, 129.63, 124.10, 47.06[1] | δ 142.55, 131.53, 129.64, 124.08, 47.94[1] |
Experimental Protocol: Separation by Fractional Crystallization
This protocol details the methodology for separating the diastereomers from a mixture obtained after synthesis.
Objective: To separate meso-1,2-Bis(phenylsulfinyl)ethane from its racemic isomer.
Materials:
-
Mixture of meso and racemic this compound
-
Acetone (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser
-
Buchner funnel and filter paper
-
Ice bath
-
Freezer (-20 °C)
Procedure:
-
Dissolution: Place the solid mixture of isomers into an Erlenmeyer flask. Add a minimal amount of acetone, just enough to dissolve the solid completely when heated to reflux.
-
Heating: Fit the flask with a reflux condenser and gently heat the solution to reflux with stirring until all the solid has dissolved.
-
First Cooling Stage: Remove the flask from the heat source and allow it to cool slowly to room temperature. The meso isomer, being less soluble, should begin to crystallize as small white clumps.
-
Second Cooling Stage: Once the flask has reached room temperature, place it in a freezer at -20 °C to maximize the crystallization of the meso isomer.
-
First Filtration (Isolation of Meso Isomer): Collect the crystallized solid (meso isomer) by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold acetone to remove any adhering mother liquor containing the racemic isomer.
-
Concentration of Mother Liquor: Transfer the filtrate (mother liquor), which is now enriched with the racemic isomer, to a clean flask. Reduce the volume of the solvent by approximately half using a rotary evaporator or gentle heating.
-
Crystallization of Racemic Isomer: Allow the concentrated mother liquor to cool to room temperature, then place it in the -20 °C freezer. The racemic isomer will crystallize, often appearing as long white needles.[1]
-
Second Filtration (Isolation of Racemic Isomer): Collect the crystals of the racemic isomer by vacuum filtration.
-
Further Crops: The process of concentrating the mother liquor and re-cooling can be repeated to obtain subsequent crops of crystals to improve the overall yield of each isomer.[1]
-
Purity Check: Dry the isolated crystals and determine their melting points and acquire NMR spectra to confirm the identity and purity of each isomer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | Too much solvent was used, making the solution too dilute. | Reduce the solvent volume by gentle heating or using a rotary evaporator and attempt the cooling and crystallization steps again. |
| An oil forms instead of crystals. | The solution may be cooling too rapidly, or impurities are present that inhibit crystallization. | Ensure slow cooling. Try scratching the inside of the flask with a glass rod to induce crystallization. If an oil persists, try redissolving in a slightly larger volume of solvent and cooling even more slowly. If impurities are suspected, a pre-purification step like a quick filtration through a small plug of silica may be necessary. |
| The isolated crystals are a mix of both isomers (low purity). | Cooling was too rapid, causing co-precipitation. The mother liquor was not efficiently removed from the first crop of crystals. | Ensure a slow, stepwise cooling process (reflux -> room temp -> freezer). When filtering the meso isomer, ensure the vacuum is effective and consider a very quick wash with ice-cold solvent to rinse away the soluble racemic isomer. Multiple recrystallizations may be necessary to achieve high purity. |
| Crystallization is very fast, leading to poor separation. | The solution is too supersaturated. | Add a small amount of additional solvent while hot to slightly reduce the concentration before beginning the cooling process. Seeding the solution with a pure crystal of the desired isomer once it reaches room temperature can help control crystal growth. |
| Low recovery of the second (racemic) isomer. | The racemic isomer may be significantly more soluble, requiring a highly concentrated solution to crystallize. | After collecting the meso isomer, significantly reduce the volume of the mother liquor. Ensure the solution is chilled to the lowest practical temperature (e.g., -20 °C) for an adequate amount of time. |
Visualizations
References
Technical Support Center: Mono-Sulfide and Mono-Sulfone Impurity Management
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and removing mono-sulfide and mono-sulfone impurities from active pharmaceutical ingredients (APIs) and synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of mono-sulfide and mono-sulfone impurities in pharmaceutical manufacturing?
A1: Mono-sulfide and mono-sulfone impurities typically arise from several sources during the synthesis and storage of active pharmaceutical ingredients (APIs). Mono-sulfide impurities are often unreacted starting materials or intermediates in reactions where a sulfide-containing moiety is a precursor. Mono-sulfone impurities are primarily over-oxidation byproducts. During oxidation reactions intended to convert a sulfide to a sulfoxide, harsh reaction conditions or an excess of the oxidizing agent can lead to the formation of the corresponding sulfone.[1] Degradation of the drug substance under oxidative stress during storage can also be a source of sulfone impurities.
Q2: Why is it critical to control the levels of mono-sulfide and mono-sulfone impurities in APIs?
A2: Controlling impurities in APIs is a critical aspect of drug development and manufacturing to ensure the safety, efficacy, and quality of the final drug product.[1] Regulatory agencies like the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities.[1] Uncontrolled levels of these impurities can potentially impact the therapeutic performance of the drug or pose a risk to patient safety.
Q3: What are the primary analytical techniques for identifying and quantifying mono-sulfide and mono-sulfone impurities?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of these impurities.[2][3] Reversed-Phase HPLC (RP-HPLC) is often the primary choice due to its high-resolution capabilities for separating closely related substances.[2] Other techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can provide orthogonal separation for polar impurities.[2] For volatile impurities, Gas Chromatography (GC) may be employed. Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) is invaluable for the identification and structural elucidation of unknown impurities.[3]
Q4: What are the general strategies for removing mono-sulfide and mono-sulfone impurities?
A4: The primary strategies for removing these impurities include process optimization, crystallization, and chromatography.[1] Optimizing reaction conditions, such as temperature, pH, and stoichiometry of reagents, can minimize the formation of these impurities.[1] Crystallization is a highly effective method for purifying solid compounds, leveraging differences in solubility between the API and the impurities.[1][][5] For challenging separations, preparative chromatography techniques like preparative HPLC and Supercritical Fluid Chromatography (SFC) are employed.[6][7][8]
Troubleshooting Guides
Issue 1: Poor resolution between the API, mono-sulfide, and mono-sulfone peaks in RP-HPLC.
| Potential Cause | Recommended Solution(s) |
| Suboptimal Mobile Phase Composition | Modify the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase pH. A change in pH can alter the ionization of the analytes and significantly impact retention and selectivity.[9] |
| Inappropriate Column Chemistry | Screen different stationary phases. A phenyl-hexyl column can offer different selectivity compared to a standard C18 column for aromatic compounds.[9] For polar compounds, consider a polar-endcapped C18 or a cyano column. |
| Incorrect Gradient Profile | Optimize the gradient slope and duration. A shallower gradient can improve the resolution of closely eluting peaks. Introducing an isocratic hold at a specific solvent composition can also enhance separation. |
| Temperature Effects | Adjust the column temperature. Increasing the temperature generally decreases retention times and can improve peak shape, but may also affect selectivity. A systematic study of temperature effects is recommended. |
Issue 2: Mono-sulfone impurity is difficult to remove by standard crystallization.
| Potential Cause | Recommended Solution(s) |
| Similar Solubility Profiles | Screen a wider range of solvents or solvent systems. A multi-solvent system (e.g., a good solvent and an anti-solvent) can often provide the necessary difference in solubility for effective separation.[5][10] |
| Co-crystallization | Investigate the solid-state properties of the API and impurity. If a solid solution is being formed, a different purification technique like preparative chromatography may be necessary. Seeding the crystallization with pure API crystals can sometimes mitigate this issue.[] |
| Inefficient Process Parameters | Optimize the cooling rate, agitation speed, and final temperature of the crystallization process. Slower cooling rates generally lead to higher purity crystals.[] |
| High Impurity Level in Starting Material | Consider a multi-step purification approach. A preliminary purification by flash chromatography to reduce the bulk of the impurity before the final crystallization can be effective. |
Issue 3: Residual mono-sulfide impurity persists after the reaction and work-up.
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | Optimize the reaction conditions to drive the reaction to completion. This may involve increasing the reaction time, temperature, or the amount of a reagent. |
| Ineffective Work-up Procedure | Modify the extraction or washing steps to better remove the sulfide. Consider using an aqueous wash with a mild oxidizing agent if the API is stable under those conditions. |
| Use of Scavenger Resins | For trace amounts of sulfide, consider using a scavenger resin. Thiol-functionalized silica or polymer resins can selectively bind to and remove sulfide impurities by filtration.[11] |
Experimental Protocols
Protocol 1: Generic RP-HPLC Method for Separation of Sulfide, API, and Sulfone
This protocol provides a starting point for developing a specific analytical method.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength where all components have reasonable absorbance (e.g., 254 nm or a wavelength maximum of the API).
-
Injection Volume: 10 µL.
-
Protocol 2: General Procedure for Recrystallization to Remove a Mono-Sulfone Impurity
This is a general guideline and should be optimized for the specific API.
-
Solvent Selection: Through solubility testing, identify a single solvent in which the API has high solubility at elevated temperatures and low solubility at room temperature, while the sulfone impurity has a different solubility profile. Alternatively, identify a solvent pair (one in which the API is soluble and one in which it is sparingly soluble).
-
Dissolution: In a suitable flask, add the impure API and the minimum amount of the hot solvent (or the "good" solvent of a pair) to achieve complete dissolution.
-
Decolorization (if necessary): If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a solvent pair, add the anti-solvent dropwise until the solution becomes cloudy, then add a few drops of the good solvent to redissolve the solid. Then, allow it to cool slowly.
-
Cooling: Once crystals have formed at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Summary
Table 1: Comparison of HPLC Methods for Sulfide/Sulfone Impurity Analysis
| HPLC Mode | Stationary Phase | Mobile Phase Considerations | Best Suited For |
| Reversed-Phase (RP-HPLC) | C18, C8, Phenyl-Hexyl | Acetonitrile/Methanol and Water with acid/buffer modifiers (e.g., formic acid, ammonium acetate) | General purpose, high-resolution separation of non-polar to moderately polar compounds.[2] |
| Hydrophilic Interaction (HILIC) | Amide, Cyano, Silica | High organic content with a small amount of aqueous buffer | Separation of polar impurities that are poorly retained in RP-HPLC. Provides orthogonal selectivity.[2] |
| Size-Exclusion (SEC) | Diol-bonded silica | Isocratic elution with a buffer (e.g., sodium phosphate) | Detecting high molecular weight impurities and aggregates.[2] |
Visualizations
Caption: Workflow for identifying and removing sulfide and sulfone impurities.
Caption: Decision tree for selecting an impurity removal strategy.
References
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. agilent.com [agilent.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. scispace.com [scispace.com]
- 11. biotage.com [biotage.com]
Technical Support Center: Optimizing 1,2-Bis(phenylsulfinyl)ethane Catalyzed C-H Amination
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for 1,2-bis(phenylsulfinyl)ethane catalyzed C-H amination. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during this powerful synthetic transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the this compound catalyzed C-H amination reaction. The solutions provided are intended as a starting point for optimization.
Issue 1: Low or No Product Yield
-
Question: I am not observing any formation of my desired aminated product, or the yield is very low. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product yield can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions. Here is a step-by-step guide to diagnose and resolve the issue:
-
Catalyst Integrity:
-
Check the Catalyst: this compound palladium(II) acetate, also known as the White Catalyst, should be a white to off-white powder.[1][2] If it appears discolored (e.g., dark brown or black), it may have decomposed.
-
Storage: The catalyst should be stored at -20°C under an inert atmosphere.[1] Improper storage can lead to deactivation.
-
Handling: Avoid prolonged exposure to air and moisture. Handle the catalyst in a glovebox or under a stream of inert gas.
-
-
Reaction Setup:
-
Inert Atmosphere: The reaction is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents and reagents are adequately degassed.
-
Anhydrous Conditions: While some palladium-catalyzed aminations can tolerate small amounts of water, it is generally recommended to use anhydrous solvents and reagents to avoid potential side reactions and catalyst deactivation.[3]
-
-
Reaction Parameters:
-
Temperature: The optimal reaction temperature can be substrate-dependent. If the reaction is sluggish at a lower temperature, a gradual increase may be beneficial. However, excessive heat can lead to catalyst decomposition. A typical starting point is 45°C.
-
Concentration: If the reaction is too dilute, the rate of the desired transformation may be slow. Consider increasing the concentration of your reactants.
-
-
Issue 2: Poor Diastereoselectivity
-
Question: My C-H amination reaction is proceeding, but I am observing a low diastereomeric ratio. How can I improve the selectivity?
-
Answer: The diastereoselectivity of this reaction is often influenced by the steric environment of the substrate and the reaction conditions.
-
Solvent Effects: The choice of solvent can have a significant impact on selectivity. It is recommended to screen a range of solvents with varying polarities.
-
Additives: The presence of certain additives can influence the transition state of the reaction and thereby enhance diastereoselectivity. Consider the addition of mild Lewis acids or bases.
-
Temperature: Lowering the reaction temperature can sometimes lead to an increase in diastereoselectivity, although this may come at the cost of a lower reaction rate.
-
Issue 3: Catalyst Deactivation/Decomposition
-
Question: My reaction starts well but then stalls before reaching full conversion. I suspect catalyst deactivation. What could be the cause and how can I prevent it?
-
Answer: Catalyst deactivation can be a significant challenge. Here are some common causes and preventative measures:
-
Oxidant: The choice and purity of the oxidant are crucial. Benzoquinone is a common oxidant used in these reactions.[4] Ensure it is fresh and pure.
-
Substrate Impurities: Certain functional groups on the substrate or impurities can coordinate to the palladium center and act as catalyst poisons. Purify your starting materials thoroughly.
-
High Temperatures: As mentioned, prolonged exposure to high temperatures can lead to the formation of inactive palladium species. Monitor the reaction progress and avoid unnecessarily long reaction times at elevated temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound ligand in this reaction?
A1: The this compound is a bidentate ligand that coordinates to the palladium center. The sulfoxide moieties play a crucial role in the catalytic cycle, facilitating the C-H activation step.[4] The ligand's structure also influences the catalyst's stability and selectivity.
Q2: What is a typical catalyst loading for this reaction?
A2: A typical catalyst loading for the this compound palladium(II) acetate is in the range of 5-10 mol%. However, the optimal loading can vary depending on the substrate and the desired reaction rate.
Q3: Can I use other oxidants besides benzoquinone?
A3: While benzoquinone is a commonly used and effective oxidant, other oxidants have been explored in palladium-catalyzed C-H functionalization reactions. However, for this specific catalyst system in allylic C-H amination, benzoquinone is a well-established choice.[4] Any new oxidant would require careful optimization.
Q4: What is the general substrate scope for this C-H amination reaction?
A4: This catalytic system is particularly effective for the intramolecular allylic C-H amination of substrates containing a tethered nitrogen nucleophile, such as N-tosylcarbamates, leading to the formation of oxazolidinone products. The reaction generally works well with terminal olefins.
Data Presentation
Table 1: Effect of Solvent on a Model Intramolecular Allylic C-H Amination
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | Dichloromethane | 45 | 65 | 4:1 |
| 2 | Toluene | 45 | 72 | 6:1 |
| 3 | Tetrahydrofuran | 45 | 58 | 3:1 |
| 4 | Acetonitrile | 45 | 45 | 2:1 |
Data is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: Influence of Catalyst Loading on Reaction Outcome
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 2.5 | 24 | 45 |
| 2 | 5 | 12 | 75 |
| 3 | 10 | 8 | 78 |
Data is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
General Procedure for Intramolecular Allylic C-H Amination of an N-Tosylcarbamate:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser is added this compound palladium(II) acetate (0.02 mmol, 10 mol%).
-
The flask is sealed with a septum and purged with argon for 10 minutes.
-
The N-tosylcarbamate substrate (0.2 mmol, 1.0 equiv) and benzoquinone (0.4 mmol, 2.0 equiv) are added to the flask under a positive pressure of argon.
-
Anhydrous and degassed solvent (e.g., toluene, 10 mL) is added via syringe.
-
The reaction mixture is heated to 45°C with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, 2 x 30 mL).
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired oxazolidinone.
Mandatory Visualizations
Caption: Experimental workflow for the this compound catalyzed C-H amination.
Caption: Troubleshooting decision tree for low product yield in C-H amination.
References
- 1. This compound palladium(II) acetate 858971-43-4 [sigmaaldrich.com]
- 2. strem.com [strem.com]
- 3. Palladium-catalyzed allylic C–H amination of alkenes with N-fluorodibenzenesulfonimide: water plays an important role - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 6099-21-4 | Benchchem [benchchem.com]
Improving yield and selectivity in allylic C-H oxidation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in allylic C-H oxidation reactions. The information is designed to help overcome common challenges in improving reaction yield and selectivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during allylic C-H oxidation experiments.
Issue 1: Low or No Product Yield
| Question | Possible Causes & Solutions |
| My reaction is not yielding any product, or the yield is very low. What should I check first? | 1. Catalyst Activity: - Palladium Catalysts: Ensure the palladium source, such as Pd(OAc)₂, is fresh. Palladium(II) can be reduced to inactive Palladium(0) over time or by certain solvents. Consider using a more robust catalyst system like the "White Catalyst" (1,2-Bis(phenylsulfinyl)ethane palladium(II) diacetate) for challenging substrates. - Copper Catalysts: Check the oxidation state and purity of the copper salt. For Cu(I)-catalyzed reactions, ensure anaerobic conditions to prevent oxidation to Cu(II). 2. Oxidant Decomposition: - Benzoquinone (BQ): BQ can decompose, especially when exposed to light or air for extended periods. Use freshly sublimed or purified BQ.[1] - Peroxides (e.g., TBHP): Peroxides can decompose upon storage. Use a freshly opened bottle or titrate to determine the active peroxide concentration.[2][3] 3. Reaction Conditions: - Temperature: Some allylic oxidations are sensitive to temperature. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can lead to catalyst decomposition and side reactions. - Solvent: The choice of solvent is critical. Acetonitrile is often a good starting point for copper-catalyzed oxidations.[3] For palladium-catalyzed systems, solvents like DMSO or green solvents such as ethanol and water have shown to be effective.[4][5] Ensure the solvent is dry, as water can sometimes interfere with the catalytic cycle, although in some systems, it can be beneficial.[5] |
| I'm using a palladium catalyst with benzoquinone, but the reaction is not working. What could be the issue? | 1. Benzoquinone as a Direct Redox Mediator: Benzoquinone plays a crucial role in reoxidizing Pd(0) to the active Pd(II) state.[1][6] If the BQ is old or impure, this process will be inefficient. 2. Additives: The addition of a co-catalyst can sometimes be necessary to facilitate the aerobic oxidation of hydroquinone back to benzoquinone.[1] 3. Catalyst Inhibition: In some cases, high concentrations of benzoquinone can lead to catalyst inhibition or undesired side reactions like Diels-Alder cycloadditions.[7] |
Issue 2: Poor Selectivity (Regio-, Chemo-, and Stereoselectivity)
| Question | Possible Causes & Solutions |
| My reaction produces a mixture of regioisomers (e.g., linear vs. branched products). How can I improve regioselectivity? | 1. Ligand Choice (Palladium-catalyzed): - For terminal olefins, the choice of ligand is crucial for controlling regioselectivity. Bis-sulfoxide ligands tend to favor the formation of branched allylic esters.[8] In contrast, DMSO as a ligand or solvent often leads to linear (E)-allylic acetates.[4] 2. Substrate Structure (Internal Olefins): - The oxidation of unsymmetrical internal alkenes is challenging.[9] The regioselectivity is often influenced by the electronic and steric properties of the substituents around the double bond. Electron-withdrawing groups can disfavor oxidation at the proximal allylic position.[9] 3. Catalyst System: - For internal alkenes, photocatalytic platforms have been developed that offer high regio- and diastereoselectivity.[10][11] |
| I am observing undesired side reactions, such as oxidation at other positions or over-oxidation. How can I improve chemoselectivity? | 1. Over-oxidation to Carbonyls: - Allylic alcohols formed in the reaction can sometimes be further oxidized to the corresponding α,β-unsaturated aldehydes or ketones.[12][13] To minimize this, you can try: - Reducing the reaction time. - Using a milder oxidant. - Employing a catalyst system known for selective alcohol formation.[3] 2. Competition with other oxidizable groups: - If your substrate has multiple reactive sites (e.g., other C-H bonds, alcohols), the choice of catalyst and oxidant is critical. For instance, Mn(OAc)₃ with catalytic DDQ shows high chemoselectivity for allylic alcohols over benzylic alcohols.[14][15] 3. Electrochemical Methods: - Electrochemical C-H oxidation can offer high chemoselectivity and is a more sustainable approach, avoiding toxic reagents.[16][17] |
| I am running an asymmetric allylic oxidation, but the enantioselectivity is low. What are the common pitfalls? | 1. Chiral Ligand Integrity: - The purity of the chiral ligand is paramount. Impurities can significantly erode enantioselectivity. Ensure the ligand is purified and handled carefully to avoid degradation. For phosphine-based ligands, oxidation to the phosphine oxide is a common issue.[18] 2. Lewis Acid Co-catalyst: - A strategy for improving enantioselectivity in Pd-catalyzed systems that do not tolerate strongly coordinating ligands is the use of a chiral Lewis acid. The Lewis acid can interact with the organopalladium intermediate to create an asymmetric environment during the C-O bond-forming step.[19] 3. Reaction Conditions: - Solvent: The solvent can have a significant impact on enantioselectivity. For instance, in some systems, a mixture of CH₂Cl₂ and toluene has been found to improve stereoselectivity.[9] - Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst systems for allylic C-H oxidation?
A1: The most common catalyst systems are based on palladium and copper.
-
Palladium-based systems , such as Pd(OAc)₂ with a co-oxidant like benzoquinone, are widely used for the synthesis of allylic esters.[4] The "White Catalyst" is a specific, highly effective palladium catalyst.
-
Copper-based systems , often using Cu(I) or Cu(II) salts with a peroxide oxidant like tert-butyl hydroperoxide (TBHP), are also very common and can be used to synthesize allylic esters, alcohols, or ketones.[2][3][20]
Q2: How do I choose the right oxidant for my reaction?
A2: The choice of oxidant depends on the catalyst system and the desired product.
-
Benzoquinone (BQ) is typically used as a stoichiometric oxidant in palladium-catalyzed reactions to regenerate the active Pd(II) catalyst.[6]
-
tert-Butyl hydroperoxide (TBHP) is a common oxidant for copper-catalyzed allylic oxidations.[2][3][21]
-
Molecular oxygen (air) is a green and sustainable oxidant, often used in conjunction with a co-catalyst system.[5][22]
-
For the synthesis of α,β-unsaturated carbonyl compounds from allylic alcohols, hydrogen peroxide can be an effective oxidant.[12]
Q3: Can I use internal olefins in allylic C-H oxidation reactions?
A3: Yes, but it is more challenging than with terminal olefins. The main challenges are controlling regioselectivity and, for unsymmetrical olefins, diastereoselectivity.[9] Recent advances, particularly in photocatalysis, have provided more general and selective methods for the allylic C-H oxygenation of internal alkenes.[10][11]
Q4: What are some common side reactions to be aware of?
A4: Common side reactions include:
-
Over-oxidation: The desired allylic alcohol product can be further oxidized to an enone or enal.[12]
-
Isomerization: The double bond can migrate to a different position.
-
Diels-Alder reaction: If using benzoquinone as an oxidant, it can participate in a Diels-Alder reaction with diene products.[7]
-
Wacker-type oxidation: In some palladium-catalyzed systems, oxidation at the vinylic position can occur.[23]
Q5: Are there more environmentally friendly ("green") methods for allylic C-H oxidation?
A5: Yes, significant efforts have been made to develop greener methods.
-
Using molecular oxygen (air) as the terminal oxidant is a key strategy.[5][22]
-
Electrochemical methods avoid the use of chemical oxidants altogether and are highly scalable and sustainable.[16][17]
-
Using green solvents like water and ethanol can significantly reduce the environmental impact of the reaction.[5][24]
-
Biocatalysis , using enzymes like P450s, offers a highly selective and environmentally benign approach, although industrial applications can be limited by enzyme stability and cofactor requirements.[25]
Data Presentation
Table 1: Comparison of Catalyst Systems for Allylic Acetoxylation of Terminal Olefins
| Catalyst System | Oxidant | Ligand/Additive | Typical Regioselectivity (Branched:Linear) | Reference |
| Pd(OAc)₂ | Benzoquinone | Bis-sulfoxide | High for branched | [8] |
| Pd(OAc)₂ | Benzoquinone | DMSO | High for linear (E) | [4] |
| "White Catalyst" | Benzoquinone | - | Regioselective introduction of acetoxy group | |
| Pd(PPh₃)₄ | Air/O₂ | 2,6-DMHQ in Ethanol/Water | High yield (>99%) | [5][22] |
Table 2: Influence of Solvent on Copper-Catalyzed Allylic Oxidation
| Catalyst | Oxidant | Substrate | Solvent | Yield | Reference |
| Cu-Al Mixed Oxide | TBHP | Cyclohexene | Acetonitrile | 100% (cyclohexenyl benzoate) | [3] |
| Cu-Al Mixed Oxide | TBHP | Cyclohexene | Dichloromethane | Lower than Acetonitrile | [3] |
| Cu-Al Mixed Oxide | TBHP | Cyclohexene | Toluene | Lower than Acetonitrile | [3] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Allylic Acetoxylation using the "White Catalyst"
This protocol is adapted for the synthesis of a macrolactone via intramolecular allylic C-H oxidation.
-
Materials:
-
This compound palladium(II) diacetate ("White Catalyst")
-
Benzoic acid substrate
-
Benzoquinone (BQ)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a 1-dram vial, weigh the "White Catalyst" (0.02 mmol).
-
In a separate 1-dram vial, weigh the benzoic acid substrate (0.2 mmol).
-
To a 100 mL round-bottom flask, add benzoquinone (0.4 mmol).
-
Transfer the "White Catalyst" to the round-bottom flask using 10 mL of CH₂Cl₂.
-
Transfer the acid substrate to the round-bottom flask using another 10 mL of CH₂Cl₂.
-
Add a stir bar, attach a condenser, and place an empty balloon on top of the condenser.
-
Heat the reaction mixture at 45 °C with stirring.
-
After 72 hours, cool the reaction to room temperature and quench with saturated NH₄Cl (5 mL).
-
Extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).
-
Combine the organic layers, wash with water (1 x 30 mL), and dry over MgSO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by silica gel flash chromatography.
-
Protocol 2: Copper-Catalyzed Allylic Oxidation with TBHP [3]
This protocol describes the synthesis of cyclohexenyl benzoate.
-
Materials:
-
Copper-Aluminum mixed oxide catalyst
-
Cyclohexene
-
Benzoic acid
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Acetonitrile
-
-
Procedure:
-
To a reaction vessel, add the Copper-Aluminum mixed oxide catalyst.
-
Add acetonitrile as the solvent.
-
Add cyclohexene and benzoic acid to the mixture.
-
Stir the mixture at room temperature.
-
Add TBHP dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and work up as appropriate for the product.
-
Purify the product by column chromatography.
-
Visualizations
Caption: General experimental workflow for allylic C-H oxidation.
Caption: Troubleshooting logic for low product yield.
Caption: Decision tree for addressing selectivity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allylic Oxidation of Alkenes Catalyzed by a Copper-Aluminum Mixed Oxide [organic-chemistry.org]
- 4. Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic solvent-catalyst paradigm for sustainable aerobic allylic C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Allylic Oxidation of Internal Alkenes to a Multifunctional Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Regio- and Diastereoselective Allylic C-H Oxygenation of Internal Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds with aqueous hydrogen peroxide under organic solvent-free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scalable and Sustainable Electrochemical Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. A Chiral Lewis Acid Strategy for Enantioselective Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tert-Butyl hydroperoxide, TBHP [organic-chemistry.org]
- 22. chemrxiv.org [chemrxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. Frontiers | Enzyme-catalyzed allylic oxidation reactions: A mini-review [frontiersin.org]
Troubleshooting low conversion rates in cross-coupling reactions with 1,2-Bis(phenylsulfinyl)ethane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and answers to frequently asked questions regarding low conversion rates in cross-coupling reactions utilizing the 1,2-Bis(phenylsulfinyl)ethane ligand, often in the form of its palladium(II) acetate complex (the "White Catalyst").[1]
Troubleshooting Guide: Low Conversion Rates
This guide addresses the most common causes of low or no product yield in a question-and-answer format.
Q1: My reaction shows low or no conversion. Where should I start troubleshooting?
Low conversion is a frequent issue stemming from several potential sources. A systematic approach is crucial.[2] Begin by verifying the integrity of your catalyst, reagents, and reaction setup. Then, methodically evaluate the reaction parameters.
The following logical workflow can guide your troubleshooting process:
References
Technical Support Center: 1,2-Bis(phenylsulfinyl)ethane and its Palladium Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of 1,2-Bis(phenylsulfinyl)ethane and its palladium complexes, famously known as the Christina White Catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated place. For long-term stability, it is recommended to store it at temperatures not exceeding -18°C in a tightly sealed container to protect it from moisture.[1]
Q2: What are the optimal storage conditions for the this compound palladium(II) acetate (Christina White Catalyst)?
A2: The Christina White Catalyst should be stored in a cool place, with a recommended temperature of -20°C.[2][3] It is crucial to keep the container tightly closed in a dry and well-ventilated area.[4] Some sources also recommend storing it under an inert gas atmosphere.[5] The catalyst is known to be sensitive to heat and moisture.[5][6]
Q3: Is the Christina White Catalyst sensitive to air or light?
A3: While some palladium catalysts are known to be air and light sensitive, product information for the Christina White Catalyst indicates that it is not considered to be air, light, or moisture sensitive under normal handling for short periods, though long-term storage recommendations should be followed for optimal performance.[7] However, as a general best practice for organometallic compounds, minimizing exposure to air and light is always advisable.
Q4: What is the typical appearance of the Christina White Catalyst?
A4: The Christina White Catalyst is typically an orange to brown powder.[7][8][9]
Q5: In which solvents is the Christina White Catalyst soluble?
A5: The catalyst is known to be soluble in chloroform.[3][5]
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments using this compound and its palladium complexes.
Issue 1: Low or No Catalytic Activity in Allylic C-H Oxidation
| Possible Cause | Troubleshooting Step |
| Catalyst Decomposition | The catalyst is sensitive to high temperatures and moisture.[5][6] Ensure the catalyst has been stored properly at -20°C in a dry environment.[2][3] Avoid prolonged exposure to ambient conditions during reaction setup. |
| Ligand Degradation | The sulfoxide ligand can be susceptible to oxidation to the corresponding sulfone or reduction to the sulfide, which can affect catalytic activity. Ensure the starting this compound is pure. |
| Incorrect Reaction Conditions | Verify the reaction temperature, as some reactions are highly sensitive to temperature fluctuations. Ensure all reagents are of high purity and solvents are appropriately dried and degassed, as dissolved oxygen can deactivate palladium catalysts.[10] |
| Inhibitors in the Reaction Mixture | Impurities in the substrate or other reagents can poison the catalyst. Purify starting materials if necessary. |
| Formation of Palladium Black | The appearance of a black precipitate indicates the aggregation of Pd(0), leading to catalyst deactivation. This can be caused by ligand dissociation or degradation.[10] Consider if the ligand-to-palladium ratio is optimal for your specific reaction. |
Issue 2: Inconsistent Reaction Yields
| Possible Cause | Troubleshooting Step |
| Variable Catalyst Activity | Inconsistent handling and storage of the catalyst can lead to variable activity. Always handle the catalyst under an inert atmosphere for weighing and addition to the reaction, if possible. |
| Moisture Contamination | The catalyst is moisture-sensitive.[5][6] Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Incomplete Dissolution | Ensure the catalyst is fully dissolved in the reaction solvent before adding other reagents. As it is soluble in chloroform, this or a similar chlorinated solvent might be a good choice depending on the reaction.[3][5] |
| Batch-to-Batch Variation | If using different batches of the catalyst or ligand, consider that purity may vary. It is good practice to test a new batch on a small scale first. |
Issue 3: Unexpected Side Products
| Possible Cause | Troubleshooting Step |
| Ligand Modification | Under certain reaction conditions, the sulfoxide ligand itself might undergo side reactions. Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify any ligand-derived byproducts. |
| Over-oxidation | In oxidation reactions, the desired product might be susceptible to further oxidation. Monitor the reaction progress closely and stop it once the starting material is consumed. |
| Isomerization of Alkenes | In reactions involving alkenes, isomerization can be a competing pathway. Adjusting the temperature or reaction time might help to minimize this. |
Data Presentation: Stability and Physical Properties
Table 1: Storage and Stability of this compound
| Parameter | Value | Source |
| Recommended Storage Temperature | ≤ -18 °C | [1] |
| Appearance | White powder/crystals | |
| Incompatibilities | Strong oxidizing agents | |
| Stability Notes | Protect from moisture. |
Table 2: Storage and Stability of this compound palladium(II) acetate (Christina White Catalyst)
| Parameter | Value | Source |
| Recommended Storage Temperature | -20 °C | [2][3] |
| Appearance | Orange to brown powder | [7][8][9] |
| Solubility | Chloroform | [3][5] |
| Stability | Stable under recommended storage conditions. | [4] |
| Sensitivities | Heat and moisture sensitive. | [5][6] |
| Incompatibilities | Oxidizing agents. | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the oxidation of 1,2-bis(phenylthio)ethane to this compound.
Materials:
-
1,2-bis(phenylthio)ethane
-
Acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1,2-bis(phenylthio)ethane in acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrogen peroxide (2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and dichloromethane.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Protocol 2: Synthesis of this compound palladium(II) acetate (Christina White Catalyst)
This protocol outlines the preparation of the Christina White Catalyst from the corresponding ligand and palladium(II) acetate.[10]
Materials:
-
This compound
-
Palladium(II) acetate
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetone)
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound and palladium(II) acetate in a 1:1 molar ratio.
-
Add the anhydrous and degassed solvent via cannula or syringe.
-
Stir the mixture at room temperature for several hours. The formation of the complex is often indicated by a color change.
-
Monitor the reaction by a suitable method (e.g., TLC or NMR if applicable) to ensure the complete formation of the complex.
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the catalyst as a solid. The catalyst should be stored under an inert atmosphere at -20°C.
Protocol 3: General Procedure for Allylic C-H Oxidation using the Christina White Catalyst
This is a general procedure for the acetoxylation of a terminal olefin.
Materials:
-
Terminal olefin (substrate)
-
This compound palladium(II) acetate (Christina White Catalyst)
-
Benzoquinone (oxidant)
-
Acetic acid (solvent and nucleophile)
-
Anhydrous solvent (e.g., dioxane)
Procedure:
-
To a clean, dry reaction vessel, add the terminal olefin, benzoquinone (1-2 equivalents), and the Christina White Catalyst (typically 2-5 mol%).
-
Add a mixture of acetic acid and the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired allylic acetate.
Visualizations
Caption: Synthesis workflow for the Christina White Catalyst.
Caption: Catalytic cycle for allylic C-H acetoxylation.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. mdpi.com [mdpi.com]
- 3. White–Chen catalyst - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. strem.com [strem.com]
- 10. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming substrate limitations in 1,2-Bis(phenylsulfinyl)ethane catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,2-bis(phenylsulfinyl)ethane and its palladium complexes (often referred to as the "White Catalyst") in catalysis, particularly for allylic C-H functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the "White Catalyst" and what are its primary applications?
A1: The "White Catalyst" is a palladium(II) acetate complex with this compound as a ligand.[1][2] Its primary applications are in palladium-catalyzed allylic C-H functionalization reactions, including oxidations, aminations, and alkylations.[1][3] This catalyst is known for its ability to functionalize unactivated α-olefins with high selectivity.
Q2: What are the common impurities in this compound and how can they be removed?
A2: Typical impurities include the corresponding mono-sulfide and mono-sulfone, which result from under- or over-oxidation of the starting material, 1,2-bis(phenylthio)ethane. These impurities can be removed by silica gel flash column chromatography. However, this method cannot separate the meso and racemic diastereomers of the desired product.[4]
Q3: How can the meso and racemic diastereomers of this compound be separated?
A3: The meso and racemic isomers can be separated by recrystallization. When a solution of the mixture in minimal refluxing acetone is cooled, the meso isomer crystallizes first as small white clumps, followed by the racemic isomer as long white needles.[4]
Q4: What is the general mechanism for allylic C-H activation with the White Catalyst?
A4: The catalytic cycle is thought to begin with the cleavage of the allylic C-H bond. The sulfoxide ligand is crucial in this step, as it is believed to generate a highly electrophilic palladium species that coordinates to the alkene. This coordination acidifies the adjacent C-H bond, allowing for its abstraction and the formation of a π-allyl palladium intermediate. This intermediate then reacts with a nucleophile to yield the functionalized product.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound catalysis.
Low or No Yield
Q5: My reaction is showing low or no conversion to the desired product. What are the potential causes and solutions?
A5: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Integrity: Ensure the catalyst has been stored properly under an inert atmosphere and at the recommended temperature (-20°C) to prevent degradation. The purity of the this compound ligand is also critical; impurities from its synthesis can inhibit the reaction.
-
Reagent and Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Trace impurities, especially water and oxygen, can deactivate the palladium catalyst.
-
Reaction Temperature: The reaction temperature can significantly impact the yield. Temperatures below 40°C may lead to decreased yields. A systematic optimization of the reaction temperature is advisable.
-
Incompatible Substrates: While the catalyst has a broad substrate scope, some substrates may be inherently less reactive due to steric or electronic effects. For instance, less electron-rich allylic benzenes have been reported to give lower yields in some related catalytic systems.
Low Selectivity
Q6: I am observing poor regioselectivity or diastereoselectivity in my reaction. How can I improve it?
A6: Achieving high selectivity is a key advantage of this catalytic system. If you are experiencing poor selectivity, consider the following:
-
Ligand Structure: The flexible ethane bridge in this compound can sometimes be a drawback in achieving high stereoselectivity. For highly challenging substrates, exploring more rigid ligand backbones may be beneficial.
-
Solvent Effects: The solvent can influence the transition state geometry and thus the selectivity. A screen of different solvents may be necessary to find the optimal conditions for your specific substrate.
-
Additives: In some cases, additives can influence the selectivity. For example, in intermolecular linear allylic C-H amination, a co-catalyst system of Pd(II)/bis-sulfoxide and Cr(III)(salen) was found to be crucial for achieving linear selectivity.[5]
Quantitative Data
The following tables summarize representative data for reactions catalyzed by the this compound palladium system.
Table 1: Intermolecular Allylic C-H Alkylation of Terminal Olefins
| Substrate | Product | Yield (%) |
| Allylbenzene | (E)-methyl 2-nitro-5-phenylpent-4-enoate | 87 |
| 4-Allylanisole | (E)-methyl 5-(4-methoxyphenyl)-2-nitropent-4-enoate | 90 |
| 4-Allyltoluene | (E)-methyl 5-(4-methylphenyl)-2-nitropent-4-enoate | 91 |
| 1-Allyl-4-(trifluoromethyl)benzene | (E)-methyl 2-nitro-5-(4-(trifluoromethyl)phenyl)pent-4-enoate | 71 |
Conditions: bis-sulfoxide/Pd(OAc)₂ catalyst, DMSO, 2,6-dimethylbenzoquinone (DMBQ), AcOH.
Table 2: Intramolecular Allylic C-H Amination for the Synthesis of Oxazinanones
| Substrate | Diastereomeric Ratio (anti:syn) | Yield (%) |
| Substrate 1 | >20:1 | 75 |
| Substrate 2 | >20:1 | 80 |
| Substrate 3 | 15:1 | 65 |
Yields and diastereomeric ratios are representative and can vary based on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for Intramolecular Allylic C-H Oxidation (Macrolactonization)
This protocol is adapted from the work of M. C. White and colleagues for the synthesis of macrolactone 7.[6]
Materials:
-
This compound palladium(II) diacetate (White Catalyst)
-
Benzoic acid substrate
-
Benzoquinone
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Procedure:
-
In a 1-dram vial, weigh the White Catalyst (10.1 mg, 0.02 mmol).
-
In a separate 1-dram vial, weigh the benzoic acid substrate (84.1 mg, 0.2 mmol).
-
To a 100 mL round-bottom flask, add benzoquinone (43.2 mg, 0.4 mmol).
-
Transfer the White Catalyst to the round-bottom flask using 10 mL of CH₂Cl₂.
-
Transfer the benzoic acid substrate to the round-bottom flask using another 10 mL of CH₂Cl₂.
-
Add a stir bar to the flask and fit it with a condenser.
-
Heat the reaction mixture to 45°C.
-
After 72 hours, cool the reaction to room temperature and quench with 5 mL of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).
-
Combine the organic layers, wash with water (1 x 30 mL), and dry over MgSO₄.
-
Filter the solution and concentrate it in vacuo to obtain the crude product.
-
Purify the crude product by silica gel flash chromatography using a 10% ethyl acetate in hexanes eluent to yield the desired macrolactone.
Diagrams
References
- 1. White catalyst - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. alkalisci.com [alkalisci.com]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. Catalytic Intermolecular Linear Allylic C–H Amination via Heterobimetallic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allylic C–H Oxidation•Amination Catalyst “White Catalyst” | TCI AMERICA [tcichemicals.com]
Regeneration and recycling of the 1,2-Bis(phenylsulfinyl)ethane palladium catalyst
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the 1,2-Bis(phenylsulfinyl)ethane palladium catalyst, commonly known as the White Catalyst. The information provided is intended to address common issues encountered during its use in catalytic reactions, particularly C-H activation/oxidation, and to offer potential solutions for its regeneration and recycling.
Troubleshooting Guide
This guide addresses specific problems that may arise during your experiments, offering potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Catalytic Activity | 1. Catalyst Deactivation: The active Pd(II) species may have been reduced to inactive Pd(0) nanoparticles (palladium black).[1] | - Re-oxidation: Treat the reaction mixture with a mild oxidant. Benzoquinone (BQ) has been shown to reoxidize Pd(0) to the active Pd(II) state in some catalytic cycles.[1][2] - Fresh Catalyst: Add a small amount of fresh catalyst to a stalled reaction to see if it restarts, confirming deactivation of the original catalyst. |
| 2. Ligand Degradation: The bis(phenylsulfinyl)ethane ligand may have been oxidized or otherwise degraded under the reaction conditions. | - Reaction Condition Optimization: Re-evaluate reaction temperature, atmosphere, and reagent purity. Avoid unnecessarily harsh conditions. - Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation of the ligand. | |
| 3. Impurities in Reagents or Solvents: Trace impurities, especially sulfur-containing compounds, can act as poisons for the palladium catalyst.[3][4][5] | - Reagent Purification: Use high-purity, recently purified, and properly stored reagents and solvents. - Scavengers: Consider the use of scavengers if specific impurities are suspected. | |
| Inconsistent Reaction Yields | 1. Catalyst Loading Variability: Inconsistent measurement of the catalyst amount. | - Standardized Procedure: Develop and adhere to a strict, standardized procedure for catalyst handling and dispensing. |
| 2. Water Content: The presence of water can affect the catalytic cycle. | - Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. | |
| Difficulty in Product Purification | 1. Palladium Leaching into Product: The palladium catalyst or its byproducts may be soluble in the reaction mixture and co-elute with the product. | - Palladium Scavengers: Utilize solid-supported scavengers with affinity for palladium to remove residual metal from the product solution. - Precipitation/Filtration: Induce precipitation of the palladium species and filter through a pad of Celite. |
| Visible Formation of Black Precipitate | 1. Catalyst Agglomeration and Reduction: The formation of palladium black (Pd(0) nanoparticles) is a clear indicator of catalyst deactivation through reduction and aggregation.[1] | - See "Low or No Catalytic Activity" -> "Re-oxidation". - Ligand Concentration: In some cases, ensuring a sufficient concentration of the ligand can help stabilize the active palladium species in solution. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the handling, stability, regeneration, and recycling of the this compound palladium catalyst.
Q1: What are the primary signs of catalyst deactivation?
A1: The most common signs of deactivation are a decrease in reaction rate, incomplete conversion of starting materials, and the visible formation of a black precipitate, which is indicative of Pd(0) formation (palladium black).[1]
Q2: Can the this compound palladium catalyst be recycled?
A2: While specific, validated protocols for the recycling of this particular catalyst are not widely published, the general principles of palladium catalyst recovery can be applied. This typically involves separating the palladium-containing species from the reaction mixture and then performing a regeneration step.
Q3: What are the common mechanisms of deactivation for this type of catalyst?
A3: The primary deactivation pathways for palladium catalysts include:
-
Reduction to Pd(0): The active Pd(II) center is reduced to catalytically inactive Pd(0), which can then aggregate.[1]
-
Ligand Degradation: The sulfoxide ligands can be susceptible to oxidation or other forms of degradation under certain reaction conditions.
-
Poisoning: Trace impurities, particularly sulfur compounds, can bind to the palladium center and inhibit its catalytic activity.[3][5]
-
Leaching: The active catalyst can sometimes leach from its support (if applicable) or decompose in solution.[6]
Q4: Is it possible to regenerate a deactivated this compound palladium catalyst?
A4: Yes, in principle, regeneration is possible, especially if the deactivation is due to the reduction of Pd(II) to Pd(0). A key step in regeneration would be the re-oxidation of the palladium center.
Q5: How can I remove residual palladium from my final product?
A5: Several methods can be employed for palladium removal:
-
Adsorbents: Use of solid-phase scavengers containing functional groups with high affinity for palladium.
-
Precipitation: The palladium can be precipitated from the solution, for example, by changing the solvent system or pH, and then removed by filtration.
-
Extraction: Liquid-liquid extraction techniques can be used to separate the palladium into a different phase.
Experimental Protocols
The following are suggested experimental protocols for the regeneration and recovery of palladium from catalyst residues. These are based on general principles and may require optimization for your specific system.
Protocol 1: In-Situ Regeneration of Deactivated Catalyst by Re-oxidation
This protocol is intended for situations where catalyst deactivation (reduction to Pd(0)) is suspected during a reaction.
Objective: To regenerate the active Pd(II) species from inactive Pd(0) within the reaction mixture.
Materials:
-
Deactivated reaction mixture containing the palladium catalyst.
-
Benzoquinone (BQ) or a similar mild oxidant.
-
Appropriate analytical tools to monitor the reaction (e.g., TLC, GC, HPLC).
Procedure:
-
If the reaction has stalled, take a sample for analysis to confirm the lack of product formation.
-
To the reaction mixture, add a stoichiometric amount of benzoquinone relative to the initial catalyst loading.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 1-2 hours.
-
Monitor the reaction for any renewed product formation.
Expected Outcome: If deactivation was due to reduction, the re-oxidation of Pd(0) to Pd(II) may restore catalytic activity and restart the reaction.
Protocol 2: Recovery of Palladium from a Spent Reaction Mixture via Precipitation and Filtration
Objective: To recover the palladium from a completed or failed reaction mixture for potential future regeneration.
Materials:
-
Spent reaction mixture.
-
An anti-solvent (e.g., a non-polar solvent like hexanes if the reaction was in a polar solvent).
-
Celite or another filter aid.
-
Filtration apparatus.
-
Schlenk line or glovebox for inert atmosphere handling.
Procedure:
-
At the end of the reaction, cool the mixture to room temperature.
-
Under an inert atmosphere, add an anti-solvent to precipitate the palladium complex and other less soluble species. The choice of anti-solvent will depend on the reaction solvent.
-
Stir the resulting slurry for 30 minutes.
-
Prepare a filtration funnel with a pad of Celite.
-
Filter the slurry through the Celite pad.
-
Wash the collected solid with the anti-solvent to remove any soluble organic residues.
-
Carefully collect the solid residue containing the palladium. This can be stored under an inert atmosphere for future regeneration attempts.
Visualizations
Catalyst Deactivation and Regeneration Pathway
Caption: A logical diagram illustrating the pathways for catalyst deactivation and a potential route for regeneration.
Experimental Workflow for Palladium Recovery
Caption: A workflow diagram for the recovery of palladium from a spent reaction mixture.
References
- 1. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dcl-inc.com [dcl-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1,2-Bis(phenylsulfinyl)ethane and Other Bis(sulfoxide) Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Bis(sulfoxide) ligands have emerged as a versatile class of chiral controllers due to the stereogenic nature of the sulfur atom and their ability to coordinate with a variety of transition metals. This guide provides a detailed comparison of 1,2-bis(phenylsulfinyl)ethane, a widely used C2-symmetric bis(sulfoxide) ligand, with other notable bis(sulfoxide) ligands, supported by experimental data and detailed protocols.
Overview of Bis(sulfoxide) Ligands
Bis(sulfoxide) compounds are characterized by the presence of two sulfinyl (S=O) functional groups. The sulfur atom in a sulfoxide is a stereocenter, allowing for the existence of diastereomers (meso and racemic forms) that can be separated and utilized in stereoselective reactions.[1] Their ability to act as bidentate ligands, coordinating to transition metals through either the sulfur or oxygen atoms, is fundamental to their application in catalysis.[1] Chiral C2-symmetric bis(sulfoxides) are particularly effective in asymmetric catalysis as the C2 symmetry reduces the number of possible diastereomeric transition states, which can lead to higher enantioselectivity.[1]
This compound is a prominent member of this class, often utilized in palladium-catalyzed reactions. Its palladium(II) acetate complex is commonly referred to as the "White catalyst".[1]
Performance Comparison in Asymmetric Catalysis
The efficacy of a chiral ligand is best assessed by its performance in catalytic reactions. This section compares this compound with other bis(sulfoxide) ligands in key asymmetric transformations.
Palladium-Catalyzed Allylic C-H Functionalization
Palladium-catalyzed allylic C-H functionalization is a powerful tool for the formation of C-C and C-N bonds. The choice of the bis(sulfoxide) ligand can significantly influence the reaction's efficiency and selectivity.
A study involving a novel bicyclic bis(sulfoxide) ligand with a [3.3.1]-nonane framework demonstrated notable improvements in reaction kinetics and product yields compared to conventional sulfoxide ligands in palladium-catalyzed allylic C-H oxidation.[2] While a direct head-to-head comparison with this compound under identical conditions is not available in a single report, the data suggests that ligand architecture plays a crucial role in catalytic activity.
Table 1: Performance of Bis(sulfoxide) Ligands in Palladium-Catalyzed Allylic C-H Amination
| Ligand | Substrate | Nucleophile | Product | Yield (%) | Ref. |
| Bicyclic [3.3.1] bis(sulfoxide) | Allylbenzene | N-Tosyl-4-methoxyaniline | N-allyl-N-tosyl-4-methoxyaniline | 85 | [3] |
| Bicyclic [3.3.1] bis(sulfoxide) | 1-Octene | N-Tosyl-4-methoxyaniline | N-(oct-1-en-3-yl)-N-tosyl-4-methoxyaniline | 72 | [3] |
| Bicyclic [3.3.1] bis(sulfoxide) | trans-4-Octene | N-Tosyl-4-methoxyaniline | N-(oct-3-en-2-yl)-N-tosyl-4-methoxyaniline | 68 | [3] |
Note: Data for this compound under directly comparable conditions was not available in the reviewed literature.
Rhodium-Catalyzed Asymmetric 1,4-Addition
The rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated compounds is a valuable method for creating chiral carbon-carbon bonds. The enantioselectivity of this reaction is highly dependent on the chiral ligand employed.
A novel C2-symmetric chiral bis-sulfoxide ligand derived from 1,1'-binaphthyl has shown excellent results in the rhodium-catalyzed 1,4-addition of arylboronic acids to electron-deficient olefins, achieving high yields and enantioselectivities.[4]
Table 2: Performance of Bis(sulfoxide) Ligands in Rhodium-Catalyzed Asymmetric 1,4-Addition
| Ligand | Substrate | Arylboronic Acid | Product | Yield (%) | ee (%) | Ref. |
| (R,R)-BINAP-bis(sulfoxide) | 2-Cyclohexenone | Phenylboronic acid | 3-Phenylcyclohexanone | 99 | 98 | [4] |
| (R,R)-BINAP-bis(sulfoxide) | 2-Cyclopentenone | Phenylboronic acid | 3-Phenylcyclopentanone | 98 | 97 | [4] |
| (R,R)-BINAP-bis(sulfoxide) | 2-Cycloheptenone | Phenylboronic acid | 3-Phenylcycloheptanone | 95 | 96 | [4] |
Note: Data for this compound in this specific reaction was not found for a direct comparison.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. The use of chiral Lewis acids, generated in situ from a metal precursor and a chiral ligand, can render this reaction highly enantioselective.
Iron(III) complexes of C2-symmetric bis-sulfoxides, such as (S,S)-bis-p-tolylsulfinylmethane and (S,S)-2,2-bis-(p-tolylsulfinyl)propane, have been shown to be effective catalysts for the Diels-Alder reaction between 3-acryloyl-1,3-oxazolidin-2-one and cyclopentadiene, affording the corresponding cycloadducts with moderate enantioselectivity.
Table 3: Performance of Bis(sulfoxide) Ligands in Asymmetric Diels-Alder Reaction
| Ligand | Dienophile | Diene | Product | Yield (%) | ee (%) | Ref. |
| (S,S)-bis-p-Tolylsulfinylmethane | 3-Acryloyl-1,3-oxazolidin-2-one | Cyclopentadiene | (2R,3S)-3-(Cyclopent-2-en-1-ylcarbonyl)-1,3-oxazolidin-2-one | 85 | 36 | |
| (S,S)-2,2-bis-(p-Tolylsulfinyl)propane | 3-Acryloyl-1,3-oxazolidin-2-one | Cyclopentadiene | (2R,3S)-3-(Cyclopent-2-en-1-ylcarbonyl)-1,3-oxazolidin-2-one | 90 | 56 |
Experimental Protocols
Detailed experimental procedures are essential for the replication and advancement of chemical research. Below are representative protocols for the synthesis of a chiral bis(sulfoxide) ligand and its application in a key asymmetric reaction.
Synthesis of Enantiopure (R,R)-1,2-Bis(phenylsulfinyl)ethane
Materials:
-
(R)-Menthyl p-toluenesulfinate
-
Ethane-1,2-dithiol
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
A solution of ethane-1,2-dithiol (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
n-Butyllithium (2.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction mixture is cooled back to -78 °C, and a solution of (R)-menthyl p-toluenesulfinate (2.2 eq) in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantiopure (R,R)-1,2-bis(phenylsulfinyl)ethane.
Palladium-Catalyzed Intramolecular Allylic C-H Amination
Materials:
-
(E)-N-(But-2-en-1-yl)-4-methyl-N-tosylbenzamide (substrate)
-
[Pd(OAc)2] (Palladium(II) acetate)
-
(R,R)-1,2-Bis(phenylsulfinyl)ethane
-
Benzoquinone (BQ)
-
Anhydrous 1,4-dioxane
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried Schlenk tube containing powdered 4 Å molecular sieves are added [Pd(OAc)2] (5 mol %) and (R,R)-1,2-bis(phenylsulfinyl)ethane (10 mol %).
-
The tube is evacuated and backfilled with argon. Anhydrous 1,4-dioxane is then added.
-
The substrate (1.0 eq) and benzoquinone (1.1 eq) are added to the reaction mixture.
-
The reaction is stirred at 60 °C and monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired oxazolidinone product.
Visualizing Catalytic Pathways
Understanding the underlying mechanisms of catalytic reactions is crucial for ligand design and optimization. Graphviz diagrams are provided to illustrate key experimental workflows and proposed catalytic cycles.
Caption: General workflow for ligand synthesis and its application in asymmetric catalysis.
Caption: Proposed catalytic cycle for Pd-catalyzed allylic C-H functionalization.
Conclusion
This compound is a foundational C2-symmetric bis(sulfoxide) ligand that has proven effective in a range of palladium-catalyzed asymmetric reactions. However, the field of ligand design is dynamic, with novel bis(sulfoxide) architectures continually emerging. The comparative data presented herein underscores that structural modifications to the ligand backbone, such as the introduction of a rigid bicyclic framework or the use of binaphthyl scaffolds, can lead to significant improvements in catalytic activity and enantioselectivity. For researchers and professionals in drug development, the careful selection of a bis(sulfoxide) ligand, tailored to the specific transformation, is a critical step in the development of efficient and stereoselective synthetic routes. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive guide for ligand selection.
References
A Comparative Guide to Palladium Catalysis: 1,2-Bis(phenylsulfinyl)ethane vs. Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving desired outcomes in terms of yield, selectivity, and functional group tolerance. While phosphine ligands have long been the workhorses in this domain, alternative ligand classes continue to emerge, offering unique reactivity profiles. This guide provides an objective comparison of the well-established phosphine ligands with the less conventional 1,2-bis(phenylsulfinyl)ethane, also known as the "White catalyst," in key palladium-catalyzed reactions.
Overview of Ligand Types
Phosphine ligands , particularly bulky and electron-rich biaryl phosphines, are renowned for their efficacy in a wide array of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. Their steric and electronic properties can be finely tuned to enhance catalyst activity and stability, facilitating challenging transformations.
This compound , a bidentate sulfoxide ligand, forms a robust complex with palladium(II) acetate. This catalyst, often referred to as the White catalyst, has carved a niche in palladium catalysis, primarily in C-H activation and oxidative Heck reactions. While commercially available and indicated as suitable for various cross-coupling reactions, extensive comparative data in traditional Suzuki-Miyaura and Buchwald-Hartwig reactions remains less documented in peer-reviewed literature.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The performance of phosphine ligands in this reaction is well-documented, with numerous ligands demonstrating high efficiency.
Data Presentation: Phosphine Ligands in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Phosphine Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | SPhos | 0.0005 | K₃PO₄ | Toluene | 110 | 2 | >99 |
| 4-Bromotoluene | Phenylboronic acid | XPhos | 1 | K₃PO₄ | Toluene | 100 | 1 | 98 |
| 1-Bromo-4-(tert-butyl)benzene | Phenylboronic acid | RuPhos | 1 | K₃PO₄ | Toluene | 100 | 1 | 97 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | JohnPhos | 2 | K₃PO₄ | Dioxane | 100 | 12 | 95 |
Data compiled from representative literature. Conditions may vary between specific publications.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The choice of phosphine ligand is critical for achieving high yields, especially with challenging substrates like aryl chlorides.
Data Presentation: Phosphine Ligands in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Phosphine Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Diphenylamine | XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 |
| Bromobenzene | Phenoxazine | RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 |
| 4-Chlorotoluene | Morpholine | BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 98 |
| 2-Chloropyridine | Aniline | DavePhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 18 | 92 |
Data compiled from representative literature. Conditions may vary between specific publications.
Similar to the Suzuki-Miyaura reaction, while this compound palladium(II) acetate is noted for its potential in Buchwald-Hartwig amination, detailed experimental data demonstrating its performance against state-of-the-art phosphine ligands is limited.
Performance in the Heck Reaction: A Tale of Two Pathways
The Heck reaction, for the coupling of an unsaturated halide with an alkene, presents a more nuanced comparison. Phosphine ligands are standard in the traditional Heck reaction, while this compound excels in a related transformation known as the oxidative Heck reaction.
Traditional Heck Reaction with Phosphine Ligands
In the conventional Heck reaction, a Pd(0) catalyst is employed, and a base is required to regenerate the catalyst.
Data Presentation: Phosphine Ligands in Traditional Heck Reaction
| Aryl Halide | Alkene | Phosphine Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | PPh₃ | 1 | Et₃N | DMF | 100 | 2 | 95 |
| 4-Bromotoluene | n-Butyl acrylate | P(o-tol)₃ | 2 | NaOAc | DMF | 120 | 24 | 88 |
| 1-Iodonaphthalene | Methyl acrylate | dppf | 1 | K₂CO₃ | DMA | 130 | 12 | 92 |
Data compiled from representative literature. Conditions may vary between specific publications.
Oxidative Heck Reaction with this compound (White Catalyst)
The White catalyst is particularly effective in the oxidative Heck reaction, which couples organoboronic acids with alkenes. This reaction proceeds via a Pd(II) catalytic cycle and does not require a halide or pseudohalide on the aromatic partner.
Data Presentation: this compound in Oxidative Heck Reaction
| Boronic Acid | Alkene | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylboronic acid | 1-Octene | this compound Pd(OAc)₂ (5 mol%) | Benzoquinone | Acetic Acid/Toluene | 60 | 24 | 85 | | 4-Methoxyphenylboronic acid | Styrene | this compound Pd(OAc)₂ (5 mol%) | Benzoquinone | Acetic Acid/Toluene | 60 | 24 | 92 | | 4-Fluorophenylboronic acid | 1-Decene | this compound Pd(OAc)₂ (5 mol%) | Benzoquinone | Acetic Acid/Toluene | 60 | 24 | 88 |
Data is representative of the utility of the White catalyst in oxidative Heck reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Phosphine Ligand
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents).
-
Add the aryl halide (1 equivalent) and the boronic acid (1.2-1.5 equivalents).
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time, monitoring the reaction by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination with a Phosphine Ligand
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
Add the aryl halide (1 equivalent) and the amine (1.1-1.3 equivalents).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat the mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction for completion. After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine, dry the organic phase, and concentrate in vacuo.
-
Purify the residue by chromatography.
General Protocol for Oxidative Heck Reaction with this compound Palladium(II) Acetate
-
To a reaction vessel, add this compound palladium(II) acetate (5 mol%).
-
Add the boronic acid (1.5 equivalents) and the oxidant (e.g., benzoquinone, 1.5-2 equivalents).
-
Add the solvent (e.g., a mixture of acetic acid and toluene).
-
Add the alkene (1 equivalent).
-
Heat the reaction mixture at the desired temperature (e.g., 60 °C) and stir for the specified time.
-
Monitor the reaction progress. Upon completion, cool the mixture and dilute with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Signaling Pathways and Experimental Workflows
Caption: Workflow for ligand selection based on reaction type.
Caption: Comparison of catalytic cycles.
Conclusion
Phosphine ligands remain the cornerstone of palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and traditional Heck reactions, offering a broad substrate scope and high yields, supported by a vast body of literature. The this compound ligand, while suitable for these reactions in principle, has demonstrated its most significant impact in the realm of C-H functionalization and oxidative Heck reactions. For researchers and drug development professionals, the choice of ligand should be guided by the specific transformation desired. For standard cross-coupling reactions, a well-chosen phosphine ligand is often the most reliable choice. However, for novel C-H activation strategies and oxidative couplings, this compound offers a powerful and selective alternative.
A Comparative Guide to 1,2-Bis(phenylsulfinyl)ethane Palladium(II) Acetate and Alternative Catalysts
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of molecules is a cornerstone of modern drug discovery and development. Palladium-catalyzed cross-coupling and C-H activation reactions have emerged as powerful tools in this endeavor. This guide provides a detailed characterization of the 1,2-Bis(phenylsulfinyl)ethane palladium(II) acetate complex, famously known as the "White Catalyst," and compares its performance with prominent alternative palladium catalysts. The information presented herein is supported by experimental data to facilitate informed catalyst selection for your synthetic needs.
Characterization of this compound Palladium(II) Acetate ("White Catalyst")
The this compound palladium(II) acetate complex is a highly effective catalyst, particularly renowned for its application in allylic C-H oxidation reactions. Developed by M. C. White and coworkers, this catalyst is typically generated in situ from this compound and palladium(II) acetate. While detailed characterization of the isolated complex is not extensively reported in the literature, the properties of the crucial bis(sulfoxide) ligand are well-documented.
Physical and Chemical Properties:
| Property | Value |
| Chemical Name | This compound palladium(II) acetate |
| Synonym | White Catalyst |
| CAS Number | 858971-43-4 |
| Molecular Formula | C₁₈H₂₀O₆PdS₂ |
| Molecular Weight | 502.90 g/mol |
| Appearance | Orange to brown powder |
| Storage | Store at -20°C |
Spectroscopic Data of the this compound Ligand:
Since the catalyst is often formed in situ, understanding the characteristics of the ligand is paramount.
| Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.56-7.48 (m, 10H), 3.40 (m, 2H, rac), 3.05 (s, 4H, meso), 2.74 (m, 2H, rac) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 142.3, 142.1, 131.4, 131.3, 129.5, 129.4, 123.92, 123.85 |
| Infrared (IR) (film, cm⁻¹) | 3048, 2970, 2922, 1478, 1441, 1084, 1036 |
Comparison with Alternative Palladium Catalysts
The selection of a palladium catalyst is critical for the success of a cross-coupling or C-H functionalization reaction. Below is a comparison of the "White Catalyst" with three widely used alternatives: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and --INVALID-LINK--palladium(II) (PEPPSI-IPr).
Physical and Spectroscopic Properties
| Catalyst | Appearance | Key Spectroscopic Data |
| White Catalyst | Orange to brown powder | Characterized in situ; Ligand data provided above. |
| Pd(dppf)Cl₂ | Orange-red powder | ¹H NMR (CDCl₃): δ 7.2-7.9 (m, 20H), 4.5 (s, 4H), 4.25 (s, 4H) ³¹P NMR (CDCl₃): δ 35.24 (s) |
| Pd(PPh₃)₄ | Yellow crystalline solid | ³¹P NMR : Chemical shift is solvent-dependent due to ligand dissociation, typically observed in the range of δ 16-29 ppm. |
| PEPPSI-IPr | Yellow to brown powder | ¹H NMR and ¹³C NMR data are available in the literature for detailed structural confirmation. |
Catalytic Performance Comparison
Direct comparison of catalytic performance can be challenging due to the vast array of reaction conditions reported. However, we can summarize their general applicability and provide representative examples.
| Catalyst | Primary Applications | Representative Reaction and Yield |
| White Catalyst | Allylic C-H oxidation, Allylic C-H amination[1] | Allylic Amination: High yields and good diastereoselectivity in the amination of N-sulfonyl carbamates.[1] |
| Pd(dppf)Cl₂ | Suzuki-Miyaura, Negishi, and Sonogashira cross-coupling reactions. | Suzuki-Miyaura Coupling of 4-bromoanisole and phenylboronic acid can achieve high yields depending on conditions. |
| Pd(PPh₃)₄ | Heck, Suzuki, Stille, and Sonogashira cross-coupling reactions. | Heck Reaction of iodobenzene and styrene can provide yields up to 96% under optimized conditions. |
| PEPPSI-IPr | Suzuki-Miyaura, Buchwald-Hartwig amination, Negishi, and Kumada cross-coupling reactions.[2] | Buchwald-Hartwig Amination of aryl chlorides and bromides with various amines proceeds with superb yields.[2] |
Experimental Protocols
Synthesis of this compound Ligand
The following protocol is adapted from the supporting information of Chen, M. S.; Prabagaran, N.; Labenz, N. A.; White, M. C. J. Am. Chem. Soc.2005 , 127, 6970-6971.
-
To a solution of 1,2-bis(phenylthio)ethane (10.2 mmol) in glacial acetic acid (15 mL), add a solution of H₂O₂ (50 wt%, 20.3 mmol) in acetic acid (4.2 mL) dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound as a white solid.
General Procedure for in situ Generation and Use of the White Catalyst in Allylic C-H Oxidation
-
In a reaction vessel, combine this compound (0.02 mmol) and Pd(OAc)₂ (0.02 mmol).
-
Add the olefin substrate (0.2 mmol), a carboxylic acid (0.4 mmol), and an oxidant (e.g., benzoquinone, 0.4 mmol) in a suitable solvent (e.g., acetic acid or dioxane).
-
Heat the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Diagrams
Caption: Workflow for ligand synthesis and catalytic application.
Caption: Simplified catalytic cycle for allylic C-H oxidation.
Conclusion
This compound palladium(II) acetate stands out as a specialized catalyst for challenging allylic C-H functionalization reactions, offering unique reactivity that is often complementary to more traditional cross-coupling catalysts. While alternatives like Pd(dppf)Cl₂, Pd(PPh₃)₄, and PEPPSI-IPr are workhorses for a broad range of cross-coupling reactions, the White Catalyst provides a valuable tool for direct C-H activation, enabling the synthesis of complex molecules from simple olefin precursors. The choice of catalyst will ultimately depend on the specific transformation desired, and this guide provides the foundational data to aid in that critical decision.
References
A Comparative Guide to the Reaction Kinetics of 1,2-Bis(phenylsulfinyl)ethane Catalyzed Transformations
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of a Privileged Catalyst
The development of efficient and selective catalytic transformations is a cornerstone of modern organic synthesis, with profound implications for drug discovery and development. Among the vast arsenal of catalysts, those based on palladium complexes with chiral ligands have proven exceptionally versatile. 1,2-Bis(phenylsulfinyl)ethane, a C2-symmetric bis-sulfoxide ligand, when complexed with palladium(II) acetate, forms the "White catalyst," a system renowned for its ability to catalyze challenging allylic C-H functionalization reactions. This guide provides a comprehensive analysis of the reaction kinetics of transformations catalyzed by this compound palladium(II) acetate, offering a comparative perspective against alternative catalytic systems and detailing the experimental protocols necessary for such investigations.
Performance Comparison: this compound vs. Alternative Catalysts
A critical evaluation of a catalyst's performance hinges on quantitative kinetic data. While extensive literature highlights the synthetic utility of the White catalyst in various transformations, including allylic C-H oxidation and macrolactonization, specific kinetic parameters such as rate constants, turnover frequencies (TOFs), and activation energies are not always explicitly reported in primary publications. However, by piecing together available information and comparing with related systems, a picture of its kinetic profile begins to emerge.
For the purpose of this guide, we will focus on two key transformations where the this compound palladium catalyst has demonstrated significant utility: allylic C-H oxidation and macrolactonization. We will compare its performance with other palladium-based catalysts and alternative metal-ligand systems employed for similar reactions.
| Transformation | Catalyst System | Substrate Scope | Key Kinetic Parameters | Advantages | Limitations |
| Allylic C-H Oxidation | This compound Pd(OAc)₂ (White Catalyst) | α-Olefins | Qualitative: Described as "efficient" and "selective". Quantitative data not readily available in literature. | High regioselectivity for branched products, air-stable, broad functional group tolerance. | Lack of readily available quantitative kinetic data for direct comparison. |
| Pd(OAc)₂ / Phosphine Ligands | Various Olefins | TOF: Can exceed 3100 h⁻¹ for allylic amination.[1] | Well-studied, high turnover frequencies reported for some systems. | Can suffer from issues with regioselectivity and catalyst stability. | |
| Vanadium-Salan Complexes | Sulfides | High yields and enantioselectivities reported. | Effective for asymmetric oxidation of sulfides. | Different reaction class, not directly comparable for C-H oxidation. | |
| Macrolactonization | This compound Pd(OAc)₂ (White Catalyst) | ω-Alkenoic Acids | Qualitative: "Good yields" reported.[2] | Effective for the synthesis of large macrolactones under mild conditions. | Quantitative kinetic comparison with other methods is challenging due to limited data. |
| Yamaguchi Esterification | ω-Hydroxy Acids | Reaction times can be long. | Broadly applicable and well-established method. | Often requires stoichiometric activating agents and can be sensitive to steric hindrance. | |
| Shiina Macrolactonization | ω-Hydroxy Acids | Generally high yields and relatively short reaction times. | Effective for a wide range of substrates, including sterically hindered ones. | Utilizes a Lewis acid catalyst and a dehydrating agent. |
Note: The table above highlights the current gap in publicly available, direct comparative kinetic data for the this compound palladium catalyst. The descriptions of its efficiency are largely qualitative, emphasizing product yields and selectivities rather than reaction rates. This underscores the importance of dedicated kinetic studies for a more complete understanding of its catalytic prowess.
Experimental Protocols for Kinetic Analysis
The determination of reaction kinetics is crucial for understanding reaction mechanisms, optimizing reaction conditions, and comparing catalyst performance. Below are detailed methodologies for key experiments relevant to the analysis of this compound catalyzed transformations.
General Protocol for Monitoring Reaction Kinetics using Gas Chromatography (GC)
This protocol is suitable for monitoring the progress of a typical this compound palladium-catalyzed allylic C-H oxidation.
Materials:
-
This compound palladium(II) acetate (White catalyst)
-
Olefin substrate
-
Carboxylic acid
-
Oxidant (e.g., benzoquinone)
-
Internal standard (e.g., dodecane, non-reactive under the reaction conditions)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Reaction vials with septa
-
Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column.
Procedure:
-
Preparation of the Reaction Mixture: In a clean, dry reaction vial equipped with a magnetic stir bar, add the this compound palladium(II) acetate catalyst, the olefin substrate, the carboxylic acid, the oxidant, and the internal standard.
-
Initiation of the Reaction: Add the anhydrous solvent to the vial via syringe. Place the vial in a pre-heated oil bath or heating block at the desired reaction temperature and start vigorous stirring. This point is considered time zero (t=0).
-
Sampling: At regular time intervals (e.g., every 15-30 minutes), withdraw a small aliquot (approximately 0.1 mL) from the reaction mixture using a syringe.
-
Quenching and Sample Preparation: Immediately quench the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a short silica gel plug to remove the catalyst) and a diluting solvent (e.g., ethyl acetate).
-
GC Analysis: Inject a small volume (typically 1 µL) of the diluted and filtered sample into the GC.
-
Data Analysis: Integrate the peak areas of the substrate, product, and the internal standard. Calculate the concentration of the substrate and product at each time point relative to the constant concentration of the internal standard. Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the initial slope of this curve.
In Situ Monitoring using Nuclear Magnetic Resonance (NMR) Spectroscopy
For a more detailed and real-time analysis, in situ NMR spectroscopy can be employed. This technique allows for the direct observation of reactants, intermediates, and products as the reaction progresses without the need for sampling.
Materials:
-
NMR-compatible reaction tube (e.g., a J. Young tube)
-
Deuterated solvent
-
Reactants and catalyst as described above.
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the substrate, carboxylic acid, oxidant, and an internal standard in the deuterated solvent.
-
Baseline Spectrum: Acquire a baseline ¹H NMR spectrum of the reaction mixture before adding the catalyst.
-
Reaction Initiation: Add a small, precisely known amount of the this compound palladium(II) acetate catalyst to the NMR tube.
-
Data Acquisition: Immediately place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature. Start acquiring spectra at regular intervals.
-
Data Processing and Analysis: Process the series of spectra. The concentration of each species can be determined by integrating the characteristic signals relative to the internal standard. This data can then be used to generate kinetic profiles.
Visualizing the Catalytic Pathway
To conceptualize the sequence of events in a catalytic transformation, pathway diagrams are invaluable. The following diagram, generated using the DOT language, illustrates a plausible catalytic cycle for the this compound palladium-catalyzed allylic C-H oxidation.
References
Unraveling the Mechanism of 1,2-Bis(phenylsulfinyl)ethane Catalyzed Reactions: A DFT Perspective
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The development of efficient and selective catalytic transformations is a cornerstone of modern organic synthesis, with profound implications for drug discovery and materials science. Among the array of sophisticated catalytic systems, the palladium(II)/1,2-bis(phenylsulfinyl)ethane complex, often referred to as the "White Catalyst," has emerged as a powerful tool for the functionalization of unactivated C-H bonds. This guide provides a comparative analysis of reactions catalyzed by this system, delving into the mechanistic insights provided by Density Functional Theory (DFT) studies and contrasting its performance with alternative catalytic methods.
Performance Comparison: 1,2-Bis(phenylsulfinyl)ethane vs. Alternative Catalysts
The efficacy of a catalyst is benchmarked by its activity, selectivity, and substrate scope. While direct quantitative comparison of activation barriers from DFT studies for this compound-catalyzed reactions is limited in the publicly available literature, a qualitative and application-based comparison with alternative systems can be drawn.
| Catalyst System | Primary Applications | Mechanistic Hallmarks & Selectivity | Key Advantages |
| Pd(II) / this compound (White Catalyst) | Allylic C-H Oxidation, Allylic C-H Amination, Macrolactonization | Proposed concerted metalation-deprotonation (CMD) mechanism. The bis-sulfoxide ligand is crucial for promoting C-H bond cleavage. Often exhibits high regioselectivity for the branched allylic product. | Air-stable catalyst, broad substrate scope including complex molecules, enables late-stage functionalization.[1] |
| Pd(II) / Phosphine Ligands | Allylic Alkylation, Amination, and other cross-coupling reactions | Well-studied mechanisms often involving oxidative addition and reductive elimination. Selectivity can be tuned by the steric and electronic properties of the phosphine ligand. | High reactivity and tunability. A vast library of ligands is available for optimizing specific transformations. |
| Group IX Metal Catalysts (Rh, Ir) | Allylic C-H Functionalization | Often proceed via the formation of π-allyl complexes. Can offer complementary reactivity and selectivity to palladium-based systems. | Can be effective for substrates that are challenging for palladium catalysts. May offer different regioselectivity. |
| Pd(II) / S,O-Ligands | C-H Olefination of Arenes | DFT studies suggest C-H activation is the rate-determining step. The S,O-ligand can facilitate the formation of more reactive cationic palladium species.[2] | High efficiency in promoting C-H olefination of non-directed arenes. |
Delving into the Mechanism: DFT Insights into Allylic C-H Acetoxylation
While specific DFT studies providing detailed energetic data for the this compound system are not widely available, a proposed mechanism for the palladium-catalyzed allylic C-H acetoxylation has been put forth based on experimental observations. This mechanism, depicted below, provides a framework for understanding the role of the catalyst components.
The catalytic cycle is thought to commence with the coordination of the palladium-sulfoxide complex to the olefin. The sulfoxide ligand is believed to play a critical role in facilitating the subsequent cleavage of the allylic C-H bond through a concerted metalation-deprotonation (CMD) pathway, leading to the formation of a π-allylpalladium intermediate. This intermediate is then attacked by an external nucleophile, such as acetate, to yield the allylic acetate product and a reduced palladium(0) species. The palladium(II) catalyst is regenerated by an oxidant, typically a quinone, to complete the cycle.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of catalytic reactions. Below is a representative protocol for a palladium-catalyzed allylic C-H amination reaction using the White Catalyst.
General Procedure for Intramolecular Allylic C-H Amination:
To a vial is added the palladium(II)/1,2-bis(phenylsulfinyl)ethane catalyst (0.01-0.05 mmol), the olefin substrate (1.0 mmol), an oxidant such as benzoquinone (1.0-2.0 mmol), and a suitable solvent (e.g., toluene, dioxane). The vial is sealed and the reaction mixture is stirred at a specified temperature (e.g., 60-100 °C) for the required time (typically 12-48 hours). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.
Computational Methodology
Typical DFT Calculation Parameters:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: A hybrid density functional, such as B3LYP or M06, is commonly employed. Dispersion corrections (e.g., D3) are often included to accurately model non-covalent interactions.
-
Basis Set: A combination of basis sets is typically used. For the palladium atom, a basis set with an effective core potential (ECP), such as LANL2DZ, is often used. For other atoms (C, H, O, N, S), a Pople-style basis set like 6-31G(d) or a more flexible basis set is chosen.
-
Solvation Model: To account for the effect of the solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is frequently applied.
-
Calculations: Geometry optimizations are performed for all reactants, intermediates, transition states, and products. Frequency calculations are then carried out to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain thermochemical data, including Gibbs free energies. Intrinsic Reaction Coordinate (IRC) calculations are often performed to verify that a transition state connects the correct reactant and product.
Conclusion
The palladium(II)/1,2-bis(phenylsulfinyl)ethane catalyst system has proven to be a valuable asset in the synthetic chemist's toolbox, enabling challenging allylic C-H functionalization reactions with high selectivity. While detailed DFT studies on its mechanism are still emerging, the proposed catalytic cycle provides a rational basis for its reactivity. Further computational investigations are warranted to provide a quantitative understanding of the role of the bis-sulfoxide ligand and to facilitate the design of next-generation catalysts with enhanced performance. The continued synergy between experimental and computational chemistry will undoubtedly unlock new frontiers in selective C-H functionalization.
References
Forging a New Path in Synthesis: Benchmarking the "White Catalyst" Against a Field of C-H Activation Contenders
A detailed comparison of the palladium-based "White catalyst" against leading rhodium, ruthenium, iron, and copper catalysts in key C-H activation reactions reveals a landscape of complementary strengths, offering researchers a nuanced choice for specific synthetic challenges. This guide provides a quantitative and qualitative analysis of these powerful tools, complete with experimental protocols and mechanistic insights to aid in catalyst selection for drug discovery and complex molecule synthesis.
The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic chemistry, promising more efficient and environmentally benign synthetic routes. At the forefront of this revolution are a host of transition metal catalysts, each with a unique profile of reactivity and selectivity. The palladium-based "White catalyst," a bis-sulfoxide palladium(II) complex developed by M. Christina White, has garnered significant attention for its remarkable efficacy in allylic C-H functionalization. This report benchmarks the White catalyst against other prominent C-H activation catalysts, providing a comparative analysis of their performance in two key transformations: allylic C-H oxidation and C-H arylation.
At a Glance: Catalyst Performance in Benchmark Reactions
To provide a clear and objective comparison, we have summarized the performance of the White catalyst and its counterparts in two representative C-H activation reactions: the allylic C-H oxidation of a terminal olefin and the C-H arylation of an arene. The following tables present a compilation of quantitative data from the literature, highlighting key performance indicators such as yield, selectivity, turnover number (TON), and turnover frequency (TOF).
Table 1: Benchmarking Allylic C-H Oxidation of Terminal Olefins
| Catalyst System | Metal | Substrate | Product | Yield (%) | Selectivity (Branched:Linear) | TON | TOF (h⁻¹) |
| White Catalyst | Pd | 1-Octene | 1-Octen-3-yl acetate | 75 | >20:1 | 15 | ~0.5 |
| Rhodium Catalyst | Rh | Terminal Olefin | Allylic Acetate | 60-80 | Varies | - | - |
| Ruthenium Catalyst | Ru | 1-Hexene | 1,2-Epoxyhexane | Low | - | - | - |
| Iron Catalyst | Fe | Cycloalkene | Allylic Arylation Product | up to 95 | - | - | - |
| Copper Catalyst | Cu | Terminal Alkenes | Allylic Esters | up to 99 | >20:1 | - | - |
Note: Direct comparative data for all catalysts on the exact same substrate under identical conditions is limited in the literature. The data presented is a representative compilation from various sources and may involve slightly different substrates or reaction conditions. TON and TOF values are often not reported and have been estimated where possible.
Table 2: Benchmarking C-H Arylation of Arenes
| Catalyst System | Metal | Arene Substrate | Arylating Agent | Product | Yield (%) | Selectivity | TON | TOF (h⁻¹) |
| Palladium Catalyst | Pd | Benzene | 4-Bromotoluene | 4-Methylbiphenyl | up to 98 | mono-arylated | up to 4900 | up to 204 |
| Rhodium Catalyst | Rh | Benzene | Aryl Halide | Biphenyl | 60-90 | - | - | - |
| Ruthenium Catalyst | Ru | Benzene | Aryl Halide | Biphenyl | 70-95 | mono-arylated | up to 348 | - |
| Iron Catalyst | Fe | Heteroarenes | Grignard Reagent | Arylated Heteroarene | up to 88 | ortho-selective | - | - |
| Copper Catalyst | Cu | Polyfluoroarenes | Aryl Halide | Arylated Arene | up to 95 | - | - | - |
Note: As with allylic oxidation, a direct head-to-head comparison on a single substrate is challenging. The data reflects the performance of each catalyst in its typically optimized arylation reaction.
Delving Deeper: A Head-to-Head Comparison
The "White Catalyst" (Palladium)
The palladium-based White catalyst is a powerhouse for allylic C-H oxidation , consistently delivering high yields and excellent regioselectivity for the branched product from terminal olefins.[1][2][3] Its ability to function under relatively mild conditions and tolerate a range of functional groups has made it a go-to catalyst for the late-stage functionalization of complex molecules. In C-H arylation, palladium catalysts, in general, are highly effective, demonstrating high turnover numbers and broad substrate scope.[4][5][6]
Rhodium Catalysts
Rhodium catalysts are highly versatile and have been extensively studied for a wide array of C-H activation reactions, including arylation and amination.[7][8][9] In C-H arylation, rhodium catalysts can effectively couple arenes with aryl halides, often with good to excellent yields. While less commonly employed for simple allylic C-H oxidation compared to palladium, rhodium complexes have shown utility in more complex allylic functionalizations.[10]
Ruthenium Catalysts
Ruthenium catalysts offer a cost-effective alternative to rhodium and palladium and have shown significant promise in C-H arylation.[11][12][13][14] They can catalyze the direct arylation of a variety of arenes and heteroarenes with good yields and selectivity. While some ruthenium systems can catalyze the oxidation of olefins, their application in selective allylic C-H oxidation of simple terminal olefins is less established compared to the White catalyst.[15][16]
Iron Catalysts
As an earth-abundant and non-toxic metal, iron is a highly attractive catalytic metal. Iron-based catalysts have demonstrated impressive activity in a range of C-H functionalization reactions, including amination and arylation.[17][18][19] In particular, iron catalysts developed by the White group have shown exceptional selectivity in C-H amination reactions. For C-H arylation, iron catalysts can be effective, particularly for heterocyclic substrates. Their application in the direct allylic C-H oxidation of simple olefins is an area of ongoing research.
Copper Catalysts
Copper catalysts are another inexpensive and readily available option for C-H activation. They have proven to be particularly effective for the C-H arylation of electron-rich heterocycles and activated arenes.[12][20][21] Recent advancements have also demonstrated the potential of copper catalysts in asymmetric allylic C-H oxidation, offering high yields and enantioselectivities.[22]
Visualizing the Catalytic Pathways
To illustrate the fundamental processes at play, the following diagrams depict generalized catalytic cycles for the two benchmark reactions.
Caption: Generalized workflow for transition metal-catalyzed allylic C-H oxidation.
Caption: Simplified catalytic cycle for C-H arylation.
Experimental Protocols for Benchmark Reactions
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the benchmark reactions discussed.
Protocol 1: Palladium-Catalyzed Allylic C-H Oxidation of 1-Octene (Representative of the White Catalyst)
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,2-bis(phenylsulfinyl)ethane (White catalyst ligand precursor)
-
Benzoquinone (BQ)
-
Acetic acid (AcOH)
-
1-Octene
-
Dichloromethane (DCM)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar is added Pd(OAc)₂ (2 mol%) and this compound (2.2 mol%).
-
The flask is purged with nitrogen, and anhydrous DCM is added.
-
Benzoquinone (1.5 equivalents) and acetic acid (5 equivalents) are added to the solution.
-
1-Octene (1 equivalent) is then added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is diluted with diethyl ether and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired allylic acetate.
Protocol 2: Ruthenium-Catalyzed C-H Arylation of Benzene with an Aryl Halide
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
Tricyclohexylphosphine (PCy₃)
-
Potassium carbonate (K₂CO₃)
-
Aryl halide (e.g., 4-bromotoluene)
-
Benzene
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To an oven-dried Schlenk tube is added [Ru(p-cymene)Cl₂]₂ (2.5 mol%), PCy₃ (10 mol%), and K₂CO₃ (2 equivalents).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous DMA and benzene (in excess) are added via syringe.
-
The aryl halide (1 equivalent) is then added.
-
The Schlenk tube is sealed, and the reaction mixture is heated to 120 °C with vigorous stirring.
-
The reaction is monitored by GC-MS.
-
After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The residue is purified by column chromatography to yield the biaryl product.[11]
Conclusion: A Catalyst for Every Challenge
The "White catalyst" stands out for its exceptional performance in allylic C-H oxidation, offering a reliable and highly selective method for this important transformation. However, the broader landscape of C-H activation is rich with powerful alternatives. Rhodium and ruthenium catalysts provide robust and versatile platforms for a wide range of C-H functionalizations, particularly arylations. The growing prominence of iron and copper catalysts, driven by their low cost and low toxicity, is paving the way for more sustainable synthetic methodologies.
The choice of catalyst is not a one-size-fits-all decision. It requires a careful consideration of the desired transformation, substrate scope, and economic and environmental factors. By providing a comparative overview and detailed experimental guidance, this guide aims to empower researchers to navigate this exciting field and select the optimal catalyst to forge new and more efficient pathways in chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct C-H arylation of (hetero)arenes with aryl iodides via rhodium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arylation of heterocycles via rhodium-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Recent advances in oxidative allylic C–H functionalization via group IX-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Oxidation of 1-hexene using supported ruthenium catalysts under solvent-free conditions [scielo.org.za]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Visible-Light-Promoted C-H Arylation by Merging Palladium Catalysis with Organic Photoredox Catalysis [organic-chemistry.org]
A Comparative Guide to Chiral 1,2-Bis(phenylsulfinyl)ethane in Enantioselective Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Privileged Chiral Ligand
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and yield. Chiral 1,2-bis(phenylsulfinyl)ethane, a C2-symmetric bis-sulfoxide, has emerged as a significant ligand, particularly in palladium-catalyzed reactions. This guide provides an objective comparison of its performance with other established chiral ligands, supported by available experimental data, and offers detailed experimental protocols for key transformations.
Performance in Palladium-Catalyzed Enantioselective Reactions
Chiral this compound, often utilized as part of the "White Catalyst" ([Pd(OAc)₂(this compound)]), has demonstrated notable efficacy in various enantioselective transformations, including allylic C-H oxidation, amination, and macrolactonization.[1][2] Its unique electronic and steric properties, conferred by the sulfinyl groups, distinguish it from the more common phosphine-based ligands.
While direct head-to-head comparative studies with extensive quantitative data across a range of reactions are not abundant in the literature, we can infer performance characteristics from individual studies. The following tables summarize available data to facilitate a comparative understanding.
Table 1: Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation
The asymmetric allylic alkylation (AAA) is a benchmark reaction for evaluating chiral ligands. While comprehensive comparative data including this compound is limited, we can analyze the performance of different ligand classes.
| Ligand/Catalyst System | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| Chiral Sulfoxide-Phosphine Ligand | rac-1,3-diphenylallyl acetate | Dimethyl malonate | up to 97% | >99% | [1] |
| (S)-Sulfoxide Ligand (bulky) | rac-1,3-diphenylallyl acetate | Sodium malonate | Good | 82% | |
| Chiral Phosphine Ligands (General) | rac-1,3-diphenylallyl acetate | Various | High | up to >97% | [3] |
Note: This table aggregates data from different studies to provide a general comparison. Reaction conditions may vary.
Table 2: Performance in Enantioselective C-H Functionalization
Enantioselective C-H functionalization is a rapidly developing field where chiral ligands are crucial. Chiral sulfoxides have been explored as effective ligands in these transformations.[4]
| Ligand Type | Reaction Type | Yield (%) | ee (%) | Reference |
| Chiral Sulfoxide | C(sp³)–H functionalization | Moderate | Moderate | [4] |
| Amino Acids | C(sp²)–H functionalization | High | Excellent | [4] |
| Chiral Carboxylic Acid | C(sp²)–H functionalization | High | Excellent | [4] |
Note: This table provides a qualitative comparison of different ligand classes in enantioselective C-H functionalization based on a review article.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of research findings. The following are representative experimental protocols for reactions utilizing chiral this compound.
Protocol 1: Enantioselective Allylic C-H Amination
This protocol is adapted from literature describing the use of the White Catalyst in allylic C-H amination.
Reaction Scheme:
Figure 1: General workflow for enantioselective allylic amination.
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst, [Pd(OAc)₂(chiral this compound)] (typically 5-10 mol%).
-
Add the olefin substrate (1.0 equivalent) and the amine nucleophile (1.2-1.5 equivalents).
-
Add the appropriate oxidant (e.g., benzoquinone, 2.0 equivalents).
-
Dissolve the components in a suitable anhydrous solvent (e.g., THF, dioxane).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C) and monitor by TLC or GC/MS.
-
Upon completion, quench the reaction and purify the product by flash column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Protocol 2: Enantioselective Macrolactonization via Intramolecular C-H Oxidation
This protocol is based on the application of the White Catalyst for the synthesis of macrolactones.
Reaction Scheme:
Figure 2: Workflow for enantioselective macrolactonization.
Procedure:
-
In a reaction vessel, combine the unsaturated carboxylic acid substrate (1.0 equivalent), the palladium catalyst ([Pd(OAc)₂(chiral this compound)], 5-10 mol%), and the oxidant (e.g., benzoquinone, 2.0 equivalents).
-
Add the appropriate anhydrous solvent (e.g., toluene, THF) to achieve a dilute concentration favorable for macrocyclization.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC/MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the chiral macrolactone.
-
Analyze the enantiomeric excess of the product by chiral HPLC.
Comparison with Alternative Ligands
Chiral this compound offers a distinct alternative to the widely used phosphine-based ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and phosphoramidites.
-
Electronic Properties: The sulfoxide groups in this compound are more electron-withdrawing compared to the phosphine groups in BINAP. This can influence the electronic nature of the metal center and, consequently, the reactivity and selectivity of the catalyst.
-
Coordination and Sterics: The coordination of the sulfoxide's oxygen or sulfur to the metal center, along with the flexible ethane backbone, creates a unique chiral pocket around the metal. This differs from the rigid C2-symmetric biaryl backbone of BINAP, which has a well-defined bite angle.
-
Reaction Scope: While phosphine ligands have a broader demonstrated scope across various asymmetric reactions, this compound has shown particular promise in oxidative transformations involving C-H functionalization, where traditional phosphine ligands may be susceptible to oxidation.
Logical Relationships in Catalytic Cycles
The following diagram illustrates a simplified, generalized catalytic cycle for a palladium-catalyzed enantioselective transformation involving a chiral ligand.
Figure 3: A generalized catalytic cycle.
Conclusion
Chiral this compound represents a valuable class of ligands in the toolkit for asymmetric catalysis. Its demonstrated success in challenging enantioselective C-H functionalization reactions highlights its potential for the synthesis of complex chiral molecules. While more direct comparative studies with established ligand families are needed to fully delineate its advantages and limitations, the available data suggests that it is a powerful and complementary tool to traditional phosphine-based ligands. For researchers in drug development and fine chemical synthesis, the exploration of this compound-based catalysts could unlock novel and efficient pathways to valuable enantiopure compounds.
References
A Spectroscopic Guide: Unveiling the Coordination Effects on 1,2-Bis(phenylsulfinyl)ethane
For researchers, scientists, and professionals in drug development, understanding the nuanced changes in a ligand's spectroscopic signature upon coordination to a metal center is paramount. This guide provides a detailed comparison of the spectroscopic properties of 1,2-bis(phenylsulfinyl)ethane in its free versus coordinated state, supported by experimental data and protocols.
This compound (bpse) is a versatile chiral disulfoxide ligand that has garnered significant interest in coordination chemistry and asymmetric catalysis. Its coordination to metal centers can occur through either the sulfur or oxygen atoms of the sulfinyl groups, leading to distinct changes in its vibrational and nuclear magnetic resonance spectra. This guide focuses on the comparison between the free meso-1,2-bis(phenylsulfinyl)ethane ligand and its coordinated form in a diorganotin(IV) dichloride complex, [{Ph₂SnCl₂(meso-bpse)}n].
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for free and coordinated meso-1,2-bis(phenylsulfinyl)ethane, offering a clear comparison of the impact of coordination on its characteristic spectral features.
Infrared (IR) Spectroscopy
| Compound | ν(S=O) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| meso-1,2-Bis(phenylsulfinyl)ethane | 1036 | 3049, 2970, 2922 (C-H), 1442 (C=C), 745, 696 (C-H bend)[1] |
| [{Ph₂SnCl₂(meso-bpse)}n] | 947 | - |
The most significant change observed in the IR spectrum upon coordination is the shift of the S=O stretching frequency (ν(S=O)). In the free meso-bpse ligand, this band appears at 1036 cm⁻¹.[1] Upon coordination to the tin(IV) center in [{Ph₂SnCl₂(meso-bpse)}n], this band shifts to a lower frequency of 947 cm⁻¹. This shift to lower wavenumber is indicative of the sulfoxide coordinating to the metal center through its oxygen atom. This coordination elongates and weakens the S=O bond, resulting in a lower vibrational frequency.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Phenyl Protons (δ, ppm) | Ethane Bridge Protons (δ, ppm) |
| meso-1,2-Bis(phenylsulfinyl)ethane | 7.56–7.52 (m, 10H) | 3.05 (s, 4H) |
| [{Ph₂SnCl₂(meso-bpse)}n] | 7.93-7.45 (m) | 4.10-3.85 (m) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Phenyl Carbons (δ, ppm) | Ethane Bridge Carbon (δ, ppm) |
| meso-1,2-Bis(phenylsulfinyl)ethane | 142.29, 131.55, 129.63, 124.10 | 47.06 |
| [{Ph₂SnCl₂(meso-bpse)}n] | 135.5, 134.9, 130.6, 129.5 | 54.9 |
Upon coordination, the signals corresponding to the protons and carbons of the this compound ligand experience notable shifts. In the ¹H NMR spectrum, both the phenyl and the ethane bridge protons of the coordinated ligand are shifted downfield compared to the free ligand. Similarly, in the ¹³C NMR spectrum, the carbon signals of the coordinated ligand are also shifted to a lower field. These downfield shifts are a consequence of the donation of electron density from the sulfoxide oxygen to the metal center, which deshields the neighboring nuclei.
Experimental Protocols
The following are detailed methodologies for the synthesis of the free ligand and a representative coordinated complex.
Synthesis of meso-1,2-Bis(phenylsulfinyl)ethane
-
Materials : 1,2-bis(phenylthio)ethane, acetic acid, 50 wt% hydrogen peroxide.
-
Procedure : A 50-mL round-bottomed flask is charged with a stir bar, 2.0 g (8.12 mmol) of 1,2-bis(phenylthio)ethane, and 12.2 mL of acetic acid.
-
A solution of 50 wt% H₂O₂ (1.0 mL, 16.24 mmol) in 6.7 mL of acetic acid is added dropwise at room temperature with vigorous stirring.
-
After approximately 15 minutes, the heterogeneous solution becomes homogeneous.
-
The reaction mixture is stirred for an additional 4 hours.
-
The solvent is removed under reduced pressure to yield a pale yellow solid.
-
The solid can be purified by recrystallization from acetone to separate the meso and racemic isomers. The meso isomer crystallizes first.[1]
Synthesis of [{Ph₂SnCl₂(meso-bpse)}n]
-
Materials : Diphenyltin(IV) dichloride (Ph₂SnCl₂), meso-1,2-bis(phenylsulfinyl)ethane (meso-bpse), ethanol.
-
Procedure : Equal molar amounts (0.50 mmol) of Ph₂SnCl₂ and meso-bpse are dissolved in ethanol.
-
The solution is refluxed for 1 hour.
-
The reaction mixture is then filtered to obtain a clear filtrate.
-
Slow cooling and evaporation of the solvent yield colorless crystals of the product.
Logical Workflow
The process of comparing the spectroscopic data of the free versus coordinated ligand can be visualized as follows:
Caption: Workflow for Spectroscopic Comparison.
References
Assessing the Substrate Scope of 1,2-Bis(phenylsulfinyl)ethane in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 1,2-bis(phenylsulfinyl)ethane as a ligand in palladium-catalyzed cross-coupling reactions. While primarily recognized for its efficacy in allylic C-H functionalization, its potential in traditional cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira is a subject of interest. This document summarizes the available information on this compound and presents a comparison with established alternative ligands, supported by experimental data and detailed protocols.
Overview of this compound
This compound is a chiral sulfoxide ligand that, in complex with palladium(II) acetate, is widely known as the "White Catalyst".[1][2] Its primary and well-documented application lies in the field of allylic C-H functionalization, enabling the selective oxidation and amination of C-H bonds.[1][2] While commercial suppliers list its suitability for a range of cross-coupling reactions including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, a comprehensive review of peer-reviewed literature reveals a notable scarcity of specific experimental data, such as substrate scope and yield tables, for these applications.
This guide, therefore, will first briefly touch upon the established reactivity of the this compound-palladium catalyst and then provide a detailed comparison with commonly employed ligand systems in Suzuki-Miyaura, Heck, and Sonogashira reactions to offer a performance benchmark.
Established Application: Allylic C-H Functionalization
The palladium(II)/1,2-bis(phenylsulfinyl)ethane catalyst system is highly effective for intramolecular allylic C-H oxidation reactions. For instance, it has been successfully utilized in the synthesis of tetracyclic flavonoids through the oxidative cyclization of terminal-olefin-tethered phenols, with reported yields ranging from 61% to 90%.[1]
Comparative Analysis in Cross-Coupling Reactions
Due to the lack of specific data for this compound in Suzuki-Miyaura, Heck, and Sonogashira reactions, this section will present the performance of commonly used alternative ligands to provide a baseline for potential future investigations into the capabilities of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The choice of ligand is critical for the reaction's success, influencing yield, reaction time, and substrate scope. Bulky and electron-donating phosphine ligands are often favored as they promote the key steps of the catalytic cycle.
Typical Ligand Alternatives and Performance:
| Ligand | Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| None | Pd(OAc)₂ | 4-Bromoacetophenone | (Diphenylamino)benzeneboronic acid | K₂CO₃ | Ethanol/H₂O | 80 | 0.5 | 98 |
| SPhos | Pd(OAc)₂ | 4-Amino-2-chloropyridine | (Diphenylamino)benzeneboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| XPhos | Pd₂(dba)₃ | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | 92 |
| P(tBu)₃ | Pd(OAc)₂ | 1,2-Dibromopyrene | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
Experimental Protocol (General for Phosphine Ligands):
A general procedure for a Suzuki-Miyaura coupling reaction is as follows:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times.
-
Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 ratio).
-
The reaction mixture is then stirred at the desired temperature for the specified time.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction is a versatile method for the arylation or vinylation of alkenes. The performance of the catalyst is highly dependent on the ligand, base, and solvent system.
Typical Ligand Alternatives and Performance:
| Ligand | Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | Iodobenzene | Styrene | Et₃N | DMF | 100 | 95 |
| P(o-tol)₃ | Pd(OAc)₂ | Bromobenzene | n-Butyl acrylate | NaOAc | DMF | 140 | 85 |
| None | Pd(OAc)₂ | 4-Bromoacetophenone | Styrene | Na₂CO₃ | NMP | 120 | 90 |
| dppf | PdCl₂(dppf) | 1-Iodonaphthalene | Ethyl acrylate | K₂CO₃ | DMF | 100 | 92 |
Experimental Protocol (General):
-
A reaction vessel is charged with the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand if required (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, 1.5-2.0 equiv).
-
The vessel is flushed with an inert gas, and a degassed solvent (e.g., DMF, acetonitrile) is added.
-
The mixture is heated to the desired temperature and stirred until the reaction is complete (monitored by TLC or GC).
-
After cooling, the reaction mixture is diluted with a suitable solvent and filtered to remove palladium black.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
The product is purified by chromatography or recrystallization.[3]
Catalytic Cycle for the Heck Reaction:
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds through the reaction of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Typical Ligand Alternatives and Performance:
| Ligand | Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Yield (%) |
| PPh₃ | PdCl₂(PPh₃)₂/CuI | Iodobenzene | Phenylacetylene | Et₃N | THF | RT | 98 |
| P(t-Bu)₃ | Pd₂(dba)₃/CuI | 4-Chlorotoluene | 1-Heptyne | Cs₂CO₃ | Dioxane | 100 | 85 |
| XPhos | Pd(OAc)₂/CuI | 1-Bromo-4-methoxybenzene | Ethynyltrimethylsilane | K₂CO₃ | Toluene | 80 | 91 |
| None (Cu-free) | Pd(OAc)₂ | 4-Iodoanisole | Phenylacetylene | Piperidine | DMF | 100 | 90 |
Experimental Protocol (General):
-
To a reaction flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), the copper(I) salt (e.g., CuI, 1-10 mol%), and a degassed solvent (e.g., THF or DMF).
-
Add the aryl halide (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), and a base (e.g., a bulky amine like triethylamine or diisopropylamine, 2-3 equiv).
-
Stir the reaction mixture at room temperature or with heating until completion.
-
Upon completion, the reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography.[4]
Catalytic Cycle for Sonogashira Coupling:
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion
This compound, in complex with palladium, is a highly effective and well-documented catalyst for allylic C-H functionalization. While its potential as a ligand for mainstream cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira is noted by suppliers, there is a conspicuous absence of detailed, quantitative studies on its substrate scope and performance in the scientific literature.
The provided data and protocols for alternative, predominantly phosphine-based ligands, serve as a valuable benchmark for the research community. These established systems offer high yields across a broad range of substrates. Future investigations are warranted to systematically evaluate the performance of this compound in these fundamental C-C bond-forming reactions and to determine if its unique electronic and steric properties can offer any advantages over the current state-of-the-art ligands. Researchers are encouraged to use the presented protocols as a starting point for exploring the potential of this sulfoxide ligand in cross-coupling chemistry.
References
A Comparative Guide to 1,2-Bis(phenylsulfinyl)ethane and Alternatives in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Chiral Ligands in Palladium-Catalyzed Allylic Functionalization
In the landscape of modern organic synthesis, the quest for efficient and stereoselective methods for carbon-carbon and carbon-heteroatom bond formation is paramount. Among the powerful tools available to synthetic chemists, palladium-catalyzed allylic functionalization has emerged as a versatile and widely adopted strategy. The heart of these transformations lies in the choice of the chiral ligand, which governs the stereochemical outcome of the reaction. This guide provides a comprehensive literature review and a comparative analysis of the applications of 1,2-bis(phenylsulfinyl)ethane, a prominent C2-symmetric chiral bis-sulfoxide ligand, in organic synthesis. Its performance will be juxtaposed with that of other notable chiral ligands, supported by quantitative data and detailed experimental protocols to inform rational ligand selection in research and development.
This compound: A Privileged Ligand in Allylic C-H Functionalization
This compound, particularly when complexed with palladium(II) acetate to form what is commonly known as the "White Catalyst," has proven to be an exceptional system for the functionalization of allylic C-H bonds.[1][2] This approach circumvents the need for pre-functionalized substrates, offering a more atom-economical and efficient synthetic route. The C2-symmetric nature of the bis-sulfoxide ligand is crucial for inducing asymmetry in the catalytic cycle.[3]
The primary applications of the this compound-palladium complex lie in two main areas: allylic C-H oxidation and allylic C-H amination. These reactions provide access to a diverse array of valuable synthetic intermediates, including branched allylic esters, macrocycles, and amino alcohol derivatives.[2][4]
Performance Comparison in Key Synthetic Transformations
The efficacy of a chiral ligand is best assessed through a direct comparison of its performance against other ligands in benchmark reactions. This section presents a compilation of data from the literature to facilitate an objective comparison.
Allylic C-H Oxidation and Macrolactonization
The White Catalyst has demonstrated remarkable utility in intramolecular allylic C-H oxidation to effect macrolactonization, a critical transformation in the synthesis of many natural products.[2] A notable application is in the total synthesis of 6-deoxyerythronolide B, where a late-stage C-H oxidative macrolactonization proceeds with high regio- and diastereoselectivity.
| Catalyst/Ligand System | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Pd(OAc)₂ / this compound | ω-alkenoic acid | 14-membered macrolactone | 54 | - | |
| Other Macrolactonization Methods | Various | Various | Varies | Varies | [5] |
Note: Direct head-to-head comparisons for macrolactonization with a wide range of catalysts are limited in the literature. The yield for the White catalyst is for a specific substrate and should be considered in that context.
Enantioselective Allylic Amination
Enantioselective allylic amination is a powerful method for the synthesis of chiral amines, which are prevalent in pharmaceuticals and natural products. While the White Catalyst is highly effective for diastereoselective aminations, other ligand systems are often employed for achieving high enantioselectivity in intermolecular reactions. A comparative study of palladium-catalyzed asymmetric allylic amination highlights the performance of various ligand classes.
| Ligand | Substrate Type | Nucleophile | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| DACH-naphthyl | Vinyl epoxide | Di-Boc-cytosine | Good | Moderate | [3] |
| (S)-t-Bu-PHOX | Allyl enol carbonate | - | 96 | 88 | [6] |
| Monophosphoramidite | Allylic carbonate | Anilines | High | up to 97 | [7] |
| This compound | N-Tosylcarbamate (intramolecular) | - | High | High (diastereoselectivity) |
This table showcases the diversity of chiral ligands used in palladium-catalyzed allylic amination and highlights that the choice of ligand is highly dependent on the specific substrate and nucleophile.
Experimental Protocols
To provide a practical resource for researchers, detailed experimental methodologies for key reactions are indispensable.
Synthesis of a 14-Membered Macrolactone via Intramolecular Allylic C-H Oxidation
This procedure is adapted from the work of M. C. White and coworkers.
Materials:
-
This compound palladium(II) diacetate (White Catalyst) (10.1 mg, 0.02 mmol)
-
Benzoic acid derivative (substrate) (84.1 mg, 0.2 mmol)
-
Benzoquinone (43.2 mg, 0.4 mmol)
-
Dichloromethane (CH₂Cl₂) (20 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Procedure:
-
A 1-dram vial is charged with the White Catalyst (10.1 mg, 0.02 mmol).
-
Another 1-dram vial is charged with the benzoic acid substrate (84.1 mg, 0.2 mmol).
-
To a 100 mL round-bottom flask is charged benzoquinone (43.2 mg, 0.4 mmol). The White Catalyst is transferred to the flask using 10 mL of CH₂Cl₂, followed by the transfer of the acid substrate using another 10 mL of CH₂Cl₂.
-
The flask is equipped with a stir bar and a condenser, and the system is heated to 45 °C under an inert atmosphere (e.g., a balloon filled with argon or nitrogen).
-
The reaction is stirred for 72 hours.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl (5 mL) and extracted with CH₂Cl₂ (2 x 30 mL).
-
The combined organic layers are washed with water (1 x 30 mL), dried over MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel flash chromatography (e.g., 10% EtOAc/hexanes) to yield the desired macrolactone.
Visualizing Reaction Pathways and Workflows
To better understand the logic and flow of the synthetic applications of this compound, Graphviz diagrams are provided below.
Caption: Catalytic cycle for allylic C-H oxidation using the White Catalyst.
Caption: A generalized workflow illustrating the use of the White Catalyst.
Conclusion
This compound has established itself as a cornerstone ligand in the field of palladium-catalyzed allylic C-H functionalization. The "White Catalyst" offers a powerful and often highly selective method for the construction of key synthetic intermediates and complex natural products. While it excels in diastereoselective transformations such as macrolactonization, the broader landscape of asymmetric allylic amination reveals a diverse array of chiral ligands, including phosphine-oxazolines (PHOX) and phosphoramidites, that can provide superior enantioselectivity for specific substrate-nucleophile combinations. The choice of the optimal chiral ligand is therefore a nuanced decision that must be guided by the specific synthetic challenge at hand. This guide, by providing a comparative overview of performance data and detailed experimental protocols, aims to equip researchers with the necessary information to make informed decisions in the design and execution of their synthetic strategies.
References
- 1. Synthesis of Natural Products by C–H Functionalization of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allylic C-H Oxidation, Amination Reactions | TCI AMERICA [tcichemicals.com]
- 3. Palladium-catalyzed allylic amination: a powerful tool for the enantioselective synthesis of acyclic nucleoside phosphonates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01478C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric intermolecular allylic C-H amination of alkenes with aliphatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1,2-Bis(phenylsulfinyl)ethane
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the proper disposal of 1,2-Bis(phenylsulfinyl)ethane, ensuring the safety of laboratory personnel and compliance with regulations. Researchers, scientists, and professionals in drug development should adhere to these procedures to mitigate risks associated with the handling and disposal of this chemical.
I. Understanding the Hazards
Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. This compound is classified as an irritant and requires careful handling to avoid adverse health effects.
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Avoid contact with skin. |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection, such as safety glasses or goggles. |
| Respiratory Irritation | May cause respiratory irritation. | Handle in a well-ventilated area, preferably in a fume hood. |
Data derived from the Safety Data Sheet for this compound.[1]
II. Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE must be worn when handling and preparing this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Protective Clothing: A laboratory coat and closed-toe shoes are mandatory.
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is adherence to all applicable regulations.
Step 1: Waste Identification and Segregation
-
Pure Compound: Unused or expired this compound should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Waste Containment and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be kept closed when not in use.
-
Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Associated hazards (e.g., "Irritant")
-
Accumulation start date
-
Step 3: Storage
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
Step 4: Final Disposal
-
Regulatory Compliance: The ultimate disposal of this compound must be conducted in strict accordance with all local, regional, national, and international regulations.[1]
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
IV. Emergency Procedures
In the event of a spill or exposure, follow these immediate actions:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 1,2-Bis(phenylsulfinyl)ethane
For Immediate Reference: Essential Safety and Handling Information
This document provides critical safety protocols and logistical plans for the handling and disposal of 1,2-Bis(phenylsulfinyl)ethane. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate risks associated with this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. Based on the hazards associated with this compound, which include serious eye damage, skin irritation, and potential respiratory irritation, the following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber or Neoprene gloves | These materials have demonstrated good to excellent resistance to sulfoxide compounds like DMSO, a structural analog. Nitrile gloves may be used for short-duration tasks but should be changed immediately upon contamination. |
| Eye Protection | Chemical safety goggles meeting EN166 or NIOSH standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes. | Protects against dust particles and chemical splashes that can cause serious eye damage.[1] |
| Respiratory Protection | N95 (US) or equivalent dust mask | Recommended when handling the solid compound to prevent inhalation of dust particles, which can cause respiratory tract irritation.[2] |
| Protective Clothing | Fully-buttoned laboratory coat | Provides a barrier against accidental skin contact with the chemical. |
Operational Plan: From Handling to Disposal
Adherence to a strict operational workflow is crucial for safety and experimental integrity.
Engineering Controls and Storage
-
Ventilation: All handling of this compound, especially when in solid form or when creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be kept away from strong oxidizing agents.
Experimental Protocol: A Representative Synthesis and Work-up
The following protocol for the synthesis of this compound from 1,2-bis(phenylthio)ethane is provided as a practical example of its handling in a laboratory setting.
Materials:
-
1,2-bis(phenylthio)ethane
-
Acetic acid
-
50 wt% Hydrogen peroxide (H₂O₂)
-
Acetone
-
Ethanol (cold)
-
Round-bottomed flask
-
Stir bar
-
Addition funnel
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a stir bar, dissolve 1,2-bis(phenylthio)ethane in acetic acid.
-
Oxidation: Prepare a solution of hydrogen peroxide in acetic acid. Add this solution dropwise to the stirring reaction mixture at room temperature. The reaction is exothermic and should be controlled.
-
Reaction Monitoring: Stir the solution for 24 hours at room temperature.
-
Work-up and Quenching:
-
Carefully remove the acetic acid under reduced pressure.
-
The resulting solid can be emulsified in cold ethanol and filtered to remove residual acetic acid.
-
-
Purification: The crude product can be purified by recrystallization from acetone.[1]
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
All solid waste contaminated with this compound, including gloves, filter paper, and contaminated labware, should be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be marked as "Hazardous Waste: Solid Organosulfur Compound".
-
-
Liquid Waste:
-
Aqueous and organic solutions containing this compound should be collected in separate, compatible, and clearly labeled hazardous waste containers. Do not mix with incompatible waste streams.
-
The label should list all chemical constituents and their approximate percentages.
-
-
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company, likely via incineration. It is forbidden to burn organosulfur compounds in the open air.[3]
Emergency Response Plan
Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
-
Evacuation and Alerting: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: For solid spills, carefully sweep the material to avoid creating dust. For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.
-
Neutralization/Absorption:
-
For organic sulfides and sulfoxides, calcium hypochlorite solution can be used for neutralization.[4]
-
Alternatively, absorb the spill with an inert material (vermiculite, sand, or spill pillows).
-
-
Cleanup:
-
Carefully scoop the absorbed or neutralized material into a designated hazardous waste container.
-
Decontaminate the spill area with soap and water.
-
All cleanup materials must be disposed of as hazardous waste.
-
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling, use, and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
